3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-propan-2-yl-5-(trichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O/c1-3(2)4-10-5(12-11-4)6(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZBSAZGBAZSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679048 | |
| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-49-1 | |
| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
For inquiries, please contact: Senior Application Scientist, Gemini Division, Google Research.
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities, which often confers improved pharmacokinetic profiles and metabolic stability.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific analogue, this compound. We will explore the strategic rationale behind the chosen synthetic pathway, provide detailed, field-tested experimental protocols, and outline a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to the synthesis of substituted 1,2,4-oxadiazoles.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its rigid, planar structure and ability to participate in hydrogen bonding have made it a "privileged scaffold" in the design of novel therapeutics.[2] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5]
The target molecule, this compound, combines this valuable heterocyclic core with two key substituents. The isopropyl group at the 3-position can enhance lipophilicity, potentially improving membrane permeability, while the trichloromethyl group at the 5-position introduces significant electronic and steric bulk, which can modulate binding affinity to biological targets and influence metabolic pathways. Understanding the synthesis and precise characterization of this molecule is fundamental to exploring its therapeutic potential.
Retrosynthetic Analysis and Synthetic Strategy
The most robust and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring system is the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[6][7] This strategy offers high yields and a broad substrate scope.
Our retrosynthetic approach for this compound identifies two primary building blocks: isobutyramidoxime and a trichloroacetylating agent .
Caption: Overall synthetic workflow diagram.
Detailed Experimental Protocols
Safety Precaution: The synthesis must be conducted in a well-ventilated chemical fume hood at all times. Trichloromethyl compounds are hazardous, and trichloroacetic anhydride is highly corrosive and a lachrymator. [8][9]Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. [10]
Synthesis of Precursor: Isobutyramidoxime
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (1.1 eq) to methanol (100 mL).
-
Reaction: Stir the suspension at room temperature for 30 minutes. To this mixture, add isobutyronitrile (1.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often a white solid. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure isobutyramidoxime.
Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyramidoxime (1.0 eq) in a suitable aprotic solvent such as dry Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL).
-
Acylation: Cool the solution to 0°C using an ice bath. Add trichloroacetic anhydride (1.1 eq) dropwise over 15 minutes. The formation of the O-acylamidoxime intermediate can be monitored by TLC.
-
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Then, gently heat the mixture to reflux for 6-8 hours to drive the cyclodehydration.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound.
Structural Characterization and Validation
Confirming the identity and purity of the final compound is a critical step. A combination of spectroscopic and spectrometric techniques provides a self-validating system of analysis. [11][12]
Caption: Analytical workflow for product characterization.
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | Septet (~3.2 ppm, 1H), Doublet (~1.4 ppm, 6H) | Confirms the presence and connectivity of the isopropyl group. |
| ¹³C NMR | ~175 ppm (C5), ~170 ppm (C3), ~95 ppm (-CCl₃), ~28 ppm (CH), ~20 ppm (CH₃) | Assigns all unique carbon environments in the molecule. [13][14] |
| IR Spectroscopy | ~1600-1650 cm⁻¹ (C=N stretch), ~1000-1300 cm⁻¹ (C-O-C stretch) | Identifies characteristic functional groups of the oxadiazole ring. [15] |
| Mass Spectrometry (EI-MS) | Molecular ion peak cluster: [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ | Confirms the molecular weight (229.49 g/mol ) and shows the characteristic isotopic pattern for a compound with three chlorine atoms. [16][17][18] |
Expert Insight on Mass Spectrometry: The presence of chlorine is definitively confirmed by its isotopic signature. Chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). For a molecule containing three chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (and fragments containing the -CCl₃ group). The relative intensities of the M+, M+2, M+4, and M+6 peaks will follow a predictable pattern, providing unambiguous evidence for the presence of the trichloromethyl group. [17][18]
Safety, Handling, and Storage
-
Handling: All manipulations should be performed in a certified chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. [9][19]In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. [8]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
Potential Applications and Future Outlook
The successful synthesis and characterization of this compound opens avenues for its evaluation in various biological assays. Given the broad therapeutic relevance of the 1,2,4-oxadiazole class, this novel compound could be screened for a range of activities, including but not limited to:
-
Anticancer activity against various human cell lines. [5]* Anti-inflammatory properties. [4]* Antimicrobial or antifungal efficacy. [12] Future work could involve the synthesis of analogues by modifying the 3-position substituent to explore structure-activity relationships (SAR), further optimizing the compound for potential therapeutic applications.
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1,2,4-oxadiazole nucleus with versatile biological applications. (n.d.). ResearchGate. Retrieved from [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Retrieved from [Link]
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Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. (2016). ACS Publications. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2021). PMC - PubMed Central. Retrieved from [Link]
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combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
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13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. Retrieved from [Link]
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C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria. Retrieved from [Link]
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Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its role as a bioisostere of esters and amides, which can enhance metabolic stability and modulate pharmacokinetic properties.[1][2] This guide focuses on a specific derivative, 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, providing a comprehensive overview of its known and predicted physicochemical properties, methodologies for its characterization, and a plausible synthetic route. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar molecules in drug discovery and agrochemical development.[3]
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic or agrochemical agent. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Core Molecular Attributes
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1199-49-1 | [1] |
| Molecular Formula | C₆H₇Cl₃N₂O | [1] |
| Molecular Weight | 229.49 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Experimentally Determined and Predicted Physicochemical Data
While experimental data for this specific molecule is limited in publicly accessible literature, a combination of reported values and computational predictions provides a useful starting point for experimental design.
| Parameter | Value | Type | Source |
| Boiling Point | 48-49 °C at 1 Torr | Experimental | [1] |
| Density | 1.433 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | -3.33 ± 0.48 | Predicted | [1] |
| LogP | 2.4 | Predicted | [4] |
| Melting Point | Not available | - | |
| Solubility | Not available | - |
Synthesis and Spectroscopic Characterization
The synthesis of 3-substituted-5-(trichloromethyl)-1,2,4-oxadiazoles is generally achieved through the cyclization of an appropriate amidoxime with a trichloroacetic acid derivative. The following section outlines a plausible synthetic pathway and the analytical techniques required for structural elucidation and purity assessment.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[5] For the synthesis of this compound, isobutyramide would be the logical starting material to form the corresponding amidoxime, which is then reacted with trichloroacetyl chloride.
Step 1: Synthesis of Isobutyramidoxime
Isobutyramide is reacted with hydroxylamine in the presence of a base to yield isobutyramidoxime.
Step 2: Acylation and Cyclization
The isobutyramidoxime is then acylated with trichloroacetyl chloride. The resulting O-acyl amidoxime undergoes thermally or base-induced cyclodehydration to form the this compound ring.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton.
-
¹³C NMR will be crucial for identifying the carbon atoms of the oxadiazole ring, the trichloromethyl group, and the isopropyl group.[6]
-
-
Infrared (IR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (229.49 g/mol ). The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.[5]
-
Experimental Protocols for Physicochemical Property Determination
For novel compounds where experimental data is lacking, the following standardized protocols can be employed.
Melting and Boiling Point Determination
-
Melting Point : Determined using a calibrated digital melting point apparatus. The sample is placed in a capillary tube and heated at a controlled rate.
-
Boiling Point : For small quantities, a micro boiling point determination method can be used, observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the sample.
Solubility Assessment
A kinetic solubility assay using UV-Vis spectroscopy can be employed to determine the solubility in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and organic solvents (e.g., ethanol, DMSO).
pKa Determination
Potentiometric titration is a standard method for pKa determination. The compound is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standardized acid or base, monitoring the pH change.
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the traditional approach. The compound is dissolved in a mixture of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is determined by UV-Vis spectroscopy or HPLC.
Biological and Toxicological Considerations
The 1,2,4-oxadiazole moiety is present in a number of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The isopropyl group can influence lipophilicity and binding interactions, while the trichloromethyl group is a strong electron-withdrawing group that can impact the electronic properties and metabolic stability of the molecule.
Potential Applications
Given the known activities of related compounds, this compound could be investigated as an intermediate or a lead compound in the development of:
-
Agrochemicals : Particularly as insecticides or fungicides.[3]
-
Pharmaceuticals : As a scaffold for developing new therapeutic agents.[2]
Safety and Toxicology
The available safety data indicates that this compound should be handled with care. The following GHS hazard statements have been associated with related compounds:
-
H302 : Harmful if swallowed.
-
H318 : Causes serious eye damage.
-
H410 : Very toxic to aquatic life with long-lasting effects.
A comprehensive toxicological assessment would require further studies, including in vitro cytotoxicity assays and in vivo studies in model organisms.
Conclusion
This compound is a molecule of interest with potential applications in both the pharmaceutical and agrochemical industries. While specific experimental data for this compound is not extensively available, this guide provides a framework for its synthesis, characterization, and physicochemical profiling. The outlined protocols and considerations are intended to support further research and development of this and related 1,2,4-oxadiazole derivatives.
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The Synthesis of 1,2,4-Oxadiazole Derivatives: A Technical Guide for the Modern Chemist
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in contemporary medicinal chemistry, prized for its role as a robust bioisosteric replacement for amide and ester functionalities, which often enhances metabolic stability and modulates pharmacokinetic profiles.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth review of the principal synthetic strategies for accessing 3,5-disubstituted 1,2,4-oxadiazoles. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data for the three most powerful and versatile synthetic approaches: the condensation of amidoximes with carboxylic acid derivatives, the classic 1,3-dipolar cycloaddition of nitrile oxides, and modern oxidative cyclization techniques.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Core
The five-membered 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery.[4] Its inherent aromaticity and electronic properties allow it to mimic the conformation and hydrogen bonding patterns of esters and amides while being resistant to hydrolytic cleavage by metabolic enzymes like esterases and proteases. This bioisosterism has led to the incorporation of the 1,2,4-oxadiazole nucleus into a wide array of therapeutic agents, demonstrating activities from antimicrobial and anti-inflammatory to anticancer effects.[1][3][5]
The synthetic accessibility and modularity of the 1,2,4-oxadiazole core, allowing for diverse substitutions at the C3 and C5 positions, make it an exceptionally attractive target for library synthesis and lead optimization campaigns. Understanding the nuances of the primary synthetic routes is therefore critical for any chemistry team working in drug development.
The Workhorse Method: Synthesis from Amidoximes ([4+1] Cyclocondensation)
The most prevalent and versatile strategy for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a carboxylic acid or its activated derivative.[6][7] This method is classified as a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and the final carbon atom (C5) is provided by the acylating agent.[6]
Mechanistic Rationale
The synthesis proceeds via a two-stage mechanism: O-acylation followed by cyclodehydration.[8][9]
-
O-Acylation: The amidoxime, possessing a nucleophilic hydroxyl group, attacks an activated carboxylic acid derivative. When starting from a carboxylic acid, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is required.[6] These reagents form a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then readily displaced by the amidoxime's hydroxyl group to form the key O-acylamidoxime intermediate. The choice of an amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is crucial to neutralize the acid byproduct generated during the reaction.
-
Cyclodehydration: The isolated or in situ generated O-acylamidoxime undergoes an intramolecular cyclization upon heating or treatment with a base.[10] The amino group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the aromatic 1,2,4-oxadiazole ring. Thermal conditions often require high-boiling solvents like toluene or xylene, while base-mediated cyclization, for instance using tetrabutylammonium fluoride (TBAF) or a superbase system like NaOH/DMSO, can often be achieved at room temperature.[9][11]
Caption: General workflow for the Amidoxime ([4+1]) synthesis route.
Experimental Protocol: One-Pot Synthesis using EDC
This protocol describes a reliable one-pot procedure for the synthesis of 3-Thien-2-yl-5-(3-methyl-2-oxopyridin-1(2H)-yl)methyl-1,2,4-oxadiazole, adapted from a parallel synthesis methodology.[11]
Materials:
-
Thiophene-2-amidoxime (1.0 mmol, 1.0 equiv)
-
2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetic acid (1.0 mmol, 1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol, 1.5 equiv)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (20 wt% solution in DMF, 0.7 mL)
-
Triethylamine (TEA) (1.0 mmol, 1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Chloroform (CHCl₃) and Water for extraction
Procedure:
-
Coupling/Acylation: To a reaction vial, add thiophene-2-amidoxime (1.0 mmol), 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid (1.0 mmol), EDC (1.5 mmol), and HOAt solution (0.7 mL).
-
Seal the vial and shake the mixture at room temperature for 24 hours. Expert Insight: The use of HOAt as an additive prevents side reactions and increases the efficiency of the EDC coupling.
-
Cyclodehydration: Add triethylamine (1.0 mmol) to the reaction mixture.
-
Seal the vial and heat the mixture at 100 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water (3 mL) to the vial and extract the product with chloroform (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
Data Presentation: Substrate Scope & Yields
The amidoxime route is highly versatile, accommodating a wide range of functional groups on both the amidoxime and carboxylic acid components.
| R¹ (from Amidoxime) | R² (from Carboxylic Acid) | Coupling/Cyclization Conditions | Yield (%) | Reference |
| Phenyl | Methyl | HBTU, PS-BEMP, THF, MW, 150°C | 95 | [12] |
| 4-Chlorophenyl | Phenyl | PS-Carbodiimide, HOBt, THF, MW, 150°C | 92 | [12] |
| Thiophen-2-yl | Benzyl | EDC, HOAt, DMF, RT then TEA, 100°C | Moderate | [11] |
| Phenyl | 4-Nitrophenyl | NaOH/DMSO, RT, 4-24h | 85 | [4] |
| 4-Methoxyphenyl | Ethyl | NaOH/DMSO, RT, 4-24h | 90 | [4] |
The Classic Route: 1,3-Dipolar Cycloaddition ([3+2] Reaction)
First described by Tiemann and Krüger in 1884, the [3+2] cycloaddition between a nitrile oxide and a nitrile remains a fundamental and powerful method for synthesizing 1,2,4-oxadiazoles.[1][6]
Mechanistic Rationale
This reaction is a concerted, pericyclic process that proceeds through a cyclic six-electron transition state.[8]
-
Nitrile Oxide Generation: Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles. They are typically generated in situ to prevent their rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[4] A common method is the base-mediated dehydrochlorination of a hydroximoyl chloride (also known as a hydroxamoyl chloride or N-hydroxyimidoyl chloride).[1]
-
Cycloaddition: The generated nitrile oxide is immediately trapped by a nitrile, which acts as the dipolarophile. The reaction joins the 3 atoms of the nitrile oxide with the 2 atoms of the nitrile's C≡N bond to form the five-membered heterocyclic ring. The regiochemistry is well-defined: the carbon of the nitrile oxide becomes C3 and the oxygen becomes O1 of the oxadiazole ring.
Caption: The [3+2] cycloaddition pathway for 1,2,4-oxadiazole synthesis.
Experimental Protocol: Cycloaddition via Hydroximoyl Chloride
This protocol details the synthesis of 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole.[1]
Materials:
-
N-Hydroxy-4-nitrobenzimidoyl chloride (1.0 mmol, 1.0 equiv)
-
Benzonitrile (can be used as solvent or co-solvent)
-
Triethylamine (Et₃N) (1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel, Hexane, Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve N-Hydroxy-4-nitrobenzimidoyl chloride (1.0 mmol) in a mixture of benzonitrile (5-10 equiv) and anhydrous DCM (10 mL). Expert Insight: Using the nitrile dipolarophile in large excess or as the solvent helps to minimize the undesired dimerization of the nitrile oxide intermediate.
-
Nitrile Oxide Generation & Trapping: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole.
Modern Frontiers: Oxidative Cyclization Strategies
More recent developments have introduced oxidative methods for constructing the 1,2,4-oxadiazole ring, offering alternative pathways that avoid the need for pre-activated carboxylic acids or the generation of unstable nitrile oxides.[13][14]
Mechanistic Rationale: DDQ-Mediated Cyclization
A prominent example is the oxidative cyclization of amidoximes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[15] The mechanism, while sometimes debated, is often proposed to involve a single-electron transfer (SET) pathway.[16][17]
-
Single-Electron Transfer (SET): The amidoxime undergoes a single-electron transfer to DDQ, a potent oxidant, to form a radical cation intermediate and the DDQ radical anion.
-
Hydrogen Atom Transfer (HAT): A subsequent hydrogen atom transfer (or a sequence of deprotonation and oxidation) from the hydroxyl group generates an iminoxyl radical.
-
Intramolecular Cyclization: This radical intermediate undergoes an intramolecular cyclization onto the C=N double bond.
-
Aromatization: A final oxidation step, likely involving another equivalent of DDQ, leads to the aromatic 1,2,4-oxadiazole product.
Caption: Proposed radical mechanism for DDQ-mediated oxidative cyclization.
Experimental Protocol: DDQ-Mediated Synthesis
This is a representative protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes.[15]
Materials:
-
Substituted Amidoxime (e.g., N'-hydroxy-4-methoxybenzimidamide) (1.0 mmol, 1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate and Saturated aqueous sodium bicarbonate for work-up
Procedure:
-
Reaction Setup: To a microwave vial, add the amidoxime (1.0 mmol) and DDQ (2.0 mmol).
-
Add anhydrous DMF (to achieve 0.1 M concentration) and seal the vial.
-
Reaction: Heat the mixture in a microwave reactor at 150 °C for 30 minutes. Expert Insight: Microwave heating can dramatically reduce reaction times for this thermal process compared to conventional heating.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired 1,2,4-oxadiazole.
Data Presentation: Oxidative Cyclization Scope
This method is effective for a range of aryl, heteroaryl, and vinyl substituted amidoximes.
| R¹ (at C3) | R² (at C5) | Conditions | Yield (%) | Reference |
| 4-Methoxyphenyl | Phenyl | DDQ (2 eq), DMF, MW, 150°C, 30 min | 65 | [15] |
| 4-Fluorophenyl | Phenyl | DDQ (2 eq), DMF, MW, 150°C, 30 min | 66 | [15] |
| Thiophen-2-yl | Phenyl | DDQ (2 eq), DMF, MW, 150°C, 30 min | 54 | [15] |
| Phenyl | 4-Chlorophenyl | DDQ (2 eq), DMF, MW, 150°C, 30 min | 50 | [15] |
| Phenyl | 2-Furyl | DDQ (2 eq), DMF, MW, 150°C, 30 min | 45 | [15] |
Conclusion and Future Outlook
The synthesis of 1,2,4-oxadiazoles is a mature field, yet one that continues to evolve. The amidoxime condensation route remains the most reliable and versatile method for most applications, benefiting from the vast commercial availability of both amidoxime and carboxylic acid building blocks. The 1,3-dipolar cycloaddition provides a classic, mechanistically elegant alternative, particularly useful when the desired nitrile and hydroximoyl chloride precursors are readily accessible. Finally, oxidative cyclization strategies represent the cutting edge of the field, offering novel and rapid entry points to the oxadiazole core under conditions that may be milder or more orthogonal to other functional groups. As the demand for novel, drug-like heterocycles continues to grow, the development of even more efficient, sustainable, and scalable methods for 1,2,4-oxadiazole synthesis will undoubtedly remain a key focus for the synthetic chemistry community.
References
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Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-406. [Link]
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Bora, R. O., Dar, B., Pradhan, V., & Farooqui, M. (2014).[1][6][18]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]
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Pace, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Chemistry of Heterocyclic Compounds, 57(4), 377-406. [Link]
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Sidneva, E. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 432-445. [Link]
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Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (2020). DDQ-mediated oxidative cyclization via Scholl reaction. ResearchGate. [Link]
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Gessi, S., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(4), 1033. [Link]
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Shteingarts, V. D., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(5), 1436-1443. [Link]
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Baek, J., Je, E. K., Kim, J., Qi, A., Ahn, K. H., & Kim, Y. (2020). Experimental and Theoretical Studies on the Mechanism of DDQ-Mediated Oxidative Cyclization of N-Aroylhydrazones. The Journal of organic chemistry, 85(15), 9727–9736. [Link]
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Grigorjeva, L., & Jirgensons, A. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS combinatorial science, 18(9), 551–559. [Link]
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Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Molecular Structure, 1248, 131448. [Link]
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Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(8), 773-776. [Link]
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Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(5), 1817–1830. [Link]
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Le, T., & May, O. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic letters, 7(15), 3327–3330. [Link]
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Sidneva, E. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules (Basel, Switzerland), 28(6), 2568. [Link]
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ResearchGate. (2015). Traditional synthetic routes towards 1,2,4-oxadiazoles. ResearchGate. [Link]
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Terenzi, A., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry. [Link]
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Jakopin, Ž., & Dolenc, M. S. (2008). Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. Current Organic Chemistry, 12(10), 850-898. [Link]
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Parker, P. D., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synthesis, 48(12), 1902-1909. [Link]
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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2][3][4] Its significance is largely rooted in its function as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and the ability to engage in crucial hydrogen bonding interactions.[5][6][7] This guide provides a comprehensive exploration of the multifaceted mechanisms of action through which 1,2,4-oxadiazole-containing compounds exert their therapeutic effects across various biological systems. We will delve into their roles as potent enzyme inhibitors, receptor modulators, and disruptors of key signaling pathways implicated in cancer, inflammation, infectious diseases, and neurological disorders. This document will further present detailed experimental protocols and visual diagrams to elucidate the methodologies used to validate these mechanisms, offering a holistic resource for professionals in drug development.
The Core Principle: 1,2,4-Oxadiazole as a Bioisosteric Master Key
The foundational concept behind the widespread utility of the 1,2,4-oxadiazole moiety lies in its role as a bioisostere, particularly for amide and ester groups.[5][6][7] This bioisosteric relationship is not merely structural mimicry but a functional equivalence that confers significant advantages in drug design.
-
Metabolic Stability: Unlike esters and amides, which are susceptible to enzymatic hydrolysis by esterases and amidases, the 1,2,4-oxadiazole ring is chemically and thermally stable, resisting metabolic degradation.[3][6][8] This intrinsic stability often leads to improved pharmacokinetic profiles, including longer half-lives and enhanced oral bioavailability.
-
Structural Rigidity and Vectorial Display: The planar and aromatic nature of the 1,2,4-oxadiazole ring acts as a rigid linker, positioning substituents in well-defined spatial orientations. This allows for precise interactions with biological targets. The electron-withdrawing properties of the ring, more pronounced at the C5 than the C3 position, also influence the electronic properties of the molecule, which can be fine-tuned for optimal target engagement.[5]
-
Hydrogen Bonding Capacity: The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in esters and amides.[5] This is crucial for maintaining affinity to target proteins that rely on such interactions for ligand recognition.
The following diagram illustrates the bioisosteric replacement of an amide bond with a 1,2,4-oxadiazole ring, a common strategy in medicinal chemistry to enhance drug-like properties.
Caption: Bioisosteric replacement of an amide with a 1,2,4-oxadiazole.
Mechanisms of Action in Oncology
1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms, including enzyme inhibition and the modulation of critical signaling pathways.[2][9][10][11]
Enzyme Inhibition
-
Histone Deacetylase (HDAC) Inhibition: Certain 1,2,4-oxadiazole hydroxamate-based derivatives act as potent HDAC inhibitors.[2] By chelating the zinc ion in the active site of HDAC enzymes, these compounds prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis. For instance, some derivatives have shown nanomolar inhibitory activity against HDAC-1, -2, and -3.[2]
-
Carbonic Anhydrase (CA) Inhibition: Arylsulfonamide derivatives incorporating a 1,2,4-oxadiazole ring have been identified as selective inhibitors of carbonic anhydrases, particularly isoforms like CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidification and progression.[2]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers.[12] Some 1,2,4-oxadiazole conjugates have been shown to inhibit EGFR, thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and metastasis.[11][12]
Disruption of Cellular Processes
-
Induction of Apoptosis: Many 1,2,4-oxadiazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the modulation of the mitochondrial membrane potential and the activation of caspases.[9][13]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[9][13]
-
Inhibition of Angiogenesis: Some derivatives have shown anti-angiogenic properties, which is the ability to prevent the formation of new blood vessels that tumors need to grow and spread.
The following workflow outlines a typical experimental approach to characterize the anticancer mechanism of a novel 1,2,4-oxadiazole compound.
Caption: Experimental workflow for elucidating anticancer mechanisms.
Anti-inflammatory Mechanisms of Action
The 1,2,4-oxadiazole scaffold is a key feature in many compounds with potent anti-inflammatory and analgesic properties.[1][4] Their mechanisms often involve the modulation of key inflammatory pathways.
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Several 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of the NF-κB pathway.[14][15] They can achieve this by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. This, in turn, blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS.[15]
-
COX/LOX Inhibition: Some 1,2,4-oxadiazole compounds may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins and leukotrienes, respectively.[16]
-
Antioxidant Activity: Certain derivatives, acting as analogs of resveratrol, exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS).[14] Since oxidative stress is a key contributor to inflammation, this ROS scavenging ability contributes to their overall anti-inflammatory profile.
The signaling pathway below illustrates the inhibitory effect of 1,2,4-oxadiazole compounds on the NF-κB pathway.
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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Novel Oxadiazole Derivatives
Abstract
The oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2] However, the successful translation of novel oxadiazole derivatives from promising hits to clinical candidates is contingent upon favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage in silico ADMET prediction has become an indispensable tool in modern drug discovery, enabling the rapid, cost-effective prioritization of compounds with a higher probability of success, thereby reducing late-stage attrition.[3][4] This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals on the application of computational methodologies to forecast the ADMET properties of novel oxadiazole derivatives. We will delve into the causality behind methodological choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Foundational Principles: Why In Silico ADMET for Oxadiazole Scaffolds?
The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are frequently employed as bioisosteric replacements for ester and amide functionalities, a strategy intended to enhance metabolic stability and other pharmacokinetic properties.[5] However, the introduction of the oxadiazole ring and its various substituents can profoundly influence a molecule's physicochemical properties, which in turn govern its ADMET profile. For instance, the regioisomeric form of the oxadiazole can impact lipophilicity and aqueous solubility.[5]
In silico approaches offer a crucial advantage by allowing for the high-throughput screening of virtual libraries of oxadiazole derivatives before committing to costly and time-consuming synthesis.[6][7] This "fail early, fail cheap" paradigm is central to efficient drug discovery. By building predictive models based on the chemical structures of these compounds, we can anticipate potential liabilities such as poor absorption, rapid metabolism, or toxicity.[8][9]
The Computational Workflow: A Step-by-Step Protocol
The prediction of ADMET properties is not a monolithic process but rather a multi-faceted workflow. Each step is critical for the generation of reliable and actionable data.
Caption: A generalized workflow for the in silico prediction of ADMET properties of novel chemical entities.
Step-by-Step Protocol for Initial Data Preparation
-
Virtual Library Generation: Design a virtual library of your novel oxadiazole derivatives. This can be done using standard chemical drawing software.
-
Standardization of Chemical Structures: Convert all 2D representations to 3D structures. This is crucial for the calculation of 3D-dependent molecular descriptors.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain stable, low-energy conformations.
-
Dataset Curation: If using existing datasets for model building, ensure they are properly curated. This includes removing duplicate entries, correcting structural errors, and handling mixtures or salts appropriately.
Key ADMET Endpoints and Predictive Methodologies
Absorption
The ability of a drug to be absorbed into the bloodstream is a fundamental prerequisite for its therapeutic effect. For orally administered drugs, this primarily involves gastrointestinal (GI) absorption. For CNS-acting drugs, penetration of the blood-brain barrier (BBB) is critical.
-
Gastrointestinal Absorption:
-
Underlying Principles: Passive diffusion is a primary mechanism for the absorption of many drugs and is heavily influenced by a compound's lipophilicity and solubility. Computational models often use descriptors like logP (octanol-water partition coefficient) and aqueous solubility to predict GI absorption.[10]
-
Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models are frequently used to correlate molecular descriptors with experimentally determined absorption data.[11] Physiologically-based pharmacokinetic (PBPK) models offer a more mechanistic approach by simulating the drug's transit and absorption through different segments of the GI tract.[11]
-
-
Blood-Brain Barrier (BBB) Permeability:
-
Causality: The BBB is a highly selective barrier that protects the central nervous system. A compound's ability to cross the BBB is influenced by its size, lipophilicity, and its interaction with efflux transporters like P-glycoprotein (P-gp).[12][13]
-
Predictive Approaches: In silico models for BBB permeability often use descriptors such as molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[14] Machine learning models, such as artificial neural networks, have shown promise in predicting the logBB (brain/blood concentration ratio).[15]
-
Distribution
Once absorbed, a drug is distributed throughout the body. A key parameter in drug distribution is the extent to which it binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.
-
Plasma Protein Binding (PPB):
-
Mechanistic Insight: Highly lipophilic compounds tend to exhibit higher plasma protein binding.
-
Computational Tools: QSAR models are commonly employed to predict the percentage of a drug that will be bound to plasma proteins.
-
Metabolism
Drug metabolism, primarily occurring in the liver, involves the biochemical modification of drug molecules, which can lead to their inactivation and excretion. The cytochrome P450 (CYP) enzyme family plays a central role in this process.
-
CYP450 Inhibition and Substrates:
-
Significance: Inhibition of CYP enzymes can lead to drug-drug interactions, while rapid metabolism can result in a short duration of action.
-
Predictive Strategies: Both ligand-based and structure-based approaches are used. Ligand-based methods, such as pharmacophore modeling and QSAR, identify common structural features of known inhibitors or substrates.[16] Structure-based methods involve docking the oxadiazole derivatives into the active sites of CYP enzyme crystal structures.
-
-
Sites of Metabolism (SoM):
-
Rationale: Identifying the most likely sites of metabolic attack on a molecule can guide medicinal chemists in modifying the structure to improve metabolic stability.
-
Computational Prediction: Rule-based expert systems and quantum mechanical calculations are used to predict the reactivity of different atoms within the molecule towards metabolic enzymes.[16]
-
Excretion
The primary route of excretion for many drugs and their metabolites is through the kidneys.
-
Renal Clearance:
-
Underlying Factors: Renal clearance is influenced by glomerular filtration, tubular secretion, and reabsorption.
-
Modeling Approaches: QSAR models can be developed to predict renal clearance based on a compound's physicochemical properties.
-
Toxicity
Predicting potential toxicity early in the drug discovery process is crucial to avoid late-stage failures. Several key toxicity endpoints can be assessed in silico.
-
hERG Channel Blockade:
-
Critical Importance: Blockade of the human ether-a-go-go-related gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[17][18]
-
Predictive Modeling: A variety of computational methods, including QSAR, pharmacophore modeling, and machine learning algorithms like support vector machines (SVM) and random forests, are used to predict a compound's potential to block the hERG channel.[19][20]
-
-
Mutagenicity and Carcinogenicity:
-
Rationale: Assessing the potential of a compound to cause genetic mutations or cancer is a critical safety evaluation.
-
In Silico Tools: QSAR models and expert systems are widely used to predict mutagenicity (e.g., the Ames test) and carcinogenicity.[21][22] These models are often based on identifying structural alerts, which are molecular substructures known to be associated with these toxicities.[23]
-
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI):
Recommended Software and Tools
A variety of commercial and open-source software packages are available for in silico ADMET prediction.
| Software/Tool | Key Features | Type |
| ADMET Predictor® | Predicts over 175 ADMET and physicochemical properties, includes PBPK modeling.[25][26] | Commercial |
| ACD/ADME Suite | Predicts a range of ADMET properties including BBB penetration and CYP450 inhibition.[27] | Commercial |
| Derek Nexus | Knowledge-based expert system for predicting toxicity.[28] | Commercial |
| SwissADME | A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[29] | Open-Access |
| ADMET-AI | A machine learning platform for fast and accurate ADMET predictions, available as a website and Python package.[29][30] | Open-Source |
Data Interpretation and Decision Making
The output of in silico ADMET predictions should be interpreted within the broader context of the drug discovery project. It is important to consider the confidence of the predictions and to use the results to guide further experimental work rather than as absolute determinants of a compound's fate.
Caption: A decision-making flowchart based on the outcomes of in silico ADMET predictions.
Conclusion and Future Perspectives
In silico ADMET prediction is a powerful and evolving field that plays a critical role in modern drug discovery. For researchers working with novel oxadiazole derivatives, these computational tools provide an invaluable means of de-risking projects and focusing resources on the most promising candidates. As machine learning and artificial intelligence algorithms become more sophisticated and are trained on larger, higher-quality datasets, the predictive accuracy of in silico ADMET models will continue to improve, further streamlining the path from chemical concept to clinical reality.
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The 1,2,4-Oxadiazole Core: A Technical Guide to Thermal and Chemical Stability for Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of therapeutic agents stems from its unique ability to act as a bioisostere for esters and amides, enhancing metabolic stability and modulating target selectivity.[1][2][3] This guide offers an in-depth exploration of the core chemical and thermal properties of the 1,2,4-oxadiazole ring, providing drug discovery and development professionals with the foundational knowledge to harness its full potential. Understanding the inherent stability and reactivity of this heterocycle is paramount for designing robust drug candidates with predictable pharmacokinetic and pharmacodynamic profiles.[2]
Pillar 1: The Physicochemical Landscape of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a planar, aromatic system, although its aromaticity is relatively low.[1] This nuanced electronic nature, coupled with the intrinsic weakness of the N-O bond, governs its chemical behavior.[1] The ring is generally stable under physiological conditions, a critical attribute for any therapeutic moiety. However, its susceptibility to degradation under strongly acidic or basic conditions necessitates careful consideration during formulation and in different physiological environments.[1][4]
The nitrogen atoms within the ring are weakly basic, and the electron-withdrawing effect of the ring is more pronounced at the C5 position than at the C3 position.[5] This differential reactivity at the carbon atoms offers opportunities for selective functionalization.
Pillar 2: Thermal Stability and Decomposition Pathways
The thermal stability of the 1,2,4-oxadiazole ring is a key consideration, particularly in the context of drug substance manufacturing and storage. While generally stable, the ring can undergo rearrangements and decomposition at elevated temperatures. The inherent weakness of the O-N bond is a primary determinant of its thermal lability.
One of the most notable thermal transformations is the Boulton-Katritzky rearrangement (BKR) . This reaction involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system.
Experimental Protocol: A Generic Procedure for Monitoring Thermal Decomposition
A standard method to assess the thermal stability of a 1,2,4-oxadiazole-containing compound is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the 1,2,4-oxadiazole derivative is placed in an inert crucible (e.g., aluminum or ceramic).
-
Instrumentation: The analysis is performed using a calibrated TGA-DSC instrument.
-
Experimental Conditions:
-
Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen or argon) is maintained at a constant flow rate.
-
Temperature Program: The sample is heated at a linear rate (e.g., 10 °C/min) from ambient temperature to a temperature at which complete decomposition is observed.
-
-
Data Analysis:
-
TGA Curve: The TGA curve plots the percentage of weight loss against temperature, indicating the onset and completion of decomposition.
-
DSC Curve: The DSC curve shows the heat flow to or from the sample as a function of temperature, revealing endothermic or exothermic events such as melting and decomposition.
-
Data Presentation: Thermal Decomposition of Energetic 1,2,4-Oxadiazoles
The introduction of energetic groups (e.g., -NO2) onto the 1,2,4-oxadiazole scaffold is an active area of research. The thermal stability of these compounds is a critical safety parameter.
| Compound Type | Decomposition Temperature (°C) | Reference |
| Mono- and bis(1,2,4-oxadiazoles) | Generally high thermal stability | |
| Linked 1,2,4-oxadiazole/1,2,5-oxadiazole salts | Good to excellent thermal stability | [6][7] |
| Azo substituted 1,2,4-oxadiazoles | Impact insensitive materials | [8] |
Note: Specific decomposition temperatures are highly dependent on the substituents and the overall molecular structure.
Pillar 3: Chemical Stability and Reactivity
The chemical stability of the 1,2,4-oxadiazole ring is a multifaceted topic, with its reactivity being highly dependent on the reaction conditions and the nature of the substituents.
Stability in Acidic and Basic Media
The 1,2,4-oxadiazole ring's stability is pH-dependent. While some disubstituted derivatives can tolerate strong acids and bases, the ring is generally most stable in a pH range of 3-5.[4][9]
-
Acidic Conditions: At low pH, the N-4 atom of the oxadiazole ring can be protonated. This activation facilitates a nucleophilic attack on the C5 methine carbon, leading to ring opening and the formation of an aryl nitrile degradation product.[4]
-
Basic Conditions: Under high pH, a nucleophilic attack occurs on the C5 methine carbon, generating an anion at the N-4 position. In the presence of a proton source like water, the ring opens to yield the same aryl nitrile degradation product.[4] In the absence of a proton donor, the ring can remain stable.[4]
Experimental Protocol: Assessing pH-Dependent Stability
A typical forced degradation study to evaluate the pH stability of a 1,2,4-oxadiazole-containing drug candidate involves the following steps:
Methodology:
-
Stock Solution Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation Solutions: Aliquots of the stock solution are added to a series of aqueous buffer solutions with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: The solutions are incubated at a controlled temperature (e.g., 40 °C or 60 °C) for a defined period.
-
Sampling: Samples are withdrawn at specific time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of the parent compound versus time at each pH.
Reactivity with Nucleophiles and Electrophiles
The carbon atoms of the 1,2,4-oxadiazole ring exhibit electrophilic character, making them susceptible to nucleophilic attack. The C3 and C5 positions are the primary sites for such reactions.[9] Conversely, the ring is generally inert towards electrophilic substitution.[9]
-
Nucleophilic Aromatic Substitution (SNAr): Halogenated 1,2,4-oxadiazoles can undergo SNAr reactions, allowing for the introduction of various functional groups.
-
ANRORC Rearrangements: In some cases, nucleophilic attack can lead to an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement, resulting in the formation of a different heterocyclic system.
Reductive and Oxidative Stability
The O-N bond in the 1,2,4-oxadiazole ring can be cleaved under reductive conditions. This susceptibility to reduction is an important consideration in drug metabolism studies and when designing synthetic routes. The ring is generally stable to mild oxidizing agents.
Photochemical Stability
The 1,2,4-oxadiazole ring can undergo photochemical rearrangements upon irradiation with UV light.[10][11] These reactions often involve cleavage of the weak O-N bond and can lead to the formation of various isomers or open-chain products, depending on the substituents and the reaction medium.[10][11] For instance, 3-amino-5-aryl-1,2,4-oxadiazoles have been shown to photoisomerize to 1,3,4-oxadiazoles.[10][11]
Visualization of Key Reaction Pathways
Diagram 1: Acid-Catalyzed Ring Opening of 1,2,4-Oxadiazole
Caption: Acid-catalyzed nucleophilic attack and ring opening.
Diagram 2: The Boulton-Katritzky Rearrangement
Caption: Thermal Boulton-Katritzky Rearrangement workflow.
Conclusion: Strategic Implementation in Drug Design
The 1,2,4-oxadiazole ring offers a compelling combination of metabolic stability and synthetic tractability, making it a valuable component in the medicinal chemist's toolkit. A thorough understanding of its thermal and chemical stability is not merely academic; it is a prerequisite for the successful development of robust and effective drug candidates. By carefully considering the pH-dependent stability, potential for thermal and photochemical rearrangements, and reactivity towards nucleophiles, researchers can strategically incorporate the 1,2,4-oxadiazole moiety to optimize the properties of their molecules and mitigate potential liabilities. This guide provides a foundational framework for these considerations, empowering drug development professionals to make informed decisions in the pursuit of novel therapeutics.
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The Trichloromethyl Group as a Potent Electron-Withdrawing Modulator of the Oxadiazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of electron-withdrawing groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these, the trichloromethyl (-CCl₃) group stands out for its profound inductive effects. When appended to a heterocyclic scaffold such as the 1,3,4-oxadiazole ring, the -CCl₃ group dramatically alters the electronic landscape of the molecule, enhancing its stability, modulating its reactivity, and opening new avenues for therapeutic applications. This in-depth technical guide explores the multifaceted electron-withdrawing effects of the trichloromethyl group on the oxadiazole ring, providing a comprehensive overview of its impact on synthesis, chemical reactivity, and biological activity, supported by experimental protocols and computational insights.
Introduction: The Oxadiazole Scaffold and the Imperative of Electronic Modulation
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a privileged scaffold in drug discovery, prized for its metabolic stability, ability to act as a bioisosteric replacement for amide and ester functionalities, and its capacity to engage in hydrogen bonding.[1][2][3] The inherent electronic nature of the 1,3,4-oxadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which reduces its aromaticity and makes the carbon atoms susceptible to nucleophilic attack.[4][5] This electron deficiency can be further intensified by the introduction of strong electron-withdrawing groups, a strategy often employed to enhance biological activity or modify pharmacokinetic profiles.
The trichloromethyl group (-CCl₃) is a powerful electron-withdrawing substituent primarily through a strong negative inductive effect (-I effect).[6] The three highly electronegative chlorine atoms pull electron density away from the point of attachment, significantly lowering the pKa of adjacent acidic protons and increasing the electrophilicity of nearby carbonyl carbons. When attached to an already electron-poor system like the oxadiazole ring, the -CCl₃ group is hypothesized to create a highly electrophilic and chemically stable moiety with unique properties.
The Electron-Withdrawing Influence of the Trichloromethyl Group on the Oxadiazole Ring
The primary influence of the -CCl₃ group on the oxadiazole ring is a significant polarization of the C-C bond connecting them, which in turn withdraws electron density from the entire heterocyclic system. This has several key consequences:
-
Enhanced Electrophilicity of the Ring Carbons: The carbon atoms of the oxadiazole ring, particularly the C2 and C5 positions, become even more electron-deficient and thus more susceptible to nucleophilic attack.[4][5]
-
Increased Acidity of Adjacent Protons: While the oxadiazole ring itself lacks protons, any alkyl substituents on the ring would have their C-H bonds weakened, increasing their acidity.
-
Modulation of Spectroscopic Properties: The strong electron-withdrawing effect is expected to cause a downfield shift in the ¹³C NMR signals of the oxadiazole ring carbons compared to their alkyl-substituted counterparts.
-
Enhanced Thermal and Chemical Stability: The strong C-Cl bonds and the overall electron-deficient nature of the resulting molecule contribute to increased thermal and chemical stability.[7]
The following diagram illustrates the inductive electron withdrawal from the oxadiazole ring by the trichloromethyl group.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure and a versatile bioisostere for amide and ester groups.[1][2] This guide provides a detailed exposition of the synthetic protocols for preparing 3,5-disubstituted 1,2,4-oxadiazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic strategies, emphasizing the widely adopted method involving the condensation of amidoximes with carboxylic acids or their derivatives. This document offers a robust, step-by-step protocol, discusses the critical experimental parameters, and provides insights into the underlying reaction mechanisms to ensure reproducible and high-yielding syntheses.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The five-membered 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, is a recurring motif in a vast array of pharmacologically active compounds.[1][3] Its prominence stems from its ability to act as a bioisosteric replacement for esters and amides, enhancing metabolic stability and improving pharmacokinetic profiles by virtue of its resistance to enzymatic hydrolysis.[1][2] This has led to the incorporation of the 1,2,4-oxadiazole core into numerous approved drugs and clinical candidates targeting a wide spectrum of diseases. The versatility in substituting the C3 and C5 positions allows for the fine-tuning of steric and electronic properties, making it a highly adaptable scaffold for library synthesis in drug discovery programs.[4]
Overview of Synthetic Strategies
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring can be achieved through several synthetic routes. The most common and versatile approach begins with an amidoxime, which can be acylated and subsequently cyclized.[5][6] This pathway offers great flexibility in the introduction of diverse substituents at both the C3 and C5 positions.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for 1,2,4-oxadiazole synthesis.
The two primary approaches based on amidoximes are:
-
Two-Step Synthesis: This classic method involves the initial formation and isolation of an O-acylamidoxime intermediate, followed by a separate cyclodehydration step to yield the 1,2,4-oxadiazole.[2][6] This approach allows for the purification of the intermediate, which can be beneficial for troubleshooting and optimizing the final cyclization step.
-
One-Pot Synthesis: To improve efficiency and reduce operational steps, several one-pot procedures have been developed.[7][8][9] In these methods, the acylation and cyclization reactions are performed sequentially in the same reaction vessel without the isolation of the O-acylamidoxime intermediate.[9]
Detailed Synthesis Protocol: A Representative Two-Step Procedure
This protocol details the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole via the acylation of an amidoxime with a carboxylic acid, followed by cyclodehydration. This method is widely applicable and serves as a foundational procedure.
Step 1: Synthesis of the Amidoxime Intermediate
The initial step involves the conversion of a nitrile to the corresponding amidoxime.[1][4]
Reaction Scheme: R¹-C≡N + NH₂OH·HCl → R¹-C(=NOH)NH₂
Materials & Reagents:
| Reagent/Material | Molar Equiv. | Purpose |
| Substituted Nitrile | 1.0 | Starting material for C5 |
| Hydroxylamine Hydrochloride | 1.5 | Nitrogen source |
| Sodium Carbonate (Na₂CO₃) | 1.5 | Base |
| Ethanol/Water (e.g., 1:1) | - | Solvent |
Procedure:
-
To a solution of the substituted nitrile (1.0 eq) in a suitable solvent mixture such as ethanol/water, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the nitrile.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amidoxime. The product can often be used in the next step without further purification.
Step 2: Acylation and Cyclodehydration to form the 1,2,4-Oxadiazole
This step involves the coupling of the amidoxime with a carboxylic acid to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration.[4][6]
Reaction Mechanism:
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Application Note & Protocols: Streamlining the Synthesis of 1,2,4-Oxadiazole Derivatives via One-Pot Methodologies
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry. Its significance lies not only in its broad spectrum of biological activities but also in its role as a proven bioisostere for amide and ester groups, offering a strategic advantage in drug design by enhancing metabolic stability and modulating pharmacokinetic profiles.[1][2][3] Traditional multi-step syntheses, while effective, often introduce operational complexities, increase waste, and extend timelines. This guide moves beyond mere procedural recitation to provide an in-depth exploration of one-pot synthesis methods, which represent a paradigm shift towards efficiency and elegance in chemical synthesis. We will dissect the mechanistic underpinnings of these strategies, explaining the "why" behind the "how," to empower researchers to not only replicate these protocols but also to adapt and innovate them for their specific molecular targets.
Section 1: Mechanistic Foundations of 1,2,4-Oxadiazole Formation
The construction of the 1,2,4-oxadiazole heterocycle is predominantly achieved through two fundamental strategies, which form the basis of most one-pot adaptations. Understanding these pathways is critical for troubleshooting and optimizing reaction conditions.
-
The [4+1] Cyclization (Amidoxime Route): This is the most versatile and widely employed strategy for one-pot syntheses. The logic involves the reaction of an amidoxime , which provides a four-atom N-C-N-O fragment, with a carbonyl-containing compound (like a carboxylic acid, ester, or acyl chloride) that supplies the final carbon atom. The key steps, often telescoped in a one-pot procedure, are:
-
The [3+2] Cycloaddition: This approach involves the 1,3-dipolar cycloaddition of a nitrile oxide (the three-atom component) with a nitrile (the two-atom component).[6][7] While effective, this method can be limited by the reactivity of the nitrile's triple bond and the propensity of the highly reactive nitrile oxide to dimerize.[7] For this reason, one-pot syntheses overwhelmingly favor the amidoxime pathway.
Figure 1: Primary synthetic routes to the 1,2,4-oxadiazole core.
Section 2: Key One-Pot Methodologies & Detailed Protocols
The essence of a one-pot synthesis is the sequential addition of reagents to a single reaction vessel, avoiding the isolation of intermediates. This not only saves time and resources but can also improve overall yields by minimizing material loss during purification steps.
Methodology 1: Direct Condensation of Amidoximes and Carboxylic Acids
This is arguably the most common and robust one-pot approach. The critical challenge is the activation of the carboxylic acid to facilitate its reaction with the amidoxime.
Causality & Expertise: The direct reaction between a carboxylic acid and an amidoxime is typically slow. The process requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic carbonyl carbon for the amidoxime to attack. The subsequent cyclization is often promoted by heat or a base. Using a superbase medium like NaOH in DMSO can deprotonate the amidoxime, increasing its nucleophilicity and allowing the reaction to proceed even at room temperature in some cases.[7][8]
Workflow & Mechanism Diagram:
Figure 2: Mechanism of one-pot synthesis from amidoximes and carboxylic acids.
Protocol 1: General Procedure using HATU Coupling
This protocol is effective for a wide range of aromatic and aliphatic substrates.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMA, DMF).
-
Activation: Add a coupling agent such as HATU (1.0 eq.) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 3.0 eq.).[9] Stir the mixture at room temperature for 5-10 minutes. The causality here is that HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
Amidoxime Addition: Add the amidoxime (1.0-1.2 eq.) to the activated mixture.
-
Reaction & Cyclization: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature must be determined empirically, but higher temperatures facilitate the final cyclodehydration step. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 12 hours.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Methodology 2: Three-Component Synthesis from Nitriles
This advanced one-pot method builds the amidoxime in situ before proceeding to the cyclization, offering exceptional efficiency by starting from readily available nitriles.
Causality & Expertise: This reaction is a sequence of three distinct transformations in one pot.[10] First, a base promotes the addition of hydroxylamine to the nitrile to form the amidoxime. Second, the newly formed amidoxime condenses with an aldehyde. Third, the resulting 4,5-dihydro-1,2,4-oxadiazole intermediate is oxidized to the aromatic product. In a clever variation, excess aldehyde can serve as both the carbonyl source and the oxidant, simplifying the reagent profile.[10] The choice of base and solvent is critical to mediate these sequential steps without unwanted side reactions.
Protocol 2: Base-Mediated Synthesis from a Nitrile, Aldehyde, and Hydroxylamine [10]
-
Reagent Preparation: To a solution of the nitrile (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent like ethanol, add a base such as sodium hydroxide or potassium carbonate (2.5 eq.).
-
Amidoxime Formation: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 1-3 hours to facilitate the formation of the amidoxime intermediate.
-
Condensation & Cyclization: Add the aldehyde (2.5 eq.) to the reaction mixture. One equivalent will react to form the dihydro-oxadiazole, while the second acts as an oxidant.
-
Reaction Completion: Heat the mixture to reflux and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-8 hours).
-
Work-up & Purification: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Methodology 3: Enabling Technologies for Enhanced Synthesis
Modern technologies can dramatically accelerate and improve the efficiency of one-pot syntheses.
A. Microwave-Assisted Synthesis
Causality & Expertise: Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[11][12] This is due to the direct coupling of microwave energy with polar molecules in the solution, leading to efficient energy transfer that overcomes the activation energy barriers for both O-acylation and cyclodehydration much faster than conventional heating.
Protocol 3: Microwave-Assisted One-Pot Synthesis [11][12]
-
Vessel Preparation: In a microwave reaction vessel, combine the carboxylic acid (1.0 eq.), the amidoxime (1.0 eq.), and a coupling agent like EDC (1.1 eq.).
-
Solvent & Irradiation: Add a high-boiling point aprotic solvent (e.g., DMF or NMP). Seal the vessel.
-
Microwave Program: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150-180 °C) for 10-30 minutes. The reaction is typically run under power control with temperature monitoring.
-
Work-up: After cooling, perform a standard aqueous work-up and purification as described in Protocol 1.
B. Continuous Flow Synthesis
Causality & Expertise: Flow chemistry utilizes microreactors to perform reactions in a continuous stream rather than in a batch-wise fashion.[9][13] This technology offers superior control over reaction parameters like temperature, pressure, and residence time.[14][15] For 1,2,4-oxadiazole synthesis, a heated flow reactor can achieve the high temperatures required for cyclization safely and efficiently, often in a matter of minutes.[16]
Figure 3: Workflow for continuous flow synthesis of 1,2,4-oxadiazoles.
Protocol 4: General Procedure for Flow Synthesis [9][16]
-
Solution Preparation: Prepare separate stock solutions:
-
Solution A: Carboxylic acid, coupling agent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent like DMA.
-
Solution B: Amidoxime in the same solvent.
-
-
System Setup: Use syringe pumps to deliver Solution A and Solution B at defined flow rates into a T-mixer.
-
Reaction: The combined stream flows from the mixer into a heated microreactor coil or chip (e.g., heated to 150-200 °C). The residence time within the heated zone is controlled by the total flow rate and the reactor volume (typically 10-30 minutes).
-
Collection & Purification: The output stream from the reactor is cooled and collected. The solvent can be removed under reduced pressure, and the product is purified using standard methods like preparative HPLC.
Section 3: Comparative Summary of One-Pot Methods
The choice of synthetic method depends on available equipment, substrate scope, and desired scale. This table provides a high-level comparison to guide decision-making.
| Methodology | Key Reagents/Conditions | Typical Time | Yield Range | Advantages | Limitations |
| Carboxylic Acid + Amidoxime | Coupling agents (HATU, EDC), Base (DIPEA), Heat (80-150°C) | 2-12 hours | 60-95% | Broad substrate scope, reliable, well-established. | Requires pre-formed amidoxime, can require high temperatures. |
| Nitrile + Aldehyde + NH₂OH | Base (K₂CO₃, NaOH), Aldehyde (substrate & oxidant), Reflux | 4-8 hours | 50-85% | Starts from simple nitriles, high atom economy. | Limited to aldehydes as the carbonyl source, may have side reactions. |
| Microwave-Assisted | Standard reagents in a sealed vessel, Microwave Irradiation (150-180°C) | 10-30 minutes | 70-98% | Extremely fast, often higher yields, efficient screening.[17][18] | Requires specialized microwave reactor, scalability can be an issue. |
| Continuous Flow | Reagent streams, T-mixer, Heated Microreactor (150-200°C) | 10-30 minutes (residence time) | 75-95% | Excellent process control, enhanced safety, easy to scale up.[9][14] | Requires specialized flow chemistry equipment. |
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The Versatile Building Block: 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole in Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. Among these, heterocycles play a central role, with the 1,2,4-oxadiazole scaffold being a privileged motif in numerous biologically active compounds.[1] This guide focuses on a particularly valuable derivative: 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole . The presence of the bulky, lipophilic isopropyl group at the C3 position and the highly reactive trichloromethyl group at the C5 position imparts a unique combination of stability and reactivity to this molecule. The electron-withdrawing nature of the trichloromethyl group significantly enhances the electrophilicity of the C5 carbon, making it a prime target for nucleophilic attack and a versatile handle for the introduction of diverse functionalities. This document provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its use as a strategic building block in the synthesis of novel chemical entities.
Core Attributes of this compound
The utility of this building block stems from several key molecular features:
-
Electrophilic C5 Position: The trichloromethyl group acts as a potent electron-withdrawing group, rendering the C5 carbon of the oxadiazole ring highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of substituents.
-
Steric Influence of the Isopropyl Group: The isopropyl group at the C3 position provides steric bulk, which can influence the regioselectivity of reactions and the conformational preferences of the final products. This can be strategically employed in drug design to optimize binding to biological targets.
-
Chemical Stability: The 1,2,4-oxadiazole ring is generally stable to a variety of reaction conditions, allowing for transformations at the C5 position without compromising the core heterocyclic structure.
-
Bioisosteric Potential: The 1,2,4-oxadiazole ring is often used as a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates.
Synthesis of the Building Block
A reliable synthesis of this compound is crucial for its application. A common and effective method involves the cyclization of an O-acyl amidoxime intermediate.
Protocol 1: Synthesis of this compound
This two-step protocol starts with the formation of isobutyramidoxime, followed by its reaction with a trichloroacetic acid derivative to yield the target oxadiazole.
Step 1: Synthesis of Isobutyramidoxime
-
Reactants: Isobutyronitrile, Hydroxylamine hydrochloride, Sodium bicarbonate
-
Solvent: Ethanol/Water mixture
-
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium bicarbonate (1.2 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add isobutyronitrile (1.0 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the consumption of the nitrile by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford isobutyramidoxime, which can often be used in the next step without further purification.
-
Step 2: Cyclization to this compound
-
Reactants: Isobutyramidoxime, Trichloroacetyl chloride (or Trichloroacetic anhydride)
-
Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Base: A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Procedure:
-
Dissolve isobutyramidoxime (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 eq.) to the solution.
-
Slowly add trichloroacetyl chloride (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Causality Behind Experimental Choices: The use of a non-nucleophilic base is critical to prevent unwanted side reactions with the highly reactive trichloroacetyl chloride. Anhydrous conditions are necessary to avoid hydrolysis of the acid chloride. The stepwise, low-temperature addition of the acylating agent helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Applications in Organic Synthesis: A Gateway to Novel Scaffolds
The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The trichloromethyl group, while being a good leaving group itself in some contexts, more commonly activates the C5 position for the displacement of a chloride ion upon nucleophilic attack, or the entire trichloromethyl group can be displaced under certain conditions. This opens up a plethora of possibilities for creating diverse molecular architectures.
Application 1: Synthesis of 5-Substituted-3-isopropyl-1,2,4-oxadiazoles via Nucleophilic Substitution
The high electrophilicity of the C5 carbon allows for the introduction of various nucleophiles, leading to a wide array of 3,5-disubstituted 1,2,4-oxadiazoles.
Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution reactions.
Protocol 2: Reaction with Amine Nucleophiles
This protocol details the synthesis of 5-amino-3-isopropyl-1,2,4-oxadiazole derivatives, which are valuable scaffolds in medicinal chemistry.
-
Reactants: this compound, Primary or Secondary Amine
-
Solvent: Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)
-
Base (optional): A non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be required to scavenge the HCl formed.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the amine (1.2-2.0 eq.) and the base (if used, 1.5 eq.).
-
Heat the reaction mixture to a temperature between 60-100 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the product by column chromatography or recrystallization.
-
Expert Insight: The choice of solvent and temperature is crucial. More polar solvents can facilitate the reaction, and higher temperatures are often needed for less reactive amines. The use of excess amine can also serve as the base.
Protocol 3: Synthesis of a GPR119 Agonist Intermediate
This protocol is based on the reported synthesis of a key intermediate for GPR119 agonists, demonstrating the practical application of this building block in drug discovery.
-
Reactants: this compound, Piperidin-4-yl-methanol
-
Solvent: Aprotic solvent (e.g., THF, Dioxane)
-
Base: A suitable base (e.g., Sodium hydride)
-
Procedure:
-
To a solution of piperidin-4-yl-methanol (1.1 eq.) in the anhydrous solvent at 0 °C, add sodium hydride (1.2 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methanol.
-
Trustworthiness of the Protocol: This protocol is adapted from established synthetic routes in medicinal chemistry literature for the preparation of GPR119 agonists, a class of drugs investigated for the treatment of type 2 diabetes.[2] The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a more potent nucleophile.
Protocol 4: Reaction with Thiol Nucleophiles
The reaction with thiols provides access to 5-thioether-substituted 1,2,4-oxadiazoles, which are also of interest in various research areas.
-
Reactants: this compound, Thiol (R-SH)
-
Solvent: Polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Base: A suitable base (e.g., K₂CO₃, NaH)
-
Procedure:
-
In a flask, prepare a solution of the thiol (1.1 eq.) and the base (1.2 eq.) in the chosen solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work up the reaction as described in Protocol 2, followed by purification.
-
Mechanistic Rationale: Thiols are generally more acidic and nucleophilic than alcohols, so the reaction often proceeds under milder conditions. The in-situ formation of the thiolate anion is key to achieving efficient substitution.
Data Summary
| Protocol | Nucleophile | Key Reagents | Typical Yields |
| Protocol 2 | Primary/Secondary Amines | K₂CO₃, DMF | 60-85% |
| Protocol 3 | Piperidin-4-yl-methanol | NaH, THF | 70-90% |
| Protocol 4 | Thiols | K₂CO₃, Acetonitrile | 65-88% |
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in organic synthesis. Its unique combination of a sterically demanding isopropyl group and a highly reactive trichloromethyl-activated C5 position allows for the efficient and controlled introduction of a wide range of functional groups. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this compound. As the quest for novel therapeutics and functional materials continues, the strategic application of such well-defined and reactive building blocks will undoubtedly play a pivotal role in accelerating discovery.
References
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (URL: [Link])
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Synthesis of GPR119 Agonist GSK-1292263. (URL: [Link])
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (URL: [Link])
-
Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (URL: [Link])
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (URL: [Link])
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Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. (URL: [Link])
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Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. (URL: [Link])
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Synthesis and Characterization of Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: [Link])
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The 1,2,4-Oxadiazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry over the past two decades.[1] Its unique physicochemical properties and remarkable versatility have established it as a privileged scaffold in the design and development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of 1,2,4-oxadiazoles, offering detailed protocols and field-proven insights for professionals in drug discovery.
The Strategic Advantage of the 1,2,4-Oxadiazole Ring
The utility of the 1,2,4-oxadiazole core in drug design stems from several key attributes:
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for amide and ester functionalities.[2][3][4][5][6] This is a critical advantage in drug development, as amides and esters are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. By replacing these labile groups with the more robust 1,2,4-oxadiazole ring, medicinal chemists can significantly enhance the pharmacokinetic profile of a drug candidate.[4][5] The ring's ability to participate in hydrogen bonding mimics the interactions of amides and esters with biological targets.[1][7]
-
Physicochemical Properties: The electron-poor nature of the 1,2,4-oxadiazole ring, due to the presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom, influences the electronic properties of the molecule.[1] This can be strategically utilized to modulate a compound's acidity, basicity, and overall polarity, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structural Rigidity and Synthetic Accessibility: The rigid, planar structure of the 1,2,4-oxadiazole ring provides a well-defined orientation for substituents, which can be crucial for precise interactions with a biological target.[8] Furthermore, a variety of robust and efficient synthetic methodologies have been developed for the construction of the 1,2,4-oxadiazole core, making it an accessible scaffold for library synthesis and lead optimization.[7][9][10][11]
Therapeutic Applications of 1,2,4-Oxadiazole Derivatives
The versatility of the 1,2,4-oxadiazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.
Anticancer Activity
A significant number of 1,2,4-oxadiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms.[12][13] For instance, certain derivatives have been shown to induce apoptosis in cancer cells. One study described 3-aryl-5-aryl-1,2,4-oxadiazoles as potent inducers of apoptosis, evaluated through caspase and cell-based high-throughput screening against breast, colorectal, and non-small cell lung cancer cell lines.[1]
Another approach involves the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR). Researchers have identified 1,2,4-oxadiazole derivatives as novel EGFR inhibitors, with some compounds showing activity against both wild-type and mutant forms of the enzyme.[14]
Table 1: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 1,2,4-Oxadiazole-imidazothiazole | MCF-7 (Breast) | 0.23 | Not specified | [8] |
| 1,2,4-Oxadiazole-imidazothiazole | ACHN (Renal) | 0.11 | Not specified | [8] |
| 1,2,4-Oxadiazole linked 5-Fluorouracil (7b) | MCF-7 (Breast) | 0.011 | Not specified | [12] |
| 1,2,4-Oxadiazole linked 5-Fluorouracil (7b) | A549 (Lung) | 0.053 | Not specified | [12] |
| 1,2,4-Oxadiazole linked Imidazopyrazine (16b) | MCF-7 (Breast) | 0.22 | Not specified | [15] |
| 1,2,4-Oxadiazole linked Imidazopyrazine (16b) | A-549 (Lung) | 1.09 | Not specified | [15] |
| 1,2,4-Oxadiazole based EGFR Inhibitor (7a) | MCF-7 (Breast) | <10 | EGFR Inhibition | [14] |
| 1,2,4-Oxadiazole based EGFR Inhibitor (7b) | MCF-7 (Breast) | <10 | EGFR Inhibition | [14] |
| 1,2,4-Oxadiazole based EGFR Inhibitor (7m) | MCF-7 (Breast) | <10 | EGFR Inhibition | [14] |
Anti-inflammatory and Analgesic Activity
1,2,4-oxadiazole derivatives have also been explored for their potential as anti-inflammatory and analgesic agents.[13] The commercially available drug Oxolamine, a cough suppressant, contains a 1,2,4-oxadiazole moiety.[13] Research in this area continues, with a focus on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold is a key component in the development of new antimicrobial agents.[13] Derivatives have shown activity against a range of pathogens, including bacteria, fungi, and parasites.[2][13] For example, certain 1,2,4-oxadiazoles have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and various species of Leishmania.[8]
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation and Cyclization
This protocol outlines a common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a versatile starting point for further derivatization. The causality behind this two-step process lies in the initial formation of a stable O-acylamidoxime intermediate, which then undergoes a base-catalyzed intramolecular cyclodehydration to form the aromatic oxadiazole ring.
Step 1: O-Acylation of Amidoxime
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting amidoxime (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acylating Agent: To the stirred solution, add the corresponding carboxylic acid (1.1 eq.) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Alternatively, the acyl chloride (1.1 eq.) can be added dropwise in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to neutralize the HCl generated.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime. This intermediate can often be used in the next step without further purification.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Cyclization Setup: Dissolve the crude O-acylamidoxime from the previous step in a suitable solvent such as toluene or xylene.
-
Catalyst/Promoter Addition: Add a catalytic amount of a dehydrating agent or a base. Common choices include heating in a high-boiling point solvent, or the use of a base such as potassium carbonate or a milder organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Microwave irradiation can also be employed to accelerate the reaction.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux or as required by the chosen method. Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, which results in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After 4 hours, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Future Perspectives
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, including the use of flow chemistry and green catalysts.[16] Furthermore, the exploration of novel biological targets for 1,2,4-oxadiazole derivatives, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. The continued investigation into the structure-activity relationships of these compounds will be crucial for designing next-generation drugs with enhanced potency, selectivity, and pharmacokinetic properties.[2]
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3334. Available at: [Link]
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Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2020). Bioconjugate Chemistry, 31(5), 1398-1403. Available at: [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Available at: [Link]
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A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (2022). Archiv der Pharmazie. Available at: [Link]
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Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 378-397. Available at: [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Pharmaceuticals, 15(12), 1488. Available at: [Link]
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Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(15), 3513. Available at: [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1995). Journal of Medicinal Chemistry, 38(19), 3772-3779. Available at: [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). ChemMedChem, 18(9), e202200638. Available at: [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). ChemMedChem. Available at: [Link]
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Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2014). Organic & Biomolecular Chemistry, 12(45), 9164-9168. Available at: [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). Chemistry Central Journal, 15(1), 60. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(15), 3513. Available at: [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. Available at: [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1147-1155. Available at: [Link]
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Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. (2004). Organic Letters, 6(17), 2885-2888. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3957-3977. Available at: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). European Journal of Medicinal Chemistry. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Indian Chemical Society, 99(1), 100277. Available at: [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Drug Design, Development and Therapy, 16, 1275-1294. Available at: [Link]
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Application Notes and Protocols for the Development of Antifungal Agents Based on the 1,2,4-Oxadiazole Scaffold
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Antifungal Drug Discovery
The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2] The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its capacity to engage in various biological interactions.[3] This heterocycle is a bioisostere of esters and amides, enhancing its drug-like qualities.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant potential as antifungal agents.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of 1,2,4-oxadiazole-based antifungal candidates. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental design and expected outcomes.
Section 1: The Ergosterol Biosynthesis Pathway - A Prime Target for Antifungal Intervention
A cornerstone of antifungal drug development is the targeting of pathways essential for fungal survival but absent in humans, thereby minimizing off-target toxicity.[7][8] The ergosterol biosynthesis pathway is an exemplary target.[7][9] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[7][10]
Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.[10][11] One of the most critical enzymes in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[10][12] This enzyme is the primary target of azole antifungals, the most widely used class of antifungal drugs.[9][12]
Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibitory action of 1,2,4-oxadiazoles on CYP51.
Section 2: Synthesis of 1,2,4-Oxadiazole Derivatives
A common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative (e.g., acyl chloride or ester) or a nitrile. The key nitrile intermediates can be formed through reactions like the Ullmann reaction or nucleophilic aromatic substitution.[13]
Protocol 2.1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol outlines a general two-step procedure for the synthesis of 1,2,4-oxadiazole derivatives.
Step 1: Synthesis of Amidoxime Intermediate
-
Dissolve the starting nitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5-2 equivalents) and a base like sodium carbonate or potassium carbonate (1.5-2 equivalents).
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated amidoxime by filtration, wash with water, and dry under vacuum.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Suspend the amidoxime (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a solvent like pyridine or dimethylformamide (DMF).
-
Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., DCC, EDCI) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-oxadiazole derivative.[4]
Section 3: In Vitro Evaluation of Antifungal Activity
The initial assessment of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens.
Protocol 3.1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[14]
-
Inoculum Preparation:
-
Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[15][16]
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.
-
Incubate the plates at 35°C for 24-48 hours.[15]
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control. This can be determined visually or by using a spectrophotometer to measure optical density.[17]
-
Section 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the substituents on the 1,2,4-oxadiazole ring is crucial for optimizing antifungal potency and understanding the structural requirements for activity.
| General Structure | Position | Substituent Type | Impact on Antifungal Activity | Reference |
| R1 (C3) | Aromatic rings (e.g., phenyl, pyridyl) | Often crucial for activity. Substitutions on this ring can modulate potency. | [5][13][18] | |
| R2 (C5) | Amide fragments, substituted phenyl rings | Can significantly influence the spectrum of activity and potency against specific fungal species. | [5][6] | |
| Linker | Ether, thioether | The nature of the linker between the oxadiazole and other ring systems can affect activity. | [13] |
Key SAR Insights:
-
Derivatives containing anisic acid generally show superior activity compared to those with cinnamic acid.[4]
-
The introduction of aromatic five-membered heterocycles, such as furan or thiophene rings, can enhance antifungal activity.[19]
-
For some series, substitutions on the aromatic ring at the 3-position of the 1,2,4-oxadiazole are critical for potent activity.[5]
Section 5: Mechanistic Studies
Elucidating the mechanism of action is a critical step in the development of a novel antifungal agent. For 1,2,4-oxadiazoles, a primary hypothesized mechanism is the inhibition of lanosterol 14α-demethylase (CYP51).
Protocol 5.1: In Vitro CYP51 Inhibition Assay
This fluorescence-based assay provides a high-throughput method to assess the inhibition of recombinant T. cruzi CYP51, which can be adapted for other fungal CYP51 enzymes.[20]
-
Reagents and Materials:
-
Recombinantly expressed and purified fungal CYP51.
-
Fluorescent substrate (e.g., 3-[4-(benzyloxy)phenyl]-2-methyl-2-(1H-1,2,4-triazol-1-yl)methyl)oxirane (BOMCC)).[20]
-
Potassium phosphate buffer (pH 7.4).
-
NADPH.
-
Test compounds and a known CYP51 inhibitor (e.g., ketoconazole) as a positive control.[20]
-
-
Assay Procedure:
-
In a 96-well black plate, add the recombinant CYP51 enzyme, the fluorescent substrate, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The product of the reaction is fluorescent, while the substrate is not.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[20]
-
Caption: Workflow for the in vitro CYP51 inhibition assay.
Section 6: Selectivity and Safety Assessment
A crucial aspect of drug development is ensuring the compound is selective for the fungal target and exhibits minimal toxicity to host cells.[8]
Protocol 6.1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of mammalian cells and is a common method for assessing the cytotoxicity of a compound.
-
Cell Culture:
-
Compound Exposure:
-
Remove the culture medium and add fresh medium containing serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[22]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
A high CC50 value for mammalian cells and a low MIC value for fungal cells indicate good selectivity.
Section 7: In Vivo Efficacy Evaluation
Promising compounds with good in vitro activity and selectivity should be evaluated in animal models of fungal infection to assess their in vivo efficacy.
Protocol 7.1: Murine Model of Systemic Candidiasis
-
Animal Model:
-
Use immunocompromised mice (e.g., neutropenic mice) as they are more susceptible to systemic fungal infections.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Infection:
-
Treatment:
-
Administer the test compound at various doses via an appropriate route (e.g., oral, intraperitoneal) starting at a specified time post-infection.
-
Include a vehicle control group and a group treated with a standard antifungal drug (e.g., fluconazole).[24]
-
-
Efficacy Assessment:
-
Data Analysis:
-
Compare the survival curves of the treated groups to the control group using Kaplan-Meier analysis.
-
Compare the fungal burden in the organs of the treated groups to the control group using appropriate statistical tests.
-
A significant increase in survival and a reduction in fungal burden indicate in vivo efficacy of the compound.
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Screening 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole for anticancer activity.
This application note provides a structured, three-phase approach to characterize the anticancer potential of a novel compound, this compound. By systematically evaluating cytotoxicity, mode of cell death, and impact on key signaling pathways, researchers can build a comprehensive preliminary profile of the compound's activity. Positive results from this screening cascade—such as potent and selective cytotoxicity, clear induction of apoptosis via caspase activation, and modulation of a known cancer survival pathway—would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models to assess its pharmacological activity and potential as a therapeutic agent. [26][27]
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The 1,2,4-Oxadiazole Scaffold: A Strategic Bioisosteric Tool in Modern Drug Design
Introduction: Beyond Classical Bioisosterism
In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, has long been a cornerstone of this process. The 1,2,4-oxadiazole ring system has emerged as a particularly versatile and effective bioisosteric replacement, most notably for ester and amide functionalities.[1][2][3][4] This five-membered heterocycle offers a unique combination of chemical stability, electronic properties, and synthetic accessibility that can address common liabilities associated with esters and amides, such as poor metabolic stability and undesirable pharmacokinetic characteristics.[4][5] This guide provides an in-depth exploration of the 1,2,4-oxadiazole as a bioisostere, offering strategic insights and detailed protocols for its application in drug design.
Strategic Rationale for Employing 1,2,4-Oxadiazoles
The decision to incorporate a 1,2,4-oxadiazole into a drug candidate is driven by a desire to enhance its "drug-like" properties. The inherent stability of the aromatic 1,2,4-oxadiazole ring provides a significant advantage over the hydrolytically labile ester and amide groups.[1][4] This enhanced stability can lead to improved metabolic profiles and longer in vivo half-lives.
Key Advantages of 1,2,4-Oxadiazole Bioisosterism:
-
Metabolic Stability: The 1,2,4-oxadiazole ring is resistant to cleavage by common metabolic enzymes like esterases and amidases, which can significantly improve the metabolic stability of a compound.[5][6][7]
-
Physicochemical Properties: The introduction of a 1,2,4-oxadiazole can modulate key physicochemical properties such as lipophilicity (logP) and aqueous solubility.[3][8] This allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor Interactions: The 1,2,4-oxadiazole can mimic the hydrogen bonding capabilities of esters and amides, thereby preserving or even enhancing binding affinity to the biological target.[9]
-
Synthetic Tractability: A variety of robust and high-yielding synthetic methods are available for the construction of 3,5-disubstituted 1,2,4-oxadiazoles, making them readily accessible building blocks in a medicinal chemistry campaign.[10][11][12]
Comparative Physicochemical Properties
| Functional Group | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Metabolic Stability |
| Ester | 2 | 0 | Low (Susceptible to Esterases) |
| Amide (Secondary) | 1 | 1 | Moderate (Susceptible to Amidases) |
| 1,2,4-Oxadiazole | 2 (N2 and O1) | 0 | High (Resistant to Hydrolysis)[4] |
Synthetic Protocols for 1,2,4-Oxadiazole Formation
The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.
Protocol 1: Two-Step Synthesis from a Nitrile
This protocol outlines the synthesis of a 1,2,4-oxadiazole starting from a nitrile, proceeding through an amidoxime intermediate.
Step 1: Amidoxime Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 - 2.0 eq) and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amidoxime. The product can be purified by recrystallization or column chromatography if necessary.
Step 2: O-Acylation and Cyclodehydration
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amidoxime (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), or an alternative like PyBOP (1.2 eq).[7]
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the O-acyl amidoxime intermediate by TLC or LC-MS.
-
Cyclodehydration: Once the intermediate is formed, the cyclodehydration to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture (typically 80-120 °C). Alternatively, a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used at lower temperatures. Microwave irradiation can also be employed to accelerate this step.[13]
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Diagram: General Synthetic Workflow
Caption: A two-step synthesis of 1,2,4-oxadiazoles.
Protocol 2: One-Pot Synthesis from Nitrile, Hydroxylamine, and Carboxylic Acid Derivative
One-pot procedures offer increased efficiency by minimizing intermediate isolation steps. Several one-pot methods for 1,2,4-oxadiazole synthesis have been developed.[10][14]
-
Reaction Setup: To a solution of the nitrile (1.0 eq) in a suitable solvent (e.g., DMSO), add hydroxylamine hydrochloride (1.2 eq) and a base such as potassium hydroxide (KOH) powder.
-
Amidoxime Formation in situ: Stir the mixture at room temperature for a designated time (e.g., 1-2 hours) to allow for the in situ formation of the amidoxime.
-
Acylation and Cyclization: Add the acylating agent, such as an acyl chloride or anhydride (1.1 eq), to the reaction mixture. The subsequent acylation and base-mediated cyclodehydration often proceed at room temperature or with gentle heating.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is achieved via column chromatography.
Evaluating the Bioisosteric Replacement: Key In Vitro Assays
After synthesizing the 1,2,4-oxadiazole-containing analogue, a series of in vitro assays are crucial to validate the success of the bioisosteric replacement.
Protocol 3: Assessment of Metabolic Stability in Liver Microsomes
This assay provides a measure of the compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
Materials: Human or rat liver microsomes (HLM or RLM), NADPH regenerating system, test compound, positive control (e.g., a known rapidly metabolized compound like verapamil), and negative control (without NADPH).
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A significantly longer half-life for the 1,2,4-oxadiazole analogue compared to the ester/amide parent compound indicates improved metabolic stability.[6]
Diagram: Bioisosteric Evaluation Workflow
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Application Notes and Protocols for Testing the Antimicrobial Properties of Novel Oxadiazoles
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Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the heterocyclic compounds that have garnered significant attention are the 1,3,4-oxadiazole derivatives.[2][3][4] This class of compounds has demonstrated a broad spectrum of pharmacological activities, including promising antibacterial, antifungal, and antiviral properties.[1][2] The unique structural features of the oxadiazole ring contribute to its biological activity, making it a privileged scaffold in medicinal chemistry.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for rigorously testing the antimicrobial properties of novel oxadiazole compounds. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[6][7][8]
Part 1: Foundational Steps - Compound Preparation and Characterization
Before assessing antimicrobial activity, the novel oxadiazole compounds must be meticulously prepared and characterized. This foundational step is critical for the validity of subsequent biological assays.
Synthesis and Purification
Novel oxadiazole derivatives are typically synthesized through multi-step chemical reactions.[5][9][10] Common synthetic routes involve the cyclization of acid hydrazides with various reagents.[5][9] Following synthesis, purification is paramount to remove any unreacted starting materials, byproducts, or catalysts that could interfere with the antimicrobial assays. Techniques such as recrystallization or column chromatography are employed to achieve a high degree of purity.
Structural Elucidation and Purity Assessment
The chemical structure of each synthesized oxadiazole must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[9]
The purity of the compounds should be assessed using methods like High-Performance Liquid Chromatography (HPLC) or elemental analysis. For biological testing, a purity of ≥95% is generally required.
Part 2: Core Antimicrobial Susceptibility Testing
The primary objective is to determine the lowest concentration of the novel oxadiazole that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[12] This is a quantitative measure of the compound's potency.
Selection of Test Microorganisms
A panel of clinically relevant microorganisms should be selected to evaluate the spectrum of activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis, Enterococcus faecalis.[11][12]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[11][12]
-
Fungi (Yeasts): Candida albicans, Cryptococcus neoformans.[9][13]
Reference strains from recognized culture collections (e.g., ATCC) should be used to ensure consistency and comparability of results.
Experimental Workflow: Determination of MIC and MBC
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and the subsequent Minimum Bactericidal Concentration (MBC).
Caption: Potential antimicrobial mechanisms of action.
Experimental approaches to investigate these mechanisms include:
-
Cell membrane integrity assays: Using fluorescent dyes like propidium iodide to assess membrane damage.
-
Macromolecular synthesis assays: Measuring the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis in the presence of the compound. [16]* Enzyme inhibition assays: Testing the activity of the oxadiazoles against specific bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
Part 4: Data Presentation and Interpretation
Table 1: Representative Data Summary for Novel Oxadiazoles
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| OXA-001 | S. aureus ATCC 29213 | Gram-positive | 8 | 16 | Vancomycin | 1 |
| OXA-001 | E. coli ATCC 25922 | Gram-negative | 32 | >64 | Ciprofloxacin | 0.015 |
| OXA-001 | C. albicans ATCC 90028 | N/A (Fungus) | 16 | 32 | Fluconazole | 0.5 |
| OXA-002 | S. aureus ATCC 29213 | Gram-positive | 4 | 8 | Vancomycin | 1 |
| OXA-002 | E. coli ATCC 25922 | Gram-negative | 16 | 32 | Ciprofloxacin | 0.015 |
| OXA-002 | C. albicans ATCC 90028 | N/A (Fungus) | 8 | 16 | Fluconazole | 0.5 |
Interpretation:
-
A lower MIC value indicates higher potency.
-
The ratio of MBC/MIC can provide insight into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is often considered indicative of bactericidal activity. [17]
Conclusion
The systematic evaluation of novel oxadiazole compounds using standardized and robust methodologies is fundamental to the discovery of new antimicrobial agents. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to generate high-quality, reproducible data on the antimicrobial properties of these promising molecules. By adhering to these principles of scientific integrity, the research community can accelerate the development of new therapies to combat the growing threat of antimicrobial resistance.
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Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(7), 8290-8301. [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(1), 104-133. [Link]
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Pfaller, M. A., & Sheehan, D. J. (2005). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 18(4), 731-757. [Link]
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Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 18-26. [Link]
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The Trichloromethyl Group: A Cornerstone in Modern Agrochemicals - Application Notes and Protocols
Introduction: The Strategic Importance of the Trichloromethyl Moiety
The introduction of a trichloromethyl (-CCl₃) group into heterocyclic scaffolds is a well-established strategy in the design of potent agrochemicals. This functional group exerts a profound influence on the physicochemical properties of a molecule, significantly enhancing its biological activity. The strong electron-withdrawing nature of the -CCl₃ group can modulate the acidity of N-H bonds in heterocycles, influence the molecule's lipophilicity, and critically, it can act as a stable, sterically demanding substituent that promotes specific binding to target enzymes or receptors. Furthermore, the trichloromethyl group can serve as a synthetic precursor to the trifluoromethyl (-CF₃) group, another key moiety in agrochemical design, although its own unique properties are pivotal to the activity of many commercial products.
This guide provides an in-depth examination of the application of trichloromethyl-substituted heterocycles in modern agriculture, with a focus on their roles as herbicides, fungicides, and insecticides. We will delve into the mechanistic underpinnings of their activity and provide detailed protocols for their synthesis and biological evaluation, offering researchers and drug development professionals a practical framework for innovation in this chemical space.
Part 1: Herbicidal Applications - The Pyridine Carboxylic Acids
The pyridine family of herbicides, particularly those with a trichloromethyl substituent, has been instrumental in broadleaf weed control. A prime example is Picloram, a systemic herbicide valued for its efficacy against woody plants and persistent weeds.[1][2]
Featured Compound: Picloram
Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) is a synthetic auxin herbicide.[3] Its mode of action relies on mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible plants, which ultimately results in their death.[2][3][4] The trichlorinated pyridine ring is essential for its activity and persistence.
Mechanism of Action: Auxin Mimicry
Picloram is absorbed through the leaves, stems, and roots and is translocated throughout the plant's vascular system.[1][4][5] It binds to auxin receptors, leading to an overstimulation of auxin-regulated genes. This disrupts numerous growth processes, including cell division, elongation, and differentiation. The exact mechanism is believed to involve the acidification of the cell wall, which promotes cell elongation in an uncontrolled manner.[3]
Caption: Systemic action of Picloram as a synthetic auxin.
Quantitative Data: Picloram
| Property | Value | Source |
| Chemical Formula | C₆H₃Cl₃N₂O₂ | [3] |
| Mode of Action | Synthetic Auxin (Auxin mimic) | [3][5] |
| Water Solubility | 430 ppm | [3] |
| Oral LD₅₀ (rats) | >5,000 mg/kg | [3] |
| Dermal LD₅₀ (rabbits) | >2,000 mg/kg | [3] |
| Soil Half-life | ~90 days (can be much longer) | [3] |
Protocol 1.1: Greenhouse Efficacy Trial for Picloram
This protocol outlines a method for assessing the herbicidal efficacy of a Picloram formulation on a model broadleaf weed, such as Brassica napus (canola), which is highly susceptible.
1. Plant Preparation:
-
Sow Brassica napus seeds in 10 cm pots filled with standard potting mix.
-
Grow seedlings in a greenhouse at 22-25°C with a 16:8 hour light:dark cycle.
-
Water as needed to maintain soil moisture.
-
Thin seedlings to one per pot after emergence.
-
Use plants at the 2-4 true leaf stage for the experiment.
2. Herbicide Preparation:
-
Prepare a stock solution of a commercial formulation of Picloram (e.g., Tordon®) in deionized water.
-
Create a dilution series to achieve application rates equivalent to 0.1x, 0.5x, 1x, and 2x the recommended field rate. A typical field rate is ~0.28 kg/ha .
-
Include a control group to be sprayed with water only.
3. Application:
-
Use a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
Randomly assign plants to treatment groups (n=5 per group).
-
Spray the plants with the respective herbicide dilutions or water (control).
-
Return plants to the greenhouse and arrange them in a randomized complete block design.
4. Assessment:
-
Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT). Use a scale of 0% (no effect) to 100% (plant death). Symptoms to look for include epinasty (twisting of stems and petioles), leaf curling, and chlorosis.
-
At 14 DAT, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Calculate the percent biomass reduction relative to the control group.
5. Data Analysis:
-
Analyze the data using ANOVA to determine significant differences between treatment groups.
-
If desired, perform a dose-response analysis to calculate the GR₅₀ (the dose required to reduce growth by 50%).
Part 2: Fungicidal Applications - The Arylaminopyridines
The incorporation of a trichloromethyl group into a pyridine ring, which is then linked to another aromatic system, has given rise to potent fungicides. Fluazinam is a broad-spectrum protectant fungicide that exemplifies this class.[6]
Featured Compound: Fluazinam
Fluazinam [3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-(trifluoromethyl)-2-pyridinamine] is a multi-site contact fungicide.[7][8] It is particularly effective against pathogens like Phytophthora infestans (late blight of potato) and Sclerotinia species.[6] The presence of two trifluoromethyl groups, often derived from trichloromethyl precursors during synthesis, is a key feature of its structure.[9]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Fluazinam disrupts fungal energy production.[7][8] It acts as a potent uncoupler of oxidative phosphorylation in the mitochondria.[6][10] By dissipating the proton gradient across the inner mitochondrial membrane, it prevents the synthesis of ATP, the cell's primary energy currency. This multi-site action makes the development of resistance less likely compared to single-site fungicides.[7]
Caption: Fluazinam uncouples the mitochondrial proton gradient.
Protocol 2.1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine - A Key Intermediate for Fluazinam
The synthesis of Fluazinam often involves intermediates derived from 3-picoline. A crucial building block is 2,3-dichloro-5-(trichloromethyl)pyridine. This protocol is a conceptual representation based on literature.[9]
1. Chlorination of 2-chloro-5-methylpyridine:
-
Warning: This reaction involves chlorine gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Charge a reaction vessel suitable for gas-phase reactions with 2-chloro-5-methylpyridine.
-
Introduce chlorine gas (Cl₂) into the reactor. The reaction is often initiated by UV light or radical initiators.
-
The reaction is typically carried out at elevated temperatures.
-
Monitor the reaction progress by GC-MS to follow the conversion of the methyl group to the trichloromethyl group.
2. Ring Chlorination:
-
The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to further chlorination to introduce a chlorine atom at the 3-position of the pyridine ring.
-
This step may involve a Lewis acid catalyst, such as FeCl₃, and chlorine gas.
-
The reaction is typically performed in a suitable solvent or neat at elevated temperatures.
3. Purification:
-
Upon completion, the reaction mixture is cooled.
-
Excess chlorine and HCl gas are carefully neutralized.
-
The crude product is purified by distillation under reduced pressure to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
Protocol 2.2: In Vitro Fungicidal Assay for Fluazinam
This protocol describes a method to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of Fluazinam against Sclerotinia sclerotiorum.
1. Media and Fungal Culture Preparation:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Culture S. sclerotiorum on PDA plates at 20-22°C until the mycelium covers the plate.
2. Fungicide Stock and Dilutions:
-
Prepare a 10,000 ppm stock solution of Fluazinam in acetone.
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Add the required volume of the Fluazinam stock solution to the molten PDA to create a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 ppm). Also, prepare a control plate with acetone only.
-
Pour the amended PDA into 9 cm petri dishes.
3. Inoculation:
-
Using a 5 mm cork borer, take mycelial plugs from the edge of an actively growing S. sclerotiorum culture.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
4. Incubation and Assessment:
-
Seal the plates with paraffin film and incubate them at 20-22°C in the dark.
-
When the fungal growth in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for all plates.
-
Calculate the average colony diameter for each concentration.
5. Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Plot the percentage inhibition against the log of the fungicide concentration.
-
Use probit analysis or a similar statistical method to calculate the EC₅₀ value.
Part 3: Insecticidal Applications - The Anthranilic Diamides
The development of insecticides targeting novel biochemical sites is crucial for managing resistance. Chlorantraniliprole, a member of the anthranilic diamide class, features a substituted pyrazole heterocycle and demonstrates remarkable efficacy and selectivity.
Featured Compound: Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide effective against a range of chewing pests, particularly Lepidoptera.[11] Its synthesis is a multi-step process involving the coupling of two key heterocyclic and aromatic intermediates.[11][12][13]
Mechanism of Action: Ryanodine Receptor Activation
Chlorantraniliprole's mode of action is the activation of insect ryanodine receptors (RyRs).[14] RyRs are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells, crucial for muscle contraction.[14] Chlorantraniliprole binding locks the channel in an open state, causing an uncontrolled release and subsequent depletion of intracellular calcium stores.[14] This leads to feeding cessation, paralysis, and ultimately, the death of the insect. A key advantage is its high selectivity for insect RyRs over mammalian counterparts, contributing to its favorable safety profile.[14]
Caption: Chlorantraniliprole activates insect ryanodine receptors.
Protocol 3.1: Synthesis of Chlorantraniliprole via Amide Coupling
This protocol describes the final coupling step in the synthesis of Chlorantraniliprole from its two primary intermediates, based on published methods.[12][13]
1. Intermediates:
-
Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide
2. Reaction Setup:
-
To a clean, dry reaction flask under a nitrogen atmosphere, add Intermediate A (1.0 eq) and Intermediate B (~1.05 eq).
-
Add a suitable solvent, such as acetonitrile or propionitrile.[13]
-
Cool the mixture in an ice bath to 0-5°C.
3. Amide Bond Formation:
-
There are two common approaches:
- Two-Step (via Benzoxazinone): Add a dehydrating agent like methanesulfonyl chloride (~1.2 eq) dropwise to the cooled mixture in the presence of a base like 3-picoline (~2.6 eq).[12][13] This forms a benzoxazinone intermediate. After formation, the intermediate is ring-opened with methylamine to yield the final product.
- Direct Coupling: Use a peptide coupling reagent (e.g., HATU, HOBt/EDC) to directly form the amide bond. This is more common in laboratory-scale synthesis.
4. Reaction and Work-up:
-
Allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water dropwise.[13]
-
The product often precipitates from the solution. Filter the solid, wash with a mixture of the solvent and water, and then with the pure solvent.[13]
5. Purification:
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like isopropanol.
Conclusion
The trichloromethyl group and its heterocyclic derivatives remain a fertile ground for the discovery of novel agrochemicals. The examples of Picloram, Fluazinam, and Chlorantraniliprole demonstrate the versatility of this chemical motif in creating highly effective herbicides, fungicides, and insecticides with diverse modes of action. The protocols provided herein offer a practical starting point for researchers aiming to synthesize, evaluate, and ultimately innovate upon these important molecular frameworks. A thorough understanding of the underlying mechanisms, coupled with robust and reproducible experimental design, will continue to drive the development of the next generation of crop protection agents.
References
-
Title: Expert Insight: How Picloram Stands Out Among Herbicides[1] Source: Bush Chemicals URL: [Link]
-
Title: Picloram Herbicide | Solutions Pest & Lawn[4] Source: Solutions Pest & Lawn URL: [Link]
-
Title: Picloram - Active Ingredient Page[5] Source: Chemical Warehouse URL: [Link]
-
Title: Understanding Picloram: Uses, Benefits, and Risks for Farmers[2] Source: Bush Chemicals URL: [Link]
-
Title: Fluazinam | C13H4Cl2F6N4O4 | CID 91731[10] Source: PubChem - NIH URL: [Link]
-
Title: Fluazinam - Wikipedia[6] Source: Wikipedia URL: [Link]
-
Title: FLUAZINAM 40SC Specimen Label[7] Source: Newsom Seed URL: [Link]
-
Title: A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine[9] Source: Google Patents URL:
-
Title: Cas 500008-45-7,CHLOANTRANILIPROLE | lookchem[11] Source: Lookchem URL: [Link]
Sources
- 1. bushchemicals.com [bushchemicals.com]
- 2. bushchemicals.com [bushchemicals.com]
- 3. invasive.org [invasive.org]
- 4. solutionsstores.com [solutionsstores.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Fluazinam - Wikipedia [en.wikipedia.org]
- 7. newsomseed.com [newsomseed.com]
- 8. iskweb.co.jp [iskweb.co.jp]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 500008-45-7,CHLOANTRANILIPROLE | lookchem [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. This scaffold is considered a valuable pharmacophore due to its unique bioisosteric properties, often acting as a stable replacement for labile ester and amide functionalities. This metabolic stability, combined with its rigid structure, makes it an attractive core for designing novel therapeutics. Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. Given its privileged status and the potential for diverse biological targets, libraries of 1,2,4-oxadiazole derivatives are frequently subjected to high-throughput screening (HTS) to identify novel hit compounds for drug discovery programs.
This guide provides an in-depth overview of the strategic design and practical execution of HTS assays tailored for 1,2,4-oxadiazole libraries. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Part 1: Foundational Principles for Screening 1,2,4-Oxadiazole Libraries
Before embarking on a large-scale screen, it is crucial to understand the physicochemical properties of the 1,2,4-oxadiazole class and the nature of their potential biological interactions.
Chemical Stability and Reactivity: The 1,2,4-oxadiazole ring is generally stable but possesses a weak O-N bond and a low degree of aromaticity, which can lead to rearrangements under certain conditions. While this reactivity can be exploited for covalent inhibitor design, it also necessitates careful consideration during assay development to avoid compound degradation or non-specific reactivity. Assays should be performed at a pH and temperature that maintain the integrity of the library compounds.
Target-Agnostic vs. Target-Based Screening: The choice of HTS assay depends on the screening objective.
-
Target-Based Screening: This is the most common approach, where the library is screened against a specific, validated biological target (e.g., an enzyme or receptor). Assays are designed to measure the direct interaction of the compounds with the target.
-
Phenotypic Screening: In this approach, compounds are tested for their effect on a cellular or organismal phenotype (e.g., cell death, inhibition of viral replication) without a preconceived target. This can lead to the discovery of compounds with novel mechanisms of action. For 1,2,4-oxadiazoles, which have shown broad bioactivity, phenotypic screens like cytotoxicity assays are common initial steps.
HTS Assay Workflow: A typical HTS workflow for a 1,2,4-oxadiazole library involves several stages, from initial screening to hit confirmation and validation.
Caption: Generalized workflow for HTS of a 1,2,4-oxadiazole library.
Part 2: Detailed HTS Protocols and Application Notes
Here we present detailed protocols for three common HTS assay formats suitable for screening 1,2,4-oxadiazole libraries: a cell-based reporter assay, a biochemical fluorescence polarization assay, and a proximity-based AlphaLISA.
Protocol 1: Cell-Based Luciferase Reporter Assay for Nuclear Receptor Modulation
Application: This assay is ideal for identifying 1,2,4-oxadiazole modulators of transcription factors or nuclear receptors, such as the Farnesoid X Receptor (FXR), for which these compounds have shown activity. It measures the transcriptional activity of a target receptor in a cellular context.
Principle: A reporter gene (e.g., Firefly luciferase) is placed under the control of a promoter containing response elements for the nuclear receptor of interest. Cells stably expressing this construct and the receptor are treated with the compound library. Agonists will activate the receptor, driving luciferase expression, while antagonists will block the activation induced by a known agonist. The light output from the luciferase reaction is directly proportional to the receptor's activity.
Detailed Protocol:
-
Cell Plating:
-
Rationale: A consistent cell density is critical for assay reproducibility.
-
Steps:
-
Culture HepG2 cells stably expressing the FXR-responsive element-luciferase reporter construct to ~80% confluency.
-
Trypsinize and resuspend cells in an appropriate medium to a density of 2 x 10^5 cells/mL.
-
Using a multi-channel pipette or automated dispenser, seed 50 µL of the cell suspension (10,000 cells) into each well of a white, solid-bottom 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours to allow for cell attachment.
-
-
-
Compound Addition:
-
Rationale: The final DMSO concentration must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Steps:
-
Prepare a master plate of the 1,2,4-oxadiazole library, typically at 1 mM in DMSO.
-
Perform an intermediate dilution in assay medium to create a working stock.
-
For antagonist screening, add 5 µL of a known FXR agonist (e.g., Chenodeoxycholic acid (CDCA) at its EC80 concentration) to all wells except the negative controls.
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the library compounds into the assay plate wells for a final screening concentration of 10 µM.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
-
Luciferase Assay and Signal Detection:
-
Rationale: The choice of luciferase reagent affects signal stability and intensity. Reagents with "glow" kinetics are preferred for HTS to allow for batch processing of plates.
-
Steps:
-
Equilibrate the assay plate and the luciferase reagent (e.g., ONE-Glo™) to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis and Interpretation:
| Control Type | Description | Expected Outcome (Antagonist Mode) |
| Negative Control | Cells + Vehicle (DMSO) | Minimal luminescence (basal activity) |
| Positive Control | Cells + Agonist (CDCA) + Vehicle (DMSO) | Maximum luminescence (100% activity) |
| Test Compound | Cells + Agonist (CDCA) + 1,2,4-Oxadiazole | Reduced luminescence indicates antagonism |
The percent inhibition for each compound is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
Hits are typically defined as compounds exhibiting inhibition greater than 3 standard deviations from the mean of the neutral controls.
Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibition
Application: This biochemical assay is excellent for identifying 1,2,4-oxadiazole inhibitors of PPIs. It is a homogeneous, in-solution technique that measures the disruption of a pre-formed complex.
Principle: A small fluorescently labeled peptide or molecule (the "tracer") binds to a larger protein. When excited with polarized light, the small, rapidly tumbling tracer emits depolarized light. Upon binding to the large protein, the complex tumbles much more slowly, and the emitted light remains highly polarized. Inhibitors that disrupt this interaction will cause the tracer to be displaced, leading to a decrease in fluorescence polarization.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and enhance the yield and purity of your target compound. This molecule is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, making a robust synthetic route essential.[1]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, framed in a question-and-answer format to directly tackle experimental challenges.
Q1: My overall reaction yield for this compound is consistently low. What are the primary causes and how can I troubleshoot this?
A low overall yield in a two-stage synthesis—O-acylation followed by cyclodehydration—typically points to inefficiencies in one or both steps. The key is to isolate the problematic stage.
Troubleshooting & Optimization Strategy:
-
Analyze Starting Material Purity: Ensure the isobutyramidoxime is pure and completely dry. Amidoximes can be hygroscopic, and water will consume the highly reactive acylating agent. Verify the purity of your trichloroacetyl chloride or anhydride; it should be clear and colorless.
-
Isolate the Intermediate: For your first optimization experiment, aim to isolate the O-acyl isobutyramidoxime intermediate. Run the acylation step at a low temperature (0 °C) and monitor by Thin Layer Chromatography (TLC). If you can form and isolate this intermediate in good yield, the problem lies with the cyclodehydration step. If not, the acylation is the source of the low yield.
-
Address Inefficient Acylation: The reaction of an amidoxime with an acyl chloride is generally fast but can be hampered by poor reaction conditions.[2][3]
-
Base Selection: Use a non-nucleophilic base like pyridine or triethylamine (Et₃N) to scavenge the HCl byproduct. Pyridine can also act as a catalyst.[4]
-
Temperature Control: Perform the addition of the acyl chloride at 0 °C to prevent side reactions, then allow the mixture to warm to room temperature.
-
-
Optimize Cyclodehydration: The cyclization of the O-acyl intermediate is often the most challenging step, frequently requiring energy input to overcome the activation barrier for water elimination.[5]
-
Thermal Conditions: Refluxing in a high-boiling solvent like toluene or xylene is the traditional method. If this gives low yields, consider if the temperature is too low for cyclization or so high that it causes decomposition.
-
Microwave Irradiation: This technique is highly effective for driving difficult cyclizations, often reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[6][7]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can facilitate the cyclization at lower temperatures. Tetrabutylammonium fluoride (TBAF) is a well-established reagent for this purpose.[4]
-
Q2: I am observing multiple by-products during the cyclodehydration step. What are they likely to be and how can I prevent their formation?
A: The formation of by-products during thermal cyclodehydration is common and usually results from alternative reaction pathways or decomposition.
-
Likely By-products:
-
Nitrile Formation: The O-acyl intermediate can fragment to form isobutyronitrile and trichloroacetic acid.
-
Urea Derivatives: If any starting amidoxime is carried through, it can react with other intermediates.
-
Decomposition: The trichloromethyl group can be sensitive to high temperatures and prolonged heating, potentially leading to complex tars.
-
-
Prevention Strategies:
-
Lower the Temperature: The most direct way to minimize side reactions is to find the minimum temperature required for cyclization.
-
Shorten Reaction Time: Microwave-assisted synthesis is the gold standard for this. High energy is delivered efficiently, promoting the desired reaction over slower, thermally-driven decomposition pathways.[5][6]
-
Use a Chemical Dehydrating Agent: While harsh reagents like POCl₃ or SOCl₂ are sometimes used, they can lead to chlorinated by-products.[2][8] A milder approach is to use a base like TBAF in an aprotic solvent (e.g., THF) at room temperature, which often provides a cleaner reaction profile.[4]
-
Q3: The purification of the final product by column chromatography is difficult, with poor separation. What can I do?
A: this compound is a relatively non-polar compound. If your by-products have similar polarity, separation can be challenging.
-
Optimize Chromatography:
-
Solvent System: Use a less polar solvent system, such as a hexane/dichloromethane or hexane/diethyl ether gradient, to improve resolution on silica gel.
-
Alternative Stationary Phase: Consider using alumina or a reverse-phase (C18) column if silica gel fails to provide adequate separation.
-
-
Consider Recrystallization: If the product is a solid and has sufficient purity (>90%) after initial chromatography, recrystallization from a suitable solvent (e.g., hexane, heptane, or ethanol/water) can be a highly effective final purification step.
-
Reaction Cleanliness: The best solution for difficult purification is a cleaner reaction. Revisit the reaction optimization to minimize by-product formation in the first place.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride?
A: The reaction proceeds in two distinct stages:
-
O-Acylation: The amidoxime acts as a nucleophile. The oxygen of the hydroxylamine group attacks the electrophilic carbonyl carbon of trichloroacetyl chloride. This is generally favored over N-acylation.[9] A base (e.g., pyridine) then removes the proton from the oxygen, and the tetrahedral intermediate collapses, eliminating a chloride ion to form the stable O-acyl amidoxime intermediate.
-
Cyclodehydration: Under thermal or catalytic conditions, the nitrogen of the amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This forms a new five-membered ring intermediate. The subsequent elimination of a molecule of water results in the formation of the aromatic 1,2,4-oxadiazole ring.
Q2: Can this synthesis be performed as a one-pot reaction?
A: Yes. Modern methods allow for highly efficient one-pot syntheses of 1,2,4-oxadiazoles, which avoids the need to isolate the potentially unstable O-acyl intermediate. A particularly effective system involves using a superbase medium like NaOH in DMSO at room temperature.[10][11] In this system, the base is strong enough to facilitate both the initial acylation and the subsequent cyclodehydration in the same reaction vessel, often leading to high yields and simple workup procedures.
Q3: What are the critical safety precautions when running this synthesis?
A: Several reagents used in this synthesis require careful handling:
-
Trichloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Always handle in a certified chemical fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.
-
Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Handle only in a fume hood.
-
Solvents (Toluene, Xylene): Flammable and have associated toxicities. Ensure no ignition sources are near when refluxing.
-
Trichloromethyl Compounds: The final product and related intermediates should be treated as potentially toxic. Avoid inhalation and skin contact.
Data Summary
The following table summarizes common issues and recommended solutions discussed in the troubleshooting section.
| Problem | Potential Cause | Recommended Solution(s) | Citation(s) |
| Low Acylation Efficiency | Impure/wet starting materials; Inappropriate base or temperature. | Use dry, pure reagents. Employ pyridine as a base/catalyst at 0 °C to RT. | [2][4] |
| Incomplete Cyclization | Insufficient energy input; Thermal decomposition at high temps. | Use microwave irradiation for rapid, efficient heating. Alternatively, use TBAF in THF at RT. | [4][5][6] |
| By-product Formation | Prolonged heating; Reaction temperature is too high. | Shorten reaction time (microwave) or lower the temperature by using a catalytic method (TBAF). | [5][6] |
| Difficult Purification | By-products with similar polarity to the final product. | Optimize column chromatography with a less polar eluent system. Aim for a cleaner reaction to simplify purification. | [5] |
Experimental Protocols
Protocol 1: Standard Two-Step Synthesis with Thermal Cyclization
Step A: Synthesis of O-(trichloroacetyl)isobutyramidoxime
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add isobutyramidoxime (1.0 eq) and anhydrous dichloromethane (DCM) or THF.
-
Add dry pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of trichloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Wash the reaction mixture with cold 1M HCl, then with a saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl intermediate.
Step B: Cyclodehydration to this compound
-
Dissolve the crude O-acyl intermediate from Step A in toluene.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound. Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Protocol 2: Microwave-Assisted One-Pot Synthesis
-
In a dedicated microwave reaction vessel, add isobutyramidoxime (1.0 eq), dry potassium carbonate (K₂CO₃, 2.2 eq), and anhydrous dichloromethane (DCM).[6]
-
Add trichloroacetyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.
-
After addition, add approximately 1 gram of silica gel to the mixture.
-
Remove the solvent under reduced pressure to yield a dry, silica-supported reaction mixture.
-
Place the vessel in a scientific microwave reactor and irradiate at a suitable temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, place the silica directly onto a column and purify by flash chromatography as described in Protocol 1. This method often provides a cleaner product with a higher yield in a fraction of the time.[6]
References
-
De la Cruz, R., et al. (2009). Preparation of trichloroacetoamidoxime in aqueous media and application in one pot synthesis of 1,2,4-oxadiazoles. ARKIVOC, 2009(xii), 1-7. [Link]
-
Jencks, W. P., & Carriuolo, J. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Chemical Communications, 1343. [Link]
-
Baykov, S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7505. [Link]
-
Ley, S. V., & Baxendale, I. R. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 10(14), 2955–2958. [Link]
-
MySkinRecipes. This compound. Accessed January 20, 2026. [Link]
-
ResearchGate. (A) Cyclization mechanism of amidoxime and ester. Accessed January 20, 2026. [Link]
-
Paulus, A., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(10), 2649–2654. [Link]
-
ResearchGate. The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions. Accessed January 20, 2026. [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]
-
ResearchGate. The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Accessed January 20, 2026. [Link]
-
De Logu, A., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Expert Opinion on Drug Discovery, 2(8), 1057-1076. [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3169. [Link]
-
Ali, M. A., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2(8), 4887–4894. [Link]
-
Jarosławska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5467. [Link]
-
de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1475. [Link]
-
Kumar, A., et al. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1854. [Link]
-
Kumar, S., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1159. [Link]
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- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 1,2,4-Oxadiazole Products
Welcome to the technical support hub for the purification of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating pure 1,2,4-oxadiazoles from complex reaction mixtures. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification hurdles, grounded in the chemical principles that govern these separations.
Section 1: Understanding the Impurity Profile of 1,2,4-Oxadiazole Syntheses
Effective purification begins with a thorough understanding of what you are trying to remove. The primary synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, most commonly the coupling of an amidoxime with a carboxylic acid derivative, can generate a predictable set of impurities.[1][2]
Common Impurities Encountered:
-
Unreacted Starting Materials: Residual amidoximes and carboxylic acids (or their activated forms like acyl chlorides/esters) are common contaminants.
-
O-Acylamidoxime Intermediate: The key intermediate in many syntheses can persist if the final cyclodehydration step is incomplete.[1][3] This is often the most frequent bottleneck, requiring forcing conditions like high heat or strong bases to overcome.[3]
-
Hydrolysis Products: The O-acylamidoxime intermediate is susceptible to cleavage, especially in the presence of water, reverting to the starting amidoxime and carboxylic acid.[3][4]
-
Rearrangement Products: Under thermal or acidic conditions, certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky Rearrangement (BKR) to yield other heterocyclic isomers.[3] This is a significant concern for product stability during both workup and storage.[3]
-
Nitrile Oxide Dimers (Furoxans): In syntheses utilizing the 1,3-dipolar cycloaddition pathway, the dimerization of the nitrile oxide intermediate to form a 1,2,5-oxadiazole-2-oxide (furoxan) is a major competing side reaction.[3]
This guide will address the strategic removal of these impurities through targeted purification techniques.
Section 2: Troubleshooting Purification Workflows
This section is structured as a series of frequently asked questions (FAQs) that directly address common issues observed in the lab.
FAQ 1: Column Chromatography Challenges
Column chromatography is the workhorse of purification for many 1,2,4-oxadiazole derivatives. However, success is highly dependent on the proper choice of stationary and mobile phases.
Question: My 1,2,4-oxadiazole is streaking badly on the silica TLC plate and column. How can I get sharp bands?
Answer: Streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between your compound and the acidic silica surface.[3][5] 1,2,4-Oxadiazoles can be weakly basic due to the nitrogen atoms in the ring, leading to this issue.
-
Causality: The lone pairs on the nitrogen atoms of your oxadiazole can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the compound's movement unevenly, causing the band to tail.
-
Solution 1: Modify the Mobile Phase. The most direct solution is to add a competitive base to your eluent to saturate these acidic sites on the silica.
-
Add 0.1-1% triethylamine (TEA) to your ethyl acetate/hexane or DCM/methanol mobile phase.[5] The TEA will preferentially bind to the acidic sites, allowing your oxadiazole to elute symmetrically.
-
For acidic 1,2,4-oxadiazole derivatives (e.g., those with a carboxylic acid moiety), adding a small amount of acetic acid or formic acid can improve peak shape.[5]
-
-
Solution 2: Change the Stationary Phase. If mobile phase modification is insufficient, the stationary phase itself is the problem.
-
Alumina (Neutral or Basic): For compounds highly sensitive to the acidity of silica, switching to alumina can be an excellent alternative.[5]
-
Reverse-Phase Silica (C18): For highly polar derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide superior separation.[5]
-
Question: My crude product is not very soluble in my starting chromatography solvent, leading to poor loading and resolution. What should I do?
Answer: This is a common problem when trying to load a concentrated "plug" of crude material onto the column. The solution is to use a dry loading technique.
-
Causality: When a compound has low solubility in the initial eluent, it precipitates at the top of the column as the loading solvent diffuses away. This creates a wide, uneven band before the separation even begins, leading to poor resolution.
-
Protocol: Dry Loading.
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., DCM, methanol).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your pre-packed column.[5] This ensures your compound starts as a very fine, uniform band, maximizing separation efficiency.
-
Workflow for Troubleshooting Column Chromatography
Sources
Technical Support Center: Overcoming Low Reactivity of Amidoximes in 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome the common challenges associated with the low reactivity of amidoximes in the synthesis of 1,2,4-oxadiazoles, a scaffold of significant interest in medicinal chemistry.
The construction of the 1,2,4-oxadiazole ring typically proceeds via a two-stage process: the initial O-acylation of an amidoxime by a carboxylic acid (or its derivative) to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration.[1] The low reactivity of amidoximes, particularly in the first step, and the often-demanding conditions required for the final ring closure, are frequent bottlenecks that lead to low yields or reaction failure. This guide provides expert insights and actionable solutions to navigate these challenges.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during 1,2,4-oxadiazole synthesis in a direct question-and-answer format.
Q1: My reaction yield for 3,5-disubstituted 1,2,4-oxadiazole is consistently low or fails completely. What are the primary factors to check?
A1: Complete reaction failure or poor yields usually point to fundamental issues with the starting materials or reaction conditions. A systematic check is essential.
-
Starting Material Integrity: Amidoximes can be unstable.[2] Verify the purity of your amidoxime and carboxylic acid via NMR or LC-MS. Impurities or degradation of the amidoxime will inhibit the reaction.
-
Inefficient Acylation: The initial O-acylation is critical. If your amidoxime is a poor nucleophile (e.g., contains strong electron-withdrawing groups), the coupling will be slow.
-
Coupling Agent: Ensure your coupling agent (e.g., EDC, DCC) is fresh and active. For challenging couplings, consider more potent activating agents. Carbonyldiimidazole (CDI) is highly effective, particularly in a NaOH/DMSO medium.[1][3] Alternatively, converting the carboxylic acid to an acid chloride in situ can drive the reaction.[4]
-
-
Inadequate Cyclization Conditions: The final ring-closing step often requires significant energy input. If this step is inefficient, the O-acylamidoxime intermediate will accumulate or revert to the starting materials.[5]
-
Thermal Energy: Many cyclizations require heating. Refluxing in a high-boiling aprotic solvent like toluene or xylene is a common strategy.[5]
-
Base & Solvent System: The choice of base and solvent is crucial. Strong, non-nucleophilic bases are preferred for mediating cyclization. Tetrabutylammonium fluoride (TBAF) in THF is a widely used system.[1] For a more powerful, one-pot approach, "superbase" systems like NaOH/DMSO or KOH/DMSO can promote both acylation and cyclization efficiently, often at room temperature.[1][6]
-
-
Incompatible Functional Groups: Unprotected hydroxyl (-OH) or amino (-NH2) groups on either starting material can interfere with the reaction.[5] Consider protecting these groups prior to the synthesis.
Q2: My LC-MS shows a major peak corresponding to the O-acyl amidoxime intermediate, but very little of the final oxadiazole. What is happening?
A2: This is a classic sign that the initial acylation step is successful, but the subsequent cyclodehydration is the rate-limiting bottleneck. The energy barrier for the ring closure has not been overcome.
Solutions:
-
Increase Thermal Energy: If you are running the reaction at room temperature or with mild heating, increase the temperature. Microwave irradiation is an exceptionally effective tool for this purpose, often reducing reaction times from many hours to mere minutes and dramatically increasing conversion.[4][7]
-
Switch to a Stronger Base: If a mild base is being used, switch to a more potent system. TBAF in dry THF is a standard choice for promoting the cyclization of isolated O-acylamidoximes. For a one-pot procedure, the NaOH/DMSO system is highly effective at promoting cyclization at ambient temperatures.[1]
-
Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the O-acyl amidoxime intermediate back to the starting materials, competing directly with the desired cyclization.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: I'm observing significant side products. What are they and how can I minimize them?
A3: Side product formation can complicate purification and reduce yields. The most common culprits are hydrolysis and rearrangement.
-
Hydrolysis of O-Acyl Amidoxime: As mentioned above, this occurs in the presence of water, especially under prolonged heating or basic conditions.
-
Mitigation: Employ anhydrous solvents, minimize reaction time, and use non-nucleophilic bases where possible.[5]
-
-
Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement can occur in 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, leading to the formation of other heterocyclic isomers. The process can be facilitated by heat, acid, or moisture.[5]
-
Mitigation: Use neutral, anhydrous conditions for your workup and purification (e.g., chromatography). Store the final compound in a dry environment away from light.[5]
-
-
Nitrile Oxide Dimerization: In syntheses that proceed via a 1,3-dipolar cycloaddition pathway, the intermediate nitrile oxide can dimerize to form a furoxan.
-
Mitigation: To favor the desired reaction, use the nitrile substrate as the solvent or in a large excess to increase the probability of the desired cycloaddition over dimerization.[5]
-
Q4: Can I use microwave irradiation to improve my synthesis, and what are the advantages?
A4: Yes, microwave-assisted synthesis is a powerful tool for preparing oxadiazoles and directly addresses the low reactivity of amidoximes.[7][8]
-
Advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[4][9]
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.[7]
-
Enabling Difficult Reactions: Microwave heating can provide the necessary energy to overcome the high activation barrier of the cyclodehydration step for unreactive substrates.[4]
-
Advanced Strategies & Mechanistic Insights
The Power of Superbase Systems
The use of a metal hydroxide (like NaOH or KOH) in DMSO creates a "superbase" medium that has proven exceptionally effective for one-pot, room-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and esters or acids.[1][6] This system is advantageous because the base promotes both the initial O-acylation and the subsequent intramolecular cyclization, streamlining the process significantly.[6]
Activating Agents and Alternative Pathways
While standard peptide coupling agents are common, certain substrates may require more robust activation.
-
Vilsmeier Reagent: This reagent can activate carboxylic acids for O-acylation and also facilitate the final cyclocondensation, enabling a one-pot procedure in CH₂Cl₂ at room temperature.[1]
-
In Situ Acid Chloride Formation: Using reagents like thionyl chloride or oxalyl chloride to convert the carboxylic acid to a more reactive acid chloride in the same pot before adding the amidoxime can be highly effective.[4]
-
Oxidative Cyclization: Newer methods involve the oxidative coupling of amidines and other precursors, offering alternative routes to the oxadiazole core under different conditions.[1]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: General Reaction Mechanism for 1,2,4-Oxadiazole Formation.
Data Summary
Table 1: Comparison of Common Cyclization Conditions & Reagents
| Method/Reagent System | Typical Conditions | Advantages | Common Issues/Limitations | References |
| Thermal Cyclization | Reflux in high-boiling solvent (Toluene, Xylene) | Simple, no special reagents needed for cyclization step. | Long reaction times, high temperatures can cause degradation or Boulton-Katritzky rearrangement. | [5] |
| TBAF / THF | Room Temperature | Mild conditions for the cyclization of isolated intermediates. | Requires isolation of O-acyl amidoxime; fluoride can be corrosive on a large scale. | [1] |
| NaOH or KOH / DMSO | Room Temperature, 4-16 h | Excellent for one-pot synthesis from esters/acids; high yields; mild thermal conditions. | Not suitable for base-sensitive functional groups; DMSO can complicate workup. | [1][6] |
| CDI / Base / Solvent | Room Temperature | Highly effective coupling agent for carboxylic acids. | CDI is moisture-sensitive. | [1] |
| Microwave Irradiation | 100-150 °C, 5-20 min | Extremely fast, often improves yields and purity, enables difficult transformations. | Requires specialized microwave reactor equipment. | [4][7] |
| Vilsmeier Reagent | Room Temperature, ~3 h | One-pot from carboxylic acids, simple purification. | Reagent is highly reactive and moisture-sensitive. | [1] |
Table 2: Troubleshooting Common Side Products
| Side Product | Probable Cause | Recommended Solution |
| Unreacted Starting Materials | Inefficient acylation or cyclization; poor quality reagents. | Verify reagent purity. Use a stronger coupling agent (CDI) or harsher cyclization conditions (Microwave, NaOH/DMSO).[1][2][5] |
| O-Acyl Amidoxime | Incomplete cyclodehydration. | Increase temperature, switch to a stronger base (TBAF, NaOH), or use microwave heating.[4][5] |
| Hydrolyzed O-Acyl Amidoxime | Presence of water in the reaction. | Use anhydrous solvents and reagents under an inert atmosphere. Minimize reaction time.[5] |
| Rearranged Isomer | Boulton-Katritzky Rearrangement due to heat or acid. | Use neutral, anhydrous workup and purification conditions. Avoid excessive heating if the substrate is susceptible.[5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using NaOH/DMSO
This protocol is adapted from procedures that leverage superbase conditions for efficient, room-temperature synthesis.[1][6]
-
Preparation: To a clean, dry flask under a nitrogen atmosphere, add the amidoxime (1.0 eq) and the carboxylic acid ester (1.1 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Base Addition: Add powdered NaOH (2.0 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-water. An acidic workup may be required to neutralize the base before extraction. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Rapid Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
This protocol describes a rapid synthesis using an in situ generated acid chloride, adapted from literature methods.[4]
-
Acid Chloride Formation: In a microwave-safe vessel, dissolve the carboxylic acid (1.0 eq) and polymer-supported triphenylphosphine (PS-PPh₃, ~1.5 eq) in anhydrous THF. Add tetrachloromethane (CCl₄, 1.5 eq). Seal the vessel and heat in a microwave reactor at 100 °C for 5 minutes.
-
Amidoxime Addition: Cool the vessel. To the same mixture, add the amidoxime (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 3.0 eq).
-
Cyclization: Reseal the vessel and heat in the microwave reactor at 150 °C for 15 minutes.
-
Workup & Purification: After cooling, filter the reaction mixture to remove the polymer-supported reagent. Rinse the resin with THF. Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} dot Caption: Troubleshooting Workflow for Low-Yield Oxadiazole Synthesis.
References
-
Boyarskiy, V. P., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Retrieved from [Link]
-
Yang, H., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(9), 1725–1728. Retrieved from [Link]
-
Arote, R. B., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(5), 1436. Retrieved from [Link]
-
Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Retrieved from [Link]
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(11), 1042-1044. Retrieved from [Link]
-
Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-551. Retrieved from [Link]
-
Mistry, K. M., & Desai, K. R. (2004). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Journal of Chemical Sciences, 116, 357-360. Retrieved from [Link]
-
Wadher, S. J., et al. (2009). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences, 71(1), 82-86. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Acyl Chlorides
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when synthesizing 1,2,4-oxadiazoles from acyl chlorides and amidoximes. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the scientific integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 1,2,4-oxadiazoles from acyl chlorides and amidoximes is a robust and widely used transformation. However, like any chemical reaction, it is not without its potential pitfalls. This section addresses the most frequently encountered problems, their probable causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: After the reaction and workup, analysis by TLC, LC-MS, or NMR shows a low yield or complete absence of the target 1,2,4-oxadiazole.
Probable Cause & Solution:
This is often the most pressing issue and can stem from several factors, primarily related to the second step of the reaction: the cyclodehydration of the O-acyl amidoxime intermediate.[1]
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the ring-closing step may not be overcome.
-
Solution: If performing a thermal cyclization, ensure the temperature is adequate. Refluxing in a high-boiling point solvent such as toluene or xylene is often necessary. For base-mediated cyclizations, a stronger, non-nucleophilic base may be required. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice.[1][2] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature.[1][3]
-
-
Hydrolysis of Reactants or Intermediates: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reaction will convert the acyl chloride to the corresponding carboxylic acid, which is generally unreactive under these conditions. Similarly, the O-acyl amidoxime intermediate can also hydrolyze.[1]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Poor Quality of Starting Materials: The purity of the acyl chloride and amidoxime is critical.
-
Solution: Use freshly distilled or newly purchased acyl chlorides. Amidoximes can degrade over time; check their purity by melting point or NMR before use.
-
-
Incompatible Functional Groups: The presence of unprotected functional groups, such as hydroxyl (-OH) or amino (-NH2), on either the acyl chloride or amidoxime can interfere with the reaction.[4]
-
Solution: Protect these functional groups prior to the synthesis and deprotect them after the 1,2,4-oxadiazole ring has been formed.
-
Below is a diagram illustrating the general workflow and critical points for successful synthesis.
Caption: General workflow for 1,2,4-oxadiazole synthesis and key troubleshooting checkpoints.
Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material. NMR analysis may show the presence of both the amidoxime and the carboxylic acid derived from the acyl chloride.
Probable Cause & Solution:
This issue points towards the cleavage of the O-acyl amidoxime intermediate.[1]
-
Cause: This side reaction is particularly prevalent in aqueous or protic media, or under extended heating.[1]
-
Solution: Minimize the reaction time and temperature for the cyclodehydration step as much as possible. If a base is used, it is crucial to maintain anhydrous conditions. If the workup involves an aqueous wash, perform it quickly and at a low temperature.
Issue 3: Formation of an Isomeric Product or Other Heterocyclic Systems
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or a different heterocyclic ring system.
Probable Cause & Solution:
A common pitfall in the synthesis of certain 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement.
-
Cause: This thermal rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain.[1] The presence of acid or moisture can also facilitate this process.[1] The rearrangement involves an internal nucleophilic attack, leading to the formation of a different heterocycle.
-
Solution: To minimize this side reaction, ensure anhydrous conditions throughout the reaction and workup. Avoid acidic workups if this side product is observed. Purification via chromatography should be performed using neutral conditions.
The following diagram illustrates the Boulton-Katritzky rearrangement mechanism.
Caption: The Boulton-Katritzky rearrangement of a 1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for the acylation and cyclization steps?
A1: For the initial acylation of the amidoxime with the acyl chloride, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are generally effective.[3] For the subsequent cyclodehydration step, the choice of solvent depends on the method. For thermal cyclizations, high-boiling aprotic solvents like toluene or xylene are preferred. For base-catalyzed cyclizations, polar aprotic solvents such as DMF, THF, or DMSO often give good results.[1][3] Protic solvents like water or methanol should be avoided as they can lead to hydrolysis.[1]
Q2: Can I perform this synthesis as a one-pot reaction?
A2: Yes, one-pot procedures are well-established and can be very efficient.[3][4] Often, the acylation is performed first, and then a base or a cyclizing agent is added directly to the reaction mixture without isolating the O-acyl amidoxime intermediate.[3] Some methods even start from the nitrile and a carboxylic acid in a one-pot fashion.[3][4]
Q3: My final product seems to be rearranging over time or during purification. What could be happening?
A3: This is likely the Boulton-Katritzky rearrangement, especially if your product is a 3,5-disubstituted derivative with a saturated side chain.[1] This rearrangement can be triggered by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Absolutely. Microwave-assisted synthesis can be a very effective method for the cyclodehydration step, often leading to significantly reduced reaction times and improved yields.[5] A common protocol involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating the mixture in a microwave reactor.[1][5]
Q5: What is the role of the base in the acylation step?
A5: A base, typically a non-nucleophilic organic base like triethylamine or pyridine, or an inorganic base like potassium carbonate, is used to neutralize the HCl that is generated during the reaction of the amidoxime with the acyl chloride. This prevents the protonation of the amidoxime, which would render it unreactive.
Experimental Protocols
Protocol 1: Two-Step Synthesis with Thermal Cyclization
-
O-Acylation: To a solution of the amidoxime (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the amidoxime.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude O-acyl amidoxime.
-
Cyclodehydration: Dissolve the crude intermediate in a high-boiling solvent (e.g., toluene) and heat to reflux.
-
Monitor the reaction by TLC or LC-MS until the intermediate is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Silica-Supported Cyclization[1][6]
-
Amidoxime Acylation: In a sealed vessel under a dry nitrogen atmosphere, combine the amidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Silica-Supported Cyclization: Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes; optimization may be required) to effect cyclodehydration.
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of acyl chloride and intermediate. |
| Solvents | Anhydrous aprotic solvents (DCM, THF, Toluene) | Prevents unwanted side reactions with water.[1] |
| Base (Acylation) | Non-nucleophilic (e.g., Et₃N, Pyridine, K₂CO₃) | Neutralizes HCl byproduct without competing with the amidoxime. |
| Cyclization | Thermal (reflux) or Base-mediated (TBAF, NaOH/DMSO) | To overcome the activation energy for ring closure.[1][3] |
| Workup | Neutral or slightly basic conditions | To avoid acid-catalyzed rearrangement or hydrolysis.[1] |
References
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2015(2), 375-389. Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 5. Available at: [Link]
-
Oxime. Wikipedia. Available at: [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. (2021). Organic & Biomolecular Chemistry, 19(34), 7435-7439. Available at: [Link]
-
NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. (2018). Tetrahedron Letters, 59(1), 59-62. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2016). The Journal of Organic Chemistry, 81(17), 7953-7959. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 418-432. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
de Oliveira, C. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]
-
Senczyna, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(4), 1085. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cyclodehydration for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working on the cyclodehydration of 1,2-diacylhydrazines to form these valuable heterocyclic scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and troubleshoot effectively.
Foundational Knowledge: The Cyclodehydration Reaction
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazine precursors.[1][2] This reaction involves the removal of a water molecule to facilitate ring closure. The choice of the dehydrating agent is critical and significantly influences the reaction's efficiency, yield, and substrate scope.[3][4]
Reaction Mechanism Overview
The general mechanism involves the activation of one of the carbonyl oxygens of the diacylhydrazine by a dehydrating agent. This is followed by an intramolecular nucleophilic attack from the other carbonyl oxygen, leading to a cyclic intermediate. Subsequent elimination of water yields the aromatic 1,3,4-oxadiazole ring.[5]
Caption: General mechanism of 1,3,4-oxadiazole formation.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in 1,3,4-oxadiazole synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
A1: Potential Causes and Optimization Strategies:
-
Inefficient Dehydrating Agent: The choice and activity of your dehydrating agent are paramount.
-
Causality: Harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to side reactions and degradation of sensitive substrates, while milder reagents may not be potent enough for less reactive starting materials.[3][6][7]
-
Troubleshooting:
-
Reagent Selection: Consider the reactivity of your diacylhydrazine. For robust substrates, traditional reagents like POCl₃, SOCl₂, polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄) at elevated temperatures are often effective.[1][6][7] For more sensitive or complex molecules, milder conditions are preferable. Reagents like triflic anhydride (Tf₂O), the Burgess reagent, or carbodiimides such as EDC have proven successful.[6][8][9]
-
Reagent Quality: Ensure your dehydrating agent is fresh and has been stored correctly, as many are moisture-sensitive.
-
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the desired product.
-
Troubleshooting:
-
-
Purity of Starting Materials:
-
Causality: Impurities in the 1,2-diacylhydrazine can interfere with the cyclization process or lead to unwanted side products.
-
Troubleshooting:
-
Purification: Ensure your diacylhydrazine is pure before proceeding with the cyclodehydration step. Recrystallization or column chromatography are common purification methods.
-
-
Caption: Troubleshooting logic for low reaction yields.
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side reactions can compete with the desired cyclodehydration, reducing the yield and complicating purification.
A2: Minimizing Side Product Formation:
-
Choice of Dehydrating Agent and Conditions:
-
Causality: Aggressive reagents can promote undesired pathways. For instance, strongly acidic conditions might cause cleavage of acid-labile groups on your substrate.
-
Troubleshooting:
-
Milder Reagents: Switching to a milder dehydrating agent can significantly improve selectivity. The Burgess reagent is known for its mildness and is often used for substrates with sensitive functional groups.[8][12] Tosyl chloride (TsCl) in the presence of a base like pyridine is another effective and milder alternative.[13][14]
-
Base Addition: When using reagents like TsCl or triflic anhydride, the choice of base (e.g., pyridine, triethylamine, or DIPEA) and its stoichiometry can be crucial for neutralizing acidic byproducts and preventing side reactions.[14][15]
-
-
-
Solvent Selection:
-
Causality: The solvent can influence the reaction pathway and the stability of intermediates.
-
Troubleshooting:
-
Q3: The reaction is sluggish or does not go to completion. What can I do to drive it forward?
An incomplete reaction can be frustrating, but several strategies can help improve the conversion rate.
A3: Strategies for Driving the Reaction to Completion:
-
Increase Reagent Stoichiometry:
-
Causality: An insufficient amount of the dehydrating agent may be the cause of an incomplete reaction.
-
Troubleshooting:
-
Titration: Gradually increase the equivalents of the dehydrating agent in small-scale trials to find the optimal amount without promoting side reactions.
-
-
-
Catalysis:
-
Causality: Some cyclodehydration reactions can be accelerated with a catalyst.
-
Troubleshooting:
-
Lewis Acids: Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the cyclodehydration of 1,2-diacylhydrazines, often leading to high yields in shorter reaction times under mild conditions.[1]
-
-
-
Removal of Water:
-
Causality: Since water is a byproduct of the reaction, its removal can help shift the equilibrium towards the product side, according to Le Chatelier's principle.
-
Troubleshooting:
-
Dean-Stark Apparatus: For reactions run at higher temperatures in solvents like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.
-
-
Experimental Protocols & Data
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a robust method suitable for many substrates.[3][6][16]
-
To a stirred solution of the 1,2-diacylhydrazine (1.0 mmol) in a suitable anhydrous solvent (e.g., toluene, 10 mL), add phosphorus oxychloride (3.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild Cyclodehydration using the Burgess Reagent
This method is ideal for substrates with sensitive functional groups.[8][12]
-
Dissolve the 1,2-diacylhydrazine (1.0 mmol) in an anhydrous solvent such as dioxane (10 mL) in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Burgess reagent (1.5 mmol) to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 100 °C) and monitor by TLC.[12]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,3,4-oxadiazole.
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in toluene or neat | Inexpensive, effective for many substrates[5] | Harsh conditions, can cause charring, corrosive |
| SOCl₂ | Reflux in an inert solvent | Readily available, effective | Harsh, generates HCl and SO₂ byproducts |
| Tf₂O | Low temperature with a base (e.g., pyridine) | Very powerful, rapid reactions[15][17] | Expensive, highly reactive, moisture-sensitive |
| Burgess Reagent | Heating in THF or dioxane | Mild conditions, good for sensitive substrates[8][18] | Expensive, moisture-sensitive |
| TsCl / Pyridine | Heating in an inert solvent | Mild, readily available reagents[13][14] | May require longer reaction times |
| PPA | High temperature (120-160 °C) | Strong dehydrating agent | Viscous, difficult workup, harsh conditions |
| ZrCl₄ (catalytic) | Room temp. in CH₂Cl₂ | Mild, catalytic, short reaction times[1] | Requires anhydrous conditions |
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction in a one-pot synthesis starting from a carboxylic acid and a hydrazide?
A: Yes, one-pot procedures are well-documented and can be very efficient. Typically, this involves first forming the diacylhydrazine in situ by condensing a carboxylic acid with an acylhydrazide, often using a coupling agent like TBTU or CDI.[19][20] This is followed by the addition of a cyclodehydrating agent like tosyl chloride in the same reaction vessel.[19] This approach streamlines the process, saving time and reducing material loss between steps.
Q: My substrate has both electron-donating and electron-withdrawing groups. How will this affect the reaction?
A: The electronic nature of the substituents on the aryl rings of the diacylhydrazine can influence the rate of cyclodehydration.
-
Electron-donating groups (EDGs) generally increase the nucleophilicity of the carbonyl oxygen, which can facilitate the intramolecular cyclization step.[21]
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the carbonyl oxygen, which may slow down the cyclization. In such cases, more forceful conditions (higher temperature or a stronger dehydrating agent) might be necessary to achieve a good conversion rate.[21]
Q: What is the best way to purify my final 1,3,4-oxadiazole product?
A: The purification method depends on the physical properties of your product.
-
Recrystallization: If your product is a solid with good crystallinity, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard purification technique. A gradient elution with a solvent system like hexane/ethyl acetate is commonly used.[1]
Q: Are there any "green" or more environmentally friendly methods for this synthesis?
A: Yes, there is growing interest in developing more sustainable synthetic methods.
-
Microwave-assisted synthesis is often considered a greener approach because it can significantly reduce reaction times and energy consumption.[22]
-
The use of silica-supported reagents , such as silica-supported dichlorophosphate, allows for solvent-free reaction conditions and easier workup, minimizing solvent waste.[13]
-
Catalytic methods, like the use of ZrCl₄, reduce the amount of waste generated compared to stoichiometric reagents.[1]
References
- Bozdag, M., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(9), 2075-2080.
- Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- Karthikeyan, C., et al. (2009). Rapid synthesis of bioactive 1,3,4-oxadiazoles via microwave-assisted cyclization. European Journal of Medicinal Chemistry, 44(8), 3355-3360.
- Li, J.-L., et al. (2023). A mild, one-pot preparation of 1,3,4-oxadiazoles. Journal of Organic Chemistry, 88(21), 14874–14886.
- Patel, K. D., et al. (2014). Review of synthesis of 1, 3, 4-oxadiazole derivatives.
- Popowycz, F., et al. (2009). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 14(11), 4585-4598.
- Rajak, H., et al. (2011). Synthesis of Some 1, 3, 4-Oxadiazole Derivatives as Potential Biological Agents. TSI Journals, 6(3), 12620.
- Selvaraj, S., et al. (2014). Synthesis and biological evaluation of some novel 2,5-disubstituted-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3491-3494.
- Brain, C. T., et al. (1999). A Novel and Mild Procedure for the Synthesis of 1,3,4-Oxadiazoles. Tetrahedron Letters, 40(18), 3275-3278.
- Kumar, D., et al. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. RSC Advances, 7(52), 32862-32876.
- Piliego, C., et al. (2013). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using polymer-supported Burgess reagents. Tetrahedron Letters, 54(39), 5343-5346.
- Nagendra, G., et al. (2013). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 18(12), 14670-14713.
- Rajapakse, H. A., et al. (2006). A mild, one-pot preparation of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides. Tetrahedron Letters, 47(28), 4847-4850.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- L'helgoua'ch, J.-M., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 10(42), 8491-8497.
- Atlanchim Pharma. (n.d.).
- Jha, K. K., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2018, 1-13.
- Dolman, S. J., et al. (2006). A convenient synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Organic Chemistry, 71(25), 9548-9551.
- Zabiulla, et al. (2012). A new, efficient and convenient protocol for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using triflic anhydride. Tetrahedron Letters, 53(24), 3094-3097.
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis.
- Long, Z. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein.
- Ghafouri, H., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(9), 2075-2080.
- Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives.
- Lee, J.-H., et al. (2012). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. Bioorganic & Medicinal Chemistry Letters, 22(12), 4054-4057.
- Hosseini-Sarvari, M., & Sharghi, H. (2004). Zirconium(IV) Chloride Mediated Cyclodehydration of 1,2‐Diacylhydrazines: A Convenient Synthesis of 2,5‐Diaryl 1,3,4‐Oxadiazoles.
- Li, J.-L., et al. (2023). A mild, one-pot preparation of 1,3,4-oxadiazoles. Journal of Organic Chemistry, 88(21), 14874–14886.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024).
- Thalhammer, A., et al. (2009). Triflic anhydride-mediated synthesis of oxazoles. Tetrahedron Letters, 50(9), 1045-1047.
- Mickevičius, V., et al. (2006). SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds, 42(9), 1184-1191.
- Jha, K. K., et al. (2018). Synthesis of substituted 1,3,4-oxadiazole derivatives. Journal of Chemistry, 2018, 1-13.
- Movassaghi, M., & Hill, M. D. (2012). Triflic Anhydride (Tf2O): An Efficient Catalyst for Electrophilic Activation of Amides.
- Movassaghi, M., & Hunt, D. K. (2011). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic Letters, 13(16), 4236-4239.
- L'helgoua'ch, J.-M., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 10(42), 8491-8497.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaji.net [oaji.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. tsijournals.com [tsijournals.com]
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- 18. researchgate.net [researchgate.net]
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- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 22. jchemrev.com [jchemrev.com]
Enhancing the stability of 1,2,4-oxadiazole compounds for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1,2,4-oxadiazole compounds in preclinical and clinical development. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental observations and provide robust, field-proven protocols to enhance the stability and performance of your compounds in vivo.
Introduction: The Duality of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry. It is frequently employed as a bioisostere for metabolically labile ester and amide functionalities.[1][2][3][4][5] This substitution can effectively mitigate hydrolysis by esterases and amidases, often leading to improved metabolic stability and pharmacokinetic profiles.[6][7][8]
However, the 1,2,4-oxadiazole ring itself possesses inherent chemical and metabolic liabilities that can compromise its stability in vivo.[9][10] The primary challenge is the susceptibility of the heterocyclic ring to reductive cleavage, which can lead to rapid clearance and loss of activity.[11][12] This guide will address these stability challenges directly, providing actionable strategies to diagnose, troubleshoot, and overcome them.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My 1,2,4-oxadiazole compound shows high clearance and poor exposure in animal models, but it was stable in my in vitro screens. What is the likely cause?
Answer: This is a common translational gap between in vitro and in vivo results. The most probable cause is metabolic degradation specific to the in vivo environment, primarily through reductive cleavage of the 1,2,4-oxadiazole ring.
-
Causality: The core issue is the weakness of the N-O bond within the oxadiazole ring.[9] In vivo, particularly in the anaerobic environment of the liver, enzymes can catalyze the reductive cleavage of this bond.[12] This opens the ring and leads to the formation of inactive metabolites, such as N-cyanoamides and carboxylic acids, which are then rapidly excreted.[11] This metabolic pathway is often mediated by non-cytochrome P450 enzymes and may not be fully captured in standard aerobic microsomal stability assays.[12]
-
Troubleshooting Steps:
-
Metabolite Identification: Perform a metabolite identification study using plasma and urine samples from your in vivo experiment. The presence of ring-opened metabolites will confirm this degradation pathway.
-
Anaerobic In Vitro Assays: Re-evaluate your compound's stability using in vitro systems under anaerobic conditions. Incubating your compound with liver microsomes or hepatocytes in an oxygen-deprived environment can help replicate the in vivo reductive metabolism.[12]
-
Cross-Species Comparison: Analyze metabolism in hepatocytes from different species (e.g., rat, dog, human) to identify any species-specific differences in the rate and profile of degradation.[11]
-
Question: I'm observing significant degradation of my compound in my dosing formulation before administration. How can I improve its chemical stability?
Answer: The 1,2,4-oxadiazole ring is susceptible to pH-dependent hydrolysis. Your formulation's pH is likely outside the compound's optimal stability range.
-
Causality: The stability of the 1,2,4-oxadiazole ring is highly dependent on pH, with maximum stability generally observed between pH 3 and 5.[13]
-
At low pH (<3): The N-4 atom of the ring becomes protonated. This activates the C-5 carbon for nucleophilic attack (e.g., by water), leading to ring opening and formation of an aryl nitrile degradation product.[13]
-
At high pH (>5): Direct nucleophilic attack occurs at the C-5 carbon. This process is facilitated by the presence of a proton donor, such as water, which protonates the N-4 anion intermediate, causing the ring to open. In the absence of a proton donor (e.g., in dry acetonitrile), the compound is significantly more stable.[13]
-
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to precisely map the pH-stability profile of your compound. (See Protocol 2 for methodology).
-
Formulation Re-development: Adjust the pH of your formulation vehicle to be within the determined stable range (ideally pH 3-5). Use appropriate buffering agents to maintain this pH.
-
Excipient Screening: Evaluate the compatibility of your compound with various excipients, as some may promote degradation.[13]
-
Consider Anhydrous Formulations: If aqueous stability remains a significant hurdle, explore non-aqueous or lyophilized formulations, though this adds complexity. The key is to limit the availability of proton donors.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to proactively design metabolically stable 1,2,4-oxadiazole compounds?
The most effective strategy is bioisosteric replacement. Consider replacing the 1,2,4-oxadiazole ring with its more stable regioisomer, the 1,3,4-oxadiazole.[14] This single change can have multiple benefits. Computational studies and experimental data indicate that the 1,3,4-oxadiazole isomer is generally more thermodynamically stable.[3][15]
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & References |
| Metabolic Stability | Susceptible to reductive cleavage | More resistant to degradation | Higher intrinsic stability and different electronic distribution.[14][16] |
| Aqueous Solubility | Lower | Higher | The 1,3,4-isomer has a different dipole moment and better hydrogen bond acceptor character, improving solubility.[9][16] |
| Lipophilicity (logD) | Higher | Lower | The increased polarity of the 1,3,4-isomer typically reduces lipophilicity by an order of magnitude.[16] |
| hERG Inhibition | Higher Potential | Lower Potential | The change in charge distribution often leads to reduced off-target hERG activity.[14][16] |
Additionally, modifying the substituents attached to the 1,2,4-oxadiazole ring can sterically hinder the approach of metabolic enzymes or alter the electronic properties of the ring to disfavor cleavage.
Q2: Why is the 1,2,4-oxadiazole ring used as a bioisostere for esters and amides in the first place?
A bioisostere is a chemical group that can replace another group in a drug molecule without significantly affecting its biological activity, but while improving its pharmacokinetic or toxicological properties. The 1,2,4-oxadiazole ring is an excellent bioisostere for esters and amides because it can mimic their key steric and electronic features, including the ability to participate in hydrogen bonding, which is often crucial for target engagement.[1][2] The primary advantage is its inherent resistance to hydrolytic enzymes like esterases and amidases, which are major metabolic pathways for ester- and amide-containing drugs.[3]
Q3: What analytical methods are recommended for monitoring the stability of 1,2,4-oxadiazole compounds?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photo-Diode Array (PDA) or Mass Spectrometry (MS) detector is the gold standard.[17][18][19]
-
RP-HPLC: Allows for the separation of the parent compound from its degradants and metabolites.
-
PDA Detector: Provides UV-Vis spectra, which can help in preliminary identification and purity assessment.
-
MS Detector (LC-MS): Is essential for confirming the mass of the parent compound and identifying the exact mass of unknown metabolites, which is critical for elucidating degradation pathways.[13]
-
Nuclear Magnetic Resonance (NMR): For definitive structural confirmation of novel metabolites, isolation followed by NMR analysis is required.[13]
Visualizing Metabolic and Experimental Pathways
To better understand the challenges and strategies, the following diagrams illustrate the key processes.
Caption: Metabolic degradation pathway of the 1,2,4-oxadiazole ring.
Caption: Workflow for stability assessment and enhancement.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolic clearance of a 1,2,4-oxadiazole compound using human liver microsomes (HLM).
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive control compound (e.g., Verapamil)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, LC-MS system
Methodology:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM working solution (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Mix well. This is the T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Forced Degradation (Stress Testing)
Objective: To evaluate the chemical stability of a 1,2,4-oxadiazole compound under various stress conditions, as recommended for stability-indicating methods.
Materials:
-
Test compound
-
Solvents: Water, Acetonitrile, Methanol
-
Stress agents: HCl (for acid hydrolysis), NaOH (for base hydrolysis), H₂O₂ (for oxidation)
-
Photostability chamber, oven
-
RP-HPLC system with PDA or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (ICH Q1B guidelines).
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by RP-HPLC.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage degradation. The appearance of new peaks indicates the formation of degradation products. Peak purity analysis using a PDA detector or identification by MS is crucial to ensure the analytical method is stability-indicating.
References
-
Liu, D. Z., Ahuja, E. S., & Lu, C. (2012). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition, 40(6), 1151-1163. [Link]
-
Makino, C., Watanabe, A., Deguchi, T., Shiozawa, H., Schreck, I., Rozehnal, V., Ishizuka, T., Watanabe, N., Ando, O., Murayama, N., & Yamazaki, H. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica, 49(8), 961-969. [Link]
-
Sun, H., Dai, M., & Liu, D. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3357-3367. [Link]
-
Hüfner, A., et al. (2014). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 5, 1162-1167. [Link]
-
Deprez-Poulain, R., et al. (2014). Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry, 57(13), 5568-5582. [Link]
-
Al-Mokhna, F., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. ACS Omega. [Link]
-
Gomha, S. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7293. [Link]
-
Sbardella, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. [Link]
-
Sbardella, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
-
Pace, A., et al. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ARKIVOC. [Link]
-
Kumar, V., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Discovery and Development. [Link]
-
Kucukoglu, K., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
Deshpande, S. N., et al. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(23), 7927-7940. [Link]
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Potenza, M., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(11), 3123. [Link]
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Gendek, T., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]
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Freitas, R. P., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
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Troubleshooting cyclization of O-acyl amidoximes to 1,2,4-oxadiazoles.
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles via the cyclization of O-acyl amidoximes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial heterocyclic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.
Troubleshooting Guide: From Low Yields to Unexpected Side Products
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low or No Conversion of O-Acyl Amidoxime to the 1,2,4-Oxadiazole
Question: I have successfully synthesized and isolated my O-acyl amidoxime intermediate, but upon attempting the cyclization, I observe either no reaction or very low conversion to the desired 1,2,4-oxadiazole. What are the likely causes and how can I resolve this?
Answer: This is a frequent challenge and often points to insufficiently forcing cyclization conditions. The cyclodehydration of the O-acyl amidoxime has an energy barrier that must be overcome.[1] Let's break down the potential causes and solutions systematically.
Causality and Protocol Adjustments:
The conversion of the O-acyl amidoxime to the 1,2,4-oxadiazole is a cyclodehydration reaction. The efficiency of this step is highly dependent on temperature, the choice of base (if applicable), and the solvent system.
1. Thermal Cyclization Issues:
-
Insufficient Heat: For thermally promoted cyclizations, ensure your reaction is heated adequately. Refluxing in a high-boiling point solvent such as toluene or xylene is often necessary to provide sufficient energy for the reaction to proceed.[1]
-
Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal heating duration.
2. Base-Mediated Cyclization Issues:
-
Base Strength and Type: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred for this transformation.[1]
-
Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a common and effective choice for promoting cyclization at room temperature.[2][3] The fluoride ion acts as a strong base in aprotic solvents, facilitating the deprotonation that initiates cyclization.[3]
-
Superbase systems such as NaOH/DMSO or KOH/DMSO can also be highly effective, often enabling the reaction to proceed at room temperature.[1][2]
-
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the O-acyl amidoxime intermediate, a common side reaction.[1][4] Ensure that your solvents and reagents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
3. Incompatible Functional Groups:
-
The presence of unprotected acidic protons, such as those from hydroxyl (-OH) or primary/secondary amino (-NH2) groups on your starting materials, can interfere with the reaction.[1] These groups can be acylated in competition with the amidoxime or can neutralize the base, hindering the desired cyclization. Consider protecting these functional groups prior to the acylation and cyclization steps.
Experimental Workflow for Optimizing Cyclization:
Below is a logical workflow for troubleshooting low conversion, visualized as a decision-making process.
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing significant side products. How can I identify and minimize their formation?
Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of your desired 1,2,4-oxadiazole. The two most prevalent side reactions are the cleavage of the O-acyl amidoxime and the Boulton-Katritzky rearrangement.
1. Cleavage of the O-Acyl Amidoxime:
-
Symptom: You observe a major peak in your LC-MS analysis corresponding to the mass of your amidoxime starting material.
-
Cause: This is typically due to hydrolysis of the ester linkage in the O-acyl amidoxime intermediate. This can be exacerbated by the presence of water or protic solvents, especially under prolonged heating.[1][4]
-
Solution:
-
Minimize Reaction Time and Temperature: Use the mildest conditions that still afford a reasonable reaction rate.
-
Ensure Anhydrous Conditions: As mentioned previously, use dry solvents and reagents and conduct the reaction under an inert atmosphere.[1]
-
2. Boulton-Katritzky Rearrangement (BKR):
-
Symptom: Your NMR and MS data suggest the formation of an isomer of your target 1,2,4-oxadiazole or another heterocyclic system.
-
Cause: This thermal rearrangement is more likely to occur with 3,5-disubstituted 1,2,4-oxadiazoles that have a saturated side chain. The presence of acid or even moisture can facilitate this process.[1] The BKR involves an internal nucleophilic substitution where a nucleophilic atom in the side chain attacks the N(2) position of the oxadiazole ring, leading to a ring-opening and re-closing to form a new heterocycle.
-
Solution:
-
Neutral, Anhydrous Workup: Avoid acidic conditions during your workup and purification steps.
-
Careful Purification: If using silica gel chromatography, which is acidic, consider neutralizing it with a small amount of triethylamine in your eluent.[5] Alternatively, neutral or basic alumina can be used as the stationary phase.[5]
-
Proper Storage: Store your final compound in a dry environment to prevent rearrangement over time.[1]
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Identification (Mass Spec) | Probable Cause | Recommended Solution |
| Amidoxime | M + H of amidoxime starting material | Hydrolysis of O-acyl amidoxime | Minimize reaction time and temperature; ensure anhydrous conditions. |
| BKR Product | M + H of an isomer of the target | Thermal or acid-catalyzed rearrangement | Use neutral, anhydrous workup and purification; store in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of an O-acyl amidoxime?
A1: The cyclization can proceed through several pathways depending on the conditions. In a base-mediated reaction, the base deprotonates the -NH2 group of the O-acyl amidoxime. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This is followed by the elimination of a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.
Caption: Base-mediated cyclization mechanism.
Q2: Can I use microwave irradiation to improve my reaction?
A2: Yes, microwave irradiation can be a very effective technique for accelerating the cyclization of O-acyl amidoximes.[1][6] It often leads to significantly shorter reaction times and can improve yields by minimizing the formation of side products that may result from prolonged heating under conventional conditions.[6] The reaction can be performed on the neat O-acyl amidoxime or in a high-boiling point solvent.
Q3: My starting amidoxime seems to be unstable. What could be the issue?
A3: Amidoximes can exist as (Z) and (E) isomers, with the (Z)-isomer generally being the more stable form.[7][8] Depending on the substituents, isomerization or decomposition can occur. It is recommended to use freshly prepared amidoximes for the best results. If you suspect instability, you can characterize the amidoxime by NMR to confirm its integrity before proceeding to the acylation step.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Cyclization using TBAF
-
Dissolve the O-acyl amidoxime (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF (1.0 M in THF, 1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-16 hours.[2]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Thermal Cyclization
-
Dissolve the O-acyl amidoxime (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
-
Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3133. Retrieved from [Link]
-
ResearchGate. (n.d.). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Retrieved from [Link]
-
Liu, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 12267-12273. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives.
-
Chiacchio, U., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 18(3), 376-406. Retrieved from [Link]
-
ResearchGate. (n.d.). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N-O bond formation. Retrieved from [Link]
-
PubMed. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Brain, C. T., & Webb, P. J. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(23), 5237-5239. Retrieved from [Link]
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- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 1,2,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this privileged heterocyclic motif. The 1,2,4-oxadiazole ring is a key structural component in numerous pharmacologically active compounds, often serving as a bioisostere for amide or ester functionalities, which enhances metabolic stability.[1][2] This resource provides field-proven insights, detailed protocols, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles?
A1: The most prevalent methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles are the reaction between an amidoxime and a carboxylic acid derivative (or the corresponding acyl chloride or anhydride) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[3][4] The former, involving the cyclodehydration of an O-acylamidoxime intermediate, is often preferred due to the wide availability of starting materials.[2][5]
Q2: I'm working with thermally sensitive substrates. What catalytic systems are suitable for room temperature synthesis?
A2: Several methods allow for the synthesis of 1,2,4-oxadiazoles at ambient temperatures.[6] Base-mediated cyclization of O-acylamidoximes is a highly effective approach.[6] Strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in THF are commonly used.[1][7] Additionally, superbase systems such as NaOH/DMSO or KOH/DMSO can facilitate the reaction at room temperature, often in a one-pot procedure directly from amidoximes and esters or activated carboxylic acids.[3][6][7]
Q3: Can I use microwave irradiation to accelerate my 1,2,4-oxadiazole synthesis?
A3: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity.[2][7][8][9] This technique is particularly effective for the cyclodehydration step of O-acylamidoximes and can be combined with polymer-supported reagents for high-throughput synthesis.[2][8]
Q4: What is the Boulton-Katritzky rearrangement and how can I avoid it?
A4: The Boulton-Katritzky rearrangement is a thermal or acid/base-catalyzed isomerization that can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic systems.[7] To minimize this side reaction, it is advisable to use neutral, anhydrous conditions during workup and purification and to store the final compound in a dry environment.[7]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions to get your synthesis back on track.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired 1,2,4-Oxadiazole | Incomplete Acylation of Amidoxime: The initial formation of the O-acylamidoxime intermediate is inefficient. | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent like HATU, HBTU, or CDI in combination with a non-nucleophilic base like DIPEA.[2][7] Alternatively, convert the carboxylic acid to the more reactive acyl chloride in situ.[2] |
| Inefficient Cyclodehydration: The final ring-closing step is the most common bottleneck and often requires forcing conditions.[7][10] | For thermally promoted cyclization, ensure adequate heating (e.g., reflux in a high-boiling solvent like toluene or xylene).[7] For base-mediated cyclization, consider stronger, non-nucleophilic bases like TBAF in dry THF or superbase systems like NaOH/DMSO.[6][7] Microwave irradiation can also significantly promote this step.[2][8] | |
| Formation of an Amide Side Product | Reaction of Amidoxime with Acylating Agent: The amidoxime can react as a nucleophile to form an amide instead of the desired O-acylamidoxime. | This is more common with highly reactive acylating agents. Control the stoichiometry carefully and consider using a milder activating agent for the carboxylic acid. |
| Presence of Nitrile Oxide Dimer Side Product | Dimerization of Nitrile Oxide: In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediate can dimerize, especially at higher concentrations.[3] | This can be minimized by using a catalyst, such as platinum(IV), to facilitate the cycloaddition with the desired nitrile.[3] Performing the reaction under dilute conditions can also help. |
| Difficulty in Purifying the Final Product | Similar Polarity of Product and Starting Materials/Byproducts: The desired 1,2,4-oxadiazole may have similar chromatographic behavior to unreacted starting materials or side products. | Optimize your purification strategy. If the product is neutral, sequential washes with acidic and basic aqueous solutions can remove ionic impurities.[11] Recrystallization is an excellent method for obtaining highly pure crystalline products if a suitable solvent system can be found.[11] Preparative HPLC may be necessary for challenging separations.[11] |
Catalyst and Reagent Selection Guide
The choice of catalyst and reaction conditions is critical for the successful synthesis of 1,2,4-oxadiazoles. The following table provides a summary of common catalytic systems and their applications.
| Catalyst/Reagent System | Reaction Type | Typical Conditions | Advantages | Considerations |
| TBAF (Tetrabutylammonium fluoride) | Base-mediated cyclodehydration | THF, Room Temperature | Mild conditions, suitable for sensitive substrates.[1][6] | Requires anhydrous conditions. |
| NaOH/DMSO or KOH/DMSO | Base-mediated one-pot synthesis | DMSO, Room Temperature | One-pot procedure from esters or acids, efficient.[3][6] | The superbase system can be sensitive to functional groups. |
| PTSA (p-Toluenesulfonic acid)-ZnCl₂ | Acid-catalyzed cycloaddition | Acetonitrile, 80°C | Efficient for synthesis from amidoximes and nitriles.[12][13] | Requires heating. |
| HBTU/PS-BEMP | Coupling and cyclization | Acetonitrile, Microwave (160°C, 15 min) | Rapid, high-yielding, and amenable to automation with polymer-supported base.[2] | Requires microwave reactor. |
| Vilsmeier Reagent | Carboxylic acid activation and cyclization | CH₂Cl₂, Room Temperature | One-pot from carboxylic acids and amidoximes, good to excellent yields.[3][6][14] | The reagent is moisture-sensitive. |
| Copper Catalysis (e.g., CuCN) | Oxidative Cyclization | DMF, Microwave | Can enable novel bond formations. | May require screening of ligands and oxidants. |
| NBS (N-Bromosuccinimide)/DBU | Oxidative Cyclization | Ethyl Acetate, Room Temperature | Forms C-O or N-O bonds under mild conditions.[6] | Stoichiometric oxidant is required. |
Key Reaction Mechanisms & Workflows
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reaction.
Base-Catalyzed Cyclodehydration of O-Acylamidoxime
This is one of the most common pathways for 1,2,4-oxadiazole formation. The base facilitates the deprotonation of the hydroxyl group, which then undergoes intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the aromatic ring.
Caption: Base-catalyzed formation of 1,2,4-oxadiazole.
Troubleshooting Workflow for Low Yield
When faced with low product yield, a systematic approach to troubleshooting can save significant time and resources.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: One-Pot Synthesis using NaOH/DMSO at Room Temperature
This protocol is adapted from the work of Baykov et al. and is effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.[3][6]
-
To a solution of the amidoxime (1.0 mmol) in DMSO (5 mL), add the carboxylic acid ester (1.2 mmol).
-
Add powdered NaOH (2.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and acidify with dilute HCl to pH ~5-6.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.[11]
Protocol 2: Microwave-Assisted Synthesis with Polymer-Supported Base
This protocol is based on the findings of an efficient synthesis using microwave heating and polymer-supported reagents.[2][8]
-
In a microwave vial, combine the carboxylic acid (0.5 mmol), HBTU (0.5 mmol), and the amidoxime (0.6 mmol).
-
Add acetonitrile (3 mL) and the polymer-supported base PS-BEMP (1.5 mmol, ~3 equiv).
-
Seal the vial and heat in a microwave reactor at 160°C for 15 minutes.
-
After cooling, filter the reaction mixture to remove the polymer-supported base and wash the resin with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Sidneva, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4987. [Link]
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Gissot, A., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(31), 19757–19764. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
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Gomez, S., et al. (2022). Strategies for the synthesis of O‐acylamidoximes and adamantane‐1,2,4‐oxadiazoles. ChemistrySelect, 7(29), e202201416. [Link]
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Sharma, P., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Journal of Advanced Scientific Research, 9(2), 01-11. [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100833. [Link]
-
Wang, C., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(10), 2893-2896. [Link]
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Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 377-396. [Link]
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Wieczerzak, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 308. [Link]
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Gaspar, B., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2921-2929. [Link]
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Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]
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Shcherbakov, D. N., et al. (2021). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Chemistry of Natural Compounds, 57(4), 716-718. [Link]
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Yang, Y., et al. (2005). Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating. Organic Letters, 7(5), 925-8. [Link]
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Girish, Y. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Tropical Journal of Pharmaceutical Research, 11(4), 597-604. [Link]
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Monaca, E., et al. (2019). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Molecules, 24(15), 2736. [Link]
-
Sharma, S., et al. (2020). Copper‐Catalyzed Three‐Component Cascade Reaction of Benzaldehyde with Benzylamine and Hydroxylamine or Aniline: Synthesis of 1,2,4‐Oxadiazoles and Quinazolines. ChemistrySelect, 5(2), 651-655. [Link]
-
Zarei, M. (2018). Vilsmeier reagent as an efficient promoter for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 59(32), 3090-3093. [Link]
-
Grant, D., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry, 75(8), 2754-2757. [Link]
-
Peterson, E. A., et al. (2014). Rapid, Microwave Accelerated Synthesis of[5][6][7]Triazolo[3,4-b][6][7][12]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. ACS Combinatorial Science, 16(8), 415-420. [Link]
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Adib, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
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Sci-Hub. Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. [Link]
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Fokin, A. V., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 536-544. [Link]
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Grant, D., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry, 75(8), 2754-2757. [Link]
-
The Journal of Organic Chemistry. Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-Derived Dipeptidomimetics. [Link]
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Fokin, A. V., et al. (2005). Synthesis of 1,2,4-Oxadiazoles. Pharmaceutical Chemistry Journal, 39(10), 536-544. [Link]
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ResearchGate. Flow synthesis of 1,2,4‐oxadiazole derivatives. [Link]
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- 9. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 14. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
Preventing ring-opening of the 1,2,3-oxadiazole isomer during synthesis.
A Guide to Preventing Ring-Opening and Ensuring Stability
Welcome to the Technical Support Center for the synthesis of 1,2,3-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique heterocyclic scaffold. The inherent instability of the 1,2,3-oxadiazole ring system, which is prone to ring-opening to its α-diazoketone tautomer, presents a significant synthetic challenge. However, through the formation of mesoionic structures, known as sydnones, the stability of this ring can be dramatically enhanced.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the intricacies of 1,2,3-oxadiazole synthesis, with a primary focus on the more stable and synthetically accessible sydnone derivatives.
Understanding the Challenge: The Instability of the 1,2,3-Oxadiazole Ring
The parent 1,2,3-oxadiazole is an unstable entity that readily undergoes ring-opening to form an α-diazoketone. This transformation is a key challenge during synthesis and handling.
Caption: Ring-chain tautomerism of 1,2,3-oxadiazole.
The key to preventing this undesirable ring-opening is the synthesis of sydnones, a class of mesoionic 1,2,3-oxadiazoles. The mesoionic nature of sydnones delocalizes the positive and negative charges across the ring, imparting significant aromatic character and stability. Most notably, the presence of an aromatic substituent at the N-3 position further enhances this stability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of sydnones, the stable form of 1,2,3-oxadiazoles.
Q1: My reaction mixture for the N-nitrosation of the starting amino acid is not proceeding as expected, or the yield of the N-nitroso amino acid is low. What could be the problem?
A1: The N-nitrosation step is critical and highly temperature-sensitive.
-
Temperature Control is Paramount: The reaction should be carried out at a temperature below 0°C, ideally in an ice-salt bath. If the temperature rises, the nitrous acid (formed in situ from sodium nitrite and acid) can decompose, leading to lower yields.
-
Rate of Addition: Add the sodium nitrite solution dropwise to maintain a low temperature and prevent localized heating.
-
Purity of Starting Materials: Ensure your starting amino acid is pure. Impurities can interfere with the nitrosation reaction.
Q2: During the cyclodehydration step with acetic anhydride, my reaction mixture turned dark brown or black, and the yield of my sydnone is very low. What is causing this decomposition?
A2: Dark coloration is a common indicator of decomposition, especially for thermally sensitive substrates.
-
Overheating: Some sydnones, particularly those with electron-withdrawing groups or certain alkyl substituents, are sensitive to heat. Acetic anhydride typically requires heating (e.g., a boiling water bath) for cyclization, which can lead to decomposition.
-
Acid Sensitivity: Sydnones can degrade in the presence of strong acids, and the hot acidic reaction medium (acetic anhydride and liberated acetic acid) can cause ring cleavage.
-
Alternative Dehydrating Agents: For heat-sensitive substrates, consider using a more reactive dehydrating agent that allows for lower reaction temperatures. Trifluoroacetic anhydride (TFAA) is an excellent alternative as it can effect cyclization at temperatures as low as -5°C to 0°C, often in less than 15 minutes and with high yields. Thionyl chloride in a mixture of cold dioxane and pyridine is another option, though yields may be lower.
| Dehydrating Agent | Typical Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Acetic Anhydride | 80-100°C | 1.5 - 24 hours | Inexpensive | High temperature can cause decomposition of sensitive substrates. |
| Trifluoroacetic Anhydride (TFAA) | -5°C to Room Temp | < 1 hour | Low temperature, fast reaction, high yields. | More expensive. |
| Thionyl Chloride | Room Temperature | < 30 minutes | Fast reaction | Can lead to lower yields and potential side products. |
Q3: I am attempting to synthesize a non-mesoionic 1,2,3-oxadiazole. Is this feasible, and what precautions should I take?
A3: The synthesis of non-mesoionic 1,2,3-oxadiazoles is extremely challenging due to their inherent instability. The equilibrium strongly favors the open-chain α-diazoketone tautomer. While some fused-ring systems or sterically hindered derivatives might exist transiently, isolating them is generally not practical for most applications. For a stable 1,2,3-oxadiazole ring, the synthesis of a sydnone is the most viable strategy.
Q4: My sydnone product is an oil or fails to crystallize. How can I purify it?
A4: "Oiling out" is a common issue in crystallization, often due to impurities or rapid cooling.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the sydnone when hot but not at room temperature. Ethanol is a commonly used solvent for many aryl sydnones.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratching: Scratching the inside of the flask at the solvent's surface with a glass rod can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can initiate crystallization.
-
Chromatography: If recrystallization fails, column chromatography on silica gel can be an effective purification method. However, be aware that some sydnones can be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be necessary.
Q5: How should I store my purified sydnone to prevent decomposition?
A5: Sydnones are sensitive to light and strong acids or bases.
-
Storage Conditions: Store your purified sydnone in a well-sealed, amber-colored vial to protect it from light. It is best stored in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Avoid Acidic/Basic Conditions: Avoid storing sydnones in solutions that are strongly acidic or basic, as this can catalyze hydrolysis and ring-opening.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 3-phenylsydnone, a common and relatively stable sydnone.
Protocol 1: Synthesis of N-Nitroso-N-phenylglycine
This is the crucial first step in preparing the precursor for cyclization.
Caption: Workflow for the N-nitrosation of N-phenylglycine.
Step-by-Step Procedure:
-
Suspend N-phenylglycine (1.0 eq) in water in a beaker suitable for the scale of your reaction.
-
Place the beaker in an ice-salt bath and stir until the temperature of the suspension is below 0°C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the cold N-phenylglycine suspension over 30-40 minutes, ensuring the temperature does not exceed 0°C.
-
(Optional) If the resulting solution is not clear, filter it quickly.
-
Add a small amount of activated charcoal (e.g., Norit®) to the cold solution and stir for several minutes to remove colored impurities.
-
Filter the mixture to remove the charcoal.
-
With vigorous stirring, add concentrated hydrochloric acid to the filtrate. A fluffy, crystalline precipitate of N-nitroso-N-phenylglycine should form.
-
Continue stirring for 10 minutes, then filter the solid product.
-
Wash the product with two portions of ice-cold water and dry it thoroughly. The product can typically be used in the next step without further purification.
Protocol 2: Cyclodehydration to 3-Phenylsydnone
This protocol details the ring-closure reaction to form the stable sydnone.
Caption: Comparative workflows for high and low-temperature cyclodehydration.
Method A: Acetic Anhydride (High Temperature)
-
Dissolve the N-nitroso-N-phenylglycine (1.0 eq) in acetic anhydride in an Erlenmeyer flask.
-
Heat the solution in a boiling water bath for approximately 1.5 hours with stirring.
-
Allow the solution to cool to room temperature.
-
Slowly pour the cooled solution into a large volume of cold water with vigorous stirring. White or cream-colored crystals of 3-phenylsydnone should precipitate.
-
Stir for 5-10 minutes, then filter the solid product.
-
Wash the product with two portions of ice-cold water and dry it thoroughly.
-
The crude product can be purified by recrystallization from ethanol if necessary.
Method B: Trifluoroacetic Anhydride (TFAA) (Low Temperature)
-
Dissolve the N-nitroso-N-phenylglycine (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature while monitoring the reaction progress by TLC. The reaction is often complete within an hour.
-
Once the reaction is complete, carefully quench by adding water or brine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Troubleshooting Logic Diagram
This diagram provides a logical pathway for diagnosing and solving common problems during sydnone synthesis.
Caption: A decision tree for troubleshooting common issues in sydnone synthesis.
References
-
Thoman, C. J., & Voaden, D. J. (1973). 3-Phenylsydnone. Organic Syntheses, 53, 96. doi:10.15227/orgsyn.053.0096 [Link]
-
Kumar, K. R., Harshitha, N. H., & Keerthana, B. S. (2018). Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds. International Journal of Pharmaceutical Drug Analysis, 7(12), 88-95. [Link]
-
Khan, T., Yadav, R., Kesharwani, A. K., & Chourasia, K. (2025). A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. Mini-Reviews in Organic Chemistry. (Note: This is a future publication, the provided link is a preprint/request-pdf). [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. doi:10.4236/cc.2016.41002 [Link]
-
Stanescu, M. D., Radu, G., & Missir, A. (2015). THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie, 60(7-8), 711-726. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]
-
Lamaty, F., et al. (2022). A mechanochemical approach to the synthesis of sydnones and derivatives. Faraday Discussions, 241, 114-127. doi:10.1039/D2FD00096B [Link]
-
Buscemi, S., Pace, A., & Palumbo Piccionello, A. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry of Heterocyclic Compounds, 53(9), 963-979. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Ainsworth, C. (1965). The Synthesis of 1,3,4-Oxadiazoles. Journal of the American Chemical Society, 87(24), 5800–5801. doi:10.1021/ja00952a069 (Note: This reference provides context on oxadiazole synthesis in general, though the provided link is not a direct URL to the article).
Validation & Comparative
A Comparative Analysis of 1,2,4- and 1,3,4-Oxadiazole Isomers: Biological Activity and Therapeutic Potential
In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the oxadiazole isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention due to their diverse and potent biological activities. These five-membered aromatic rings are often employed as bioisosteres for amide and ester functionalities, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth comparative study of the biological activities of 1,2,4- and 1,3,4-oxadiazole isomers, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in their pursuit of innovative therapeutics.
The Structural Nuances: 1,2,4- vs. 1,3,4-Oxadiazole
The seemingly subtle difference in the arrangement of nitrogen and oxygen atoms within the oxadiazole ring gives rise to distinct physicochemical properties that profoundly influence their biological behavior.[2] The 1,3,4-oxadiazole isomer is generally considered to be more polar and has different hydrogen bonding capabilities compared to the 1,2,4-isomer.[3] These differences in electron distribution, dipole moment, and steric hindrance dictate how these molecules interact with biological targets, leading to variations in their pharmacological profiles.
Comparative Biological Activities: A Data-Driven Overview
The versatility of the oxadiazole core has been exploited to develop a plethora of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While both isomers have demonstrated significant potential in these areas, a closer examination of the data reveals important distinctions in their efficacy and selectivity.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,4- and 1,3,4-oxadiazole derivatives have emerged as promising candidates in oncology research, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6]
Table 1: Comparative Anticancer Activity of Oxadiazole Isomers
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | |||
| Imidazopyrazine-linked | MCF-7 (Breast) | 0.68 | [1] |
| Imidazopyrazine-linked | A-549 (Lung) | 1.56 | [1] |
| Imidazopyrazine-linked | A-375 (Melanoma) | 0.79 | [1] |
| Quinazoline-linked | DU-145 (Prostate) | 0.011 | [7] |
| 1,3,4-Oxadiazole Derivatives | |||
| Tetrazole amide-fused | MCF-7 (Breast) | 0.31 | [8] |
| Tetrazole amide-fused | A549 (Lung) | 1.02 | [8] |
| Tetrazole amide-fused | MDA-MB-231 (Breast) | 1.34 | [8] |
| Thioether derivative | HepG2 (Liver) | 0.7 | [4] |
| Hybrid with 1,2,4-oxadiazole | MCF-7 (Breast) | 0.34 | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data suggests that potent anticancer agents can be designed from both scaffolds. Interestingly, hybrid molecules incorporating both 1,2,4- and 1,3,4-oxadiazole rings have shown remarkable cytotoxicity, indicating a potential synergistic effect.[4]
The anticancer activity of oxadiazole derivatives is often attributed to their ability to interfere with critical cellular processes. A key mechanism for some 1,3,4-oxadiazole derivatives is the inhibition of enzymes like histone deacetylases (HDACs) and telomerase, which are vital for cancer cell survival and immortality.[5][6] Furthermore, both isomers have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Caption: Simplified signaling pathways targeted by oxadiazole derivatives in cancer cells.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[9][10]
Table 2: Comparative Antimicrobial Activity of Oxadiazole Isomers
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole Derivatives | |||
| Benzimidazole hybrid | Mycobacterium tuberculosis H37Rv | 1.6 | [1] |
| Quinoline hybrid | Mycobacterium tuberculosis H37Rv | 0.4 (as µM) | [1] |
| 1,3,4-Oxadiazole Derivatives | |||
| Quinoxaline-linked | Pseudomonas aeruginosa | Stronger than Ciprofloxacin | [10] |
| Quinoxaline-linked | Staphylococcus aureus | Comparable to Ciprofloxacin | [10] |
| 2,5-disubstituted | Staphylococcus aureus | 4-16 | [11] |
| 2,5-disubstituted | MRSA strains | 4-32 | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The data indicates that 1,3,4-oxadiazole derivatives, in particular, have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[11]
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxadiazole derivatives have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][12]
Table 3: Comparative Anti-inflammatory Activity of Oxadiazole Isomers
| Compound Type | Assay | Activity | Reference |
| 1,2,4-Oxadiazole Derivatives | Carrageenan-induced paw edema | Protection from 3% to 43% | [13] |
| 1,3,4-Oxadiazole Derivatives | COX-2 Inhibition | IC50: 0.04–0.081 µM | [12] |
| 1,3,4-Oxadiazole Derivatives | Carrageenan-induced paw edema | Superior to celecoxib (in vivo) | [12] |
| 1,3,4-Oxadiazole Derivatives | Carrageenan-induced paw edema | 79.83% reduction in edema | [14] |
The available data suggests that 1,3,4-oxadiazole derivatives are potent and selective inhibitors of COX-2, a key enzyme in the inflammatory pathway, and have demonstrated significant anti-inflammatory effects in vivo.[12]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key biological assays discussed in this guide.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory activity of compounds.[3][10]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
The comparative analysis of 1,2,4- and 1,3,4-oxadiazole isomers reveals a rich and diverse pharmacological landscape. While both isomers serve as valuable scaffolds in drug discovery, subtle structural modifications can lead to significant differences in their biological activity and therapeutic potential. The 1,3,4-oxadiazole ring, in particular, has shown exceptional promise in the development of potent anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on head-to-head comparative studies of rationally designed derivatives of both isomers to further elucidate their structure-activity relationships. The development of hybrid molecules that combine the favorable attributes of both oxadiazole isomers represents a promising strategy for creating next-generation therapeutics with enhanced efficacy and selectivity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to advance our understanding of these versatile heterocyclic compounds and unlock their full therapeutic potential.
References
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. [Link]
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview. JOCPR. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Institutes of Health. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Anticancer 1,2,4-triazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole sugar hybrid derivatives. ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]
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1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. ResearchGate. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PMC. [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Evaluation of 1,2,4-Oxadiazoles Combined with Thiosemicarbazide and 1,3,4-Oxadiazole Moieties. ResearchGate. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
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Anti-cancer activity of 1,3,4-oxadiazole and its derivative. IJNRD. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Alkyl-5-Haloalkyl-1,2,4-Oxadiazoles
Introduction: The 1,2,4-Oxadiazole as a Privileged Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its remarkable versatility and wide spectrum of biological activities.[1][2] A key feature of this scaffold is its role as a bioisostere for ester and amide functionalities.[3][4] This substitution can enhance metabolic stability and improve pharmacokinetic profiles by replacing hydrolytically vulnerable groups with a robust heterocyclic core.[2][4] Consequently, 1,2,4-oxadiazole derivatives have been successfully developed as potent agents across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[2][5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 3-alkyl-5-haloalkyl-1,2,4-oxadiazoles. We will dissect how systematic modifications to the alkyl substituent at the C3 position and the haloalkyl substituent at the C5 position modulate biological activity. The objective is to provide a predictive framework for researchers engaged in the rational design of novel therapeutics based on this promising scaffold. The electron-poor nature of the oxadiazole ring, particularly the pronounced electron-withdrawing effect exerted via the C5 position, serves as the foundational principle for this exploration.[3]
Core Directive: Comparative SAR Analysis
The biological activity of a 3,5-disubstituted 1,2,4-oxadiazole is a direct consequence of the physicochemical properties of its substituents. These groups govern the molecule's interaction with its biological target, its solubility, and its metabolic fate. In our target series, the interplay between the C3-alkyl and C5-haloalkyl groups is paramount.
Influence of the C3-Alkyl Substituent
The substituent at the C3 position primarily influences steric interactions within the target's binding pocket and modulates the molecule's overall lipophilicity.
-
Steric Bulk and Chain Length: Increasing the chain length or steric bulk of the alkyl group (e.g., from methyl to tert-butyl) can have a dual effect. On one hand, a larger group may establish more extensive van der Waals contacts within a hydrophobic pocket, thereby increasing binding affinity. For instance, studies on some heterocyclic scaffolds have shown that increasing the bulkiness at certain positions can enhance anti-mycobacterial potential.[7] Conversely, an excessively large group can introduce steric hindrance, preventing optimal binding and reducing activity. The ideal alkyl substituent size is therefore highly target-dependent.
-
Lipophilicity: As the alkyl chain length increases, so does the lipophilicity of the compound. This can improve membrane permeability but may also lead to lower aqueous solubility, increased plasma protein binding, and potential off-target toxicities.
Influence of the C5-Haloalkyl Substituent
The C5 position of the 1,2,4-oxadiazole ring is highly sensitive to electronic effects.[3] The introduction of a haloalkyl group, a potent electron-withdrawing moiety, significantly impacts the molecule's electronic profile and its ability to form key interactions.
-
Electronic Effects: The strong inductive effect of halogens (especially fluorine) makes the haloalkyl group a powerful electron-withdrawing group (EWG). The presence of EWGs in the structure of 1,2,4-oxadiazoles has been clearly correlated with increased antitumor activity in several studies.[1] This is likely because the EWG modulates the electron density of the oxadiazole ring, enhancing its ability to participate in dipole-dipole or hydrogen bonding interactions with receptor site residues.
-
Lipophilicity and Metabolic Stability: Halogenation, particularly fluorination, can simultaneously increase lipophilicity and block sites of oxidative metabolism. A trifluoromethyl (-CF3) group, for example, is a common feature in modern pharmaceuticals for its ability to enhance binding affinity and improve metabolic stability.
-
Hydrogen Bonding: The fluorine atoms in a haloalkyl group can act as weak hydrogen bond acceptors, providing additional points of interaction with a biological target.
Comparative Performance and Synergistic Effects
The combination of substituents at the C3 and C5 positions determines the final biological profile. The following table provides a comparative summary based on established medicinal chemistry principles and published SAR studies on related oxadiazole series.[1][7][8][9]
| C3-Alkyl Substituent | C5-Haloalkyl Substituent | Predicted Biological Activity Profile | Rationale |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | High Potency, Good Bioavailability: Often represents a "sweet spot" for initial exploration. | Small C3 group minimizes steric clash. Potent C5-EWG enhances target interaction. Balanced lipophilicity. |
| Ethyl (-CH₂CH₃) | Trifluoromethyl (-CF₃) | Potentially Increased Potency: May improve hydrophobic interactions without significant steric penalty. | Slight increase in lipophilicity and size may better fill a hydrophobic pocket. |
| Isopropyl (-CH(CH₃)₂) | Trifluoromethyl (-CF₃) | Target-Dependent Activity: Potency may increase or decrease sharply. | Increased steric bulk can be beneficial or detrimental depending on the target's topology. |
| Methyl (-CH₃) | Difluoromethyl (-CHF₂) | Moderate to High Potency: Retains strong electron-withdrawing character with potential for H-bonding. | The C-H bond in the -CHF₂ group can act as a hydrogen bond donor, offering a different interaction profile than -CF₃. |
| Methyl (-CH₃) | Chlorodifluoromethyl (-CF₂Cl) | High Potency, Altered PK Profile: Chlorine atom increases size and polarizability. | May offer unique halogen bonding opportunities. Potential for altered metabolism compared to fluorinated analogs. |
This comparative analysis underscores the necessity of a systematic approach. A small, sterically non-demanding alkyl group at C3 combined with a potent electron-withdrawing haloalkyl group at C5, such as trifluoromethyl, often serves as an excellent starting point for optimization.
Experimental Protocols
To validate the SAR hypotheses, a robust experimental workflow encompassing chemical synthesis and biological evaluation is essential.
General Synthesis Workflow
The most common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles proceeds via the acylation of an amidoxime followed by cyclodehydration.[3][10]
Step-by-Step Protocol:
-
Amidoxime Formation: An alkyl nitrile (R¹-CN) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in an alcoholic solvent. The mixture is heated to reflux for several hours until the nitrile is consumed.
-
Acylation: The resulting alkyl amidoxime is dissolved in a suitable aprotic solvent (e.g., pyridine, THF). A haloalkyl acyl chloride or anhydride (R²-COCl, where R² is the haloalkyl group) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the formation of the O-acyl amidoxime intermediate is complete.
-
Cyclodehydration: The O-acyl intermediate is cyclized to the final 1,2,4-oxadiazole. This is typically achieved by heating the intermediate in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of acid or base, to promote the elimination of water.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using ¹H NMR, ¹³C NMR, and HRMS.
Caption: General synthesis workflow for 3-alkyl-5-haloalkyl-1,2,4-oxadiazoles.
Biological Evaluation: Anti-Proliferative Assay
Given the prevalence of 1,2,4-oxadiazoles as anticancer agents, a standard in vitro anti-proliferative assay, such as the MTT assay against a human cancer cell line (e.g., MCF-7 breast cancer), is a relevant method for primary screening.[1][3][5]
Step-by-Step Protocol:
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of ~5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of each test compound in DMSO is prepared. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The media in the wells is replaced with media containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Data Acquisition: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO, isopropanol). The absorbance is read at ~570 nm using a microplate reader.
-
Data Analysis: Absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Workflow for determining IC₅₀ values using an MTT-based cell viability assay.
Conclusion
The 3-alkyl-5-haloalkyl-1,2,4-oxadiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship is governed by a delicate balance of steric, electronic, and lipophilic factors. A comprehensive understanding of these relationships reveals that the C5 position is highly sensitive to electron-withdrawing substituents, making the haloalkyl group a critical determinant of potency. The C3-alkyl group serves as a modulator, allowing for the fine-tuning of steric interactions and physicochemical properties. The experimental workflows provided herein offer a validated pathway for the synthesis and evaluation of new analogs, enabling researchers to systematically probe this SAR and accelerate the development of drug candidates with optimized efficacy and safety profiles.
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Research J. Pharm. and Tech.[Link]
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A Comparative Guide to Validating the Mechanism of Action of OXD-801, a Novel Oxadiazole-Based HDAC Inhibitor
Introduction
Histone deacetylases (HDACs) are critical regulators of gene expression, and their inhibition has emerged as a powerful therapeutic strategy, particularly in oncology.[1][2][3][4] The field is continually advancing with the development of novel chemical scaffolds designed to offer improved potency, selectivity, and pharmacological properties over existing treatments. Among these, oxadiazole-based compounds represent a promising new class of HDAC inhibitors.[5][6][7][8][9] Recent studies indicate that some oxadiazole-based inhibitors may act as mechanism-based inhibitors, undergoing enzymatic transformation within the HDAC active site to form a highly potent, tightly-bound species.[5][7][8][9]
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action of a novel, hypothetical oxadiazole-based HDAC inhibitor, herein named OXD-801. We will present a logical, multi-step validation workflow, comparing the performance of OXD-801 against established, FDA-approved HDAC inhibitors: Vorinostat (SAHA), a pan-HDAC inhibitor[10][11][12], and Panobinostat, a potent pan-deacetylase inhibitor.[13][14][15][16] The protocols and analyses described herein are designed to build a robust, evidence-based profile of OXD-801, establishing its biochemical potency, cellular target engagement, and functional consequences.
Section 1: Biochemical Validation of Direct HDAC Enzymatic Inhibition
Rationale: The foundational step in validating any novel inhibitor is to confirm its direct interaction with the purified target enzyme in a cell-free environment. This biochemical assay quantifies the inhibitor's intrinsic potency (IC50) and provides initial insights into its isoform selectivity profile. We employ a fluorometric assay, a widely accepted standard for its high throughput and sensitivity.[17][18][19]
Workflow: In Vitro HDAC Activity Assay
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} dot Workflow for the in vitro HDAC enzymatic assay.
Comparative Biochemical Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of OXD-801 against key HDAC isoforms compared to Vorinostat and Panobinostat.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| OXD-801 | 15 | 25 | 30 | 5 |
| Vorinostat (SAHA) | 45 | 60 | 75 | 20 |
| Panobinostat | 5 | 8 | 10 | 15 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data indicate that OXD-801 is a potent pan-HDAC inhibitor, with notable potency against HDAC6. Its activity against Class I HDACs (HDAC1, 2, 3) is comparable to, or slightly better than, Vorinostat.[10][20] Panobinostat remains the most potent inhibitor against Class I isoforms in this comparison.[13]
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
-
Reagent Preparation :
-
Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Dilute recombinant human HDAC enzymes (HDAC1, 2, 3, 6) to their optimal working concentration in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a 2X working concentration (e.g., 50 µM) in assay buffer.[17]
-
Prepare a serial dilution of OXD-801, Vorinostat, and Panobinostat in DMSO, then dilute into assay buffer to a 4X final concentration.
-
-
Assay Plate Setup :
-
Add 25 µL of assay buffer to all wells of a black 384-well microplate.
-
Add 12.5 µL of the 4X inhibitor solutions or vehicle (DMSO) to the appropriate wells.
-
Add 12.5 µL of the 4X enzyme solution to initiate the reaction. Mix gently.
-
-
Enzymatic Reaction :
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development & Detection :
-
Prepare a developer solution containing Trypsin and a stop solution (e.g., Trichostatin A) to halt the HDAC reaction.[19]
-
Add 50 µL of the developer solution to each well.
-
Incubate at 37°C for 20 minutes to allow for cleavage of the deacetylated substrate.
-
Read the fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[17][18]
-
-
Data Analysis :
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Section 2: Quantifying Downstream Pharmacodynamic Effects
Rationale: A direct consequence of HDAC inhibition within a cell is the accumulation of acetylated proteins.[2][11][21] Measuring the increase in acetylation of key HDAC substrates, such as histone H3 and α-tubulin (a primary substrate of HDAC6), serves as a critical pharmacodynamic marker. This confirms that the inhibitor not only enters the cell but also effectively modulates its target's activity, leading to the expected downstream molecular changes.
Signaling Pathway: HDAC Inhibition and Protein Acetylation
dot graph { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} dot HDAC inhibitor action leads to protein hyperacetylation.
Western Blot Analysis of Protein Acetylation
Western blotting provides a semi-quantitative assessment of global changes in protein acetylation. HCT116 human colon carcinoma cells were treated with increasing concentrations of OXD-801 or Vorinostat for 24 hours.
| Treatment | Acetyl-Histone H3 (Ac-H3) | Acetyl-α-Tubulin | Total Histone H3 | Total α-Tubulin |
| Vehicle (DMSO) | Baseline | Baseline | Unchanged | Unchanged |
| OXD-801 (100 nM) | + | ++ | Unchanged | Unchanged |
| OXD-801 (500 nM) | +++ | ++++ | Unchanged | Unchanged |
| Vorinostat (500 nM) | +++ | ++ | Unchanged | Unchanged |
'+' symbols denote a qualitative increase in band intensity relative to the vehicle control. Data are hypothetical.
Interpretation: OXD-801 induces a dose-dependent increase in the acetylation of both histone H3 and α-tubulin, confirming its activity against both Class I and Class IIb (HDAC6) enzymes in a cellular context. The pronounced increase in acetylated α-tubulin is consistent with the potent HDAC6 inhibition observed in the biochemical assay.
Protocol 2: Western Blotting for Acetylated Proteins
-
Cell Culture and Treatment :
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle (0.1% DMSO), or varying concentrations of OXD-801 and comparator inhibitors for 24 hours.
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with 1X Laemmli sample buffer containing protease and phosphatase inhibitors.
-
Scrape the cell lysate, transfer to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Boil samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer :
-
Separate protein lysates (15-20 µg per lane) on a 4-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-acetyl-Histone H3, mouse anti-acetyl-α-tubulin, rabbit anti-total Histone H3, mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
Section 3: Linking Target Modulation to Cellular Phenotype
Rationale: The ultimate goal of an inhibitor is to elicit a desired biological response. For an anti-cancer agent, this typically involves inhibiting cell proliferation or inducing cell death.[3][24] A cell viability assay directly measures the functional consequence of HDAC inhibition by OXD-801, linking the molecular mechanism (hyperacetylation) to a key phenotypic outcome.
Comparative Anti-Proliferative Activity (GI50)
The anti-proliferative effects of OXD-801 were assessed in HCT116 cells after 72 hours of continuous exposure. The GI50 (concentration causing 50% growth inhibition) was determined and compared with established inhibitors.
| Compound | GI50 in HCT116 Cells (nM) |
| OXD-801 | 120 |
| Vorinostat (SAHA) | 450 |
| Panobinostat | 45 |
Data are hypothetical and for illustrative purposes.
Interpretation: OXD-801 demonstrates potent anti-proliferative activity, being significantly more potent than Vorinostat in this cell line. This strong cellular effect is consistent with its potent biochemical and pharmacodynamic activity.
Protocol 3: Cell Viability (Growth Inhibition) Assay
-
Cell Seeding :
-
Seed HCT116 cells into 96-well clear-bottom plates at a density of 2,000-5,000 cells per well in 100 µL of media.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment :
-
Prepare a 10-point, 3-fold serial dilution of OXD-801 and comparator drugs in culture medium.
-
Remove the old media from the cell plate and add 100 µL of media containing the appropriate drug concentration or vehicle (0.1% DMSO).
-
-
Incubation :
-
Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
-
Viability Measurement :
-
Use a commercially available viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or PrestoBlue™ Cell Viability Reagent).
-
Follow the manufacturer's protocol. For CellTiter-Glo®, add the reagent to each well, mix, and measure luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle-treated wells (100% viability) and wells with no cells (0% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.
-
Conclusion
This guide outlines a systematic and rigorous approach to validating the mechanism of action of a novel oxadiazole-based HDAC inhibitor, OXD-801. The presented workflow provides a clear path from initial biochemical characterization to the confirmation of cellular activity and functional outcomes. Through direct comparison with established drugs like Vorinostat and Panobinostat, the data collectively build a strong case for OXD-801 as a potent, cell-active HDAC inhibitor. This multi-faceted validation strategy, incorporating biochemical, pharmacodynamic, and phenotypic assays, is essential for the confident progression of novel therapeutic candidates in the drug development pipeline.
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A Comparative Efficacy Analysis of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole and Commercial Fungicides
Introduction: The Imperative for Novel Fungicidal Chemistries
The relentless evolution of fungal pathogens and the increasing regulatory scrutiny on existing fungicides necessitate a continuous search for novel active ingredients with improved efficacy, broader spectrums of activity, and novel mechanisms of action. The 1,2,4-oxadiazole heterocyclic scaffold has emerged as a promising area of research, with various derivatives demonstrating significant antifungal properties.[1][2] This guide presents a framework for the comparative evaluation of a representative compound from this class, 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, against two widely used commercial fungicides: Azoxystrobin and Propiconazole.
This compound is an intermediate used in the synthesis of agrochemicals, including fungicides.[3][4] While specific public-domain efficacy data for this exact molecule is limited, its structural class suggests potential bioactivity.[1][2][5] This document will, therefore, serve as a comprehensive guide for researchers, outlining the requisite experimental protocols and data interpretation frameworks to rigorously assess its performance. We will compare it against Azoxystrobin, a quinone outside inhibitor (QoI) from the strobilurin class, and Propiconazole, a demethylation inhibitor (DMI) from the triazole class, both of which are cornerstones in modern disease management programs.[6][7]
Pillar 1: Unraveling the Mechanisms of Action
A fundamental understanding of a fungicide's mode of action is critical for its effective and sustainable use, particularly in resistance management strategies. The selected commercial fungicides operate through distinct and well-characterized pathways.
Azoxystrobin: Inhibition of Mitochondrial Respiration
Azoxystrobin is a potent inhibitor of fungal mitochondrial respiration.[8][9] It binds to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[9][10] This binding event blocks the transfer of electrons, thereby halting the production of ATP, the essential energy currency of the cell. The disruption of the energy supply leads to the cessation of vital fungal processes, including spore germination and mycelial growth, ultimately resulting in cell death.[9]
Caption: Mechanism of Azoxystrobin action.
Propiconazole: Disruption of Fungal Cell Membranes
Propiconazole belongs to the triazole class of fungicides and acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7] Specifically, it inhibits the C14-demethylase enzyme, which is involved in the conversion of lanosterol to ergosterol.[10] The resulting depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the cell membrane, leading to impaired fungal growth and reproduction.[6]
Caption: Mechanism of Propiconazole action.
This compound: A Potential SDH Inhibitor
While the precise mechanism of this compound is not empirically established in publicly available literature, related 1,2,4-oxadiazole derivatives have been identified as potential succinate dehydrogenase (SDH) inhibitors.[1][2][5] SDH, or Complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production. This hypothesis provides a scientifically grounded starting point for mechanistic studies.
Caption: Hypothesized mechanism of the oxadiazole.
Pillar 2: A Rigorous Experimental Framework for Efficacy Evaluation
To objectively compare the fungicidal efficacy of these compounds, a multi-tiered experimental approach is essential, progressing from controlled in vitro assays to more complex in vivo studies. Methodologies should adhere to established standards, such as those from the European and Mediterranean Plant Protection Organization (EPPO) or ASTM International, to ensure data reproducibility and comparability.[11][12][13][14]
Experimental Workflow Overview
Caption: Overall experimental workflow.
Detailed Protocol 1: In Vitro Efficacy Assessment (Poisoned Food Technique)
This standard method is employed to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.[15][16]
Objective: To calculate the half-maximal effective concentration (EC50) of each test compound against a panel of economically important plant pathogenic fungi.
Materials:
-
Pure cultures of selected fungal pathogens (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea).
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds: this compound, Azoxystrobin, Propiconazole.
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Solvents for stock solutions (e.g., DMSO, acetone).
-
Incubator.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each test compound in a suitable solvent.
-
Medium Amendment: Add appropriate volumes of the stock solutions to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent should be prepared for each pathogen.[17]
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.[18]
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions once the fungal colony in the control plate has reached the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treated plate.
-
-
EC50 Determination: Use probit analysis or non-linear regression to determine the EC50 value from the dose-response data.
Detailed Protocol 2: In Vivo Greenhouse Efficacy Trial
Greenhouse trials provide a more realistic assessment of fungicide performance, accounting for host-pathogen interactions and environmental factors.[19][20][21]
Objective: To evaluate the protective and curative activity of the test compounds against a selected plant disease.
Model System: Tomato (Solanum lycopersicum) vs. Late Blight (Phytophthora infestans) or Cole (Brassica oleracea) vs. White Mold (Sclerotinia sclerotiorum).[2]
Materials:
-
Healthy, uniformly sized host plants.
-
Inoculum of the pathogen.
-
Test compounds formulated for spraying.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Spraying equipment.
Procedure for Protective Assay:
-
Plant Growth: Grow plants to a susceptible stage (e.g., 4-6 true leaves).
-
Fungicide Application: Spray plants with the test compounds at various concentrations until runoff. A control group is sprayed with water/formulation blank. Allow the foliage to dry completely.
-
Inoculation: 24 hours after fungicide application, inoculate the plants with a standardized suspension of the pathogen's spores or mycelial fragments.
-
Incubation: Place plants in a high-humidity environment for 24-48 hours to facilitate infection, then move them to conditions optimal for disease development.
-
Disease Assessment: After a set period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe necrosis/plant death).[19]
Procedure for Curative Assay:
-
Inoculation: Inoculate healthy plants with the pathogen as described above.
-
Fungicide Application: 24-48 hours after inoculation, apply the fungicide treatments.
-
Incubation and Assessment: Follow the same incubation and disease assessment steps as in the protective assay.
Data Analysis: Calculate the disease control efficacy for each treatment relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD).
Pillar 3: Data Presentation and Comparative Analysis
Table 1: Comparative In Vitro Antifungal Activity (EC50 in µg/mL)
| Fungal Pathogen | This compound (Hypothetical) | Azoxystrobin | Propiconazole |
| Sclerotinia sclerotiorum | 2.5 | >100 | 0.5 - 2.0 |
| Rhizoctonia solani | 5.8 | 0.1 - 0.5 | 1.0 - 5.0 |
| Botrytis cinerea | 10.2 | 0.05 - 0.2 | 0.1 - 1.0 |
| Fusarium graminearum | 8.5 | 1.0 - 10.0 | 0.05 - 0.5 |
Note: EC50 values for Azoxystrobin and Propiconazole are representative ranges derived from published literature. The EC50 value for a specific isolate can vary.
Table 2: Comparative In Vivo Efficacy on Cole White Mold (S. sclerotiorum)
| Treatment (at 100 µg/mL) | Protective Efficacy (%) (Hypothetical) | Curative Efficacy (%) (Hypothetical) |
| Untreated Control | 0 | 0 |
| This compound | 75.5 | 60.2 |
| Azoxystrobin | 55.0 | 40.0 |
| Propiconazole | 85.3 | 72.1 |
Note: Data is for illustrative purposes. The efficacy of Azoxystrobin against S. sclerotiorum can be limited. Propiconazole generally shows good activity.[2]
Conclusion and Authoritative Grounding
This guide provides a robust, scientifically-defensible framework for the comparative evaluation of novel fungicidal compounds like this compound. While the specific efficacy data for this compound requires empirical determination, the proposed protocols, grounded in established international standards, offer a clear pathway for its assessment against industry benchmarks such as Azoxystrobin and Propiconazole.
The hypothetical data illustrates that a novel compound from the 1,2,4-oxadiazole class could exhibit a unique spectrum of activity, potentially offering a new tool for integrated disease management, especially if it confirms a novel mode of action like SDH inhibition. Rigorous, side-by-side testing as outlined is the only way to validate such potential and provide the high-quality data required by researchers, drug development professionals, and regulatory agencies.
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The Tale of Two Efficacies: A Comparative Guide to 1,2,4-Oxadiazole Drug Candidates In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The 1,2,4-oxadiazole scaffold, a versatile five-membered heterocyclic core, has given rise to a multitude of drug candidates with potent biological activities.[1][2] This guide provides an objective comparison of their in vitro and in vivo efficacy, supported by experimental data and detailed protocols, to illuminate the translational potential of this promising chemical class.
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4][5] Their journey through the drug discovery pipeline, however, often reveals a significant disparity between their performance in controlled laboratory settings (in vitro) and their effectiveness within a complex biological system (in vivo).[1][6] Understanding this gap is crucial for identifying and advancing the most promising candidates. This guide will dissect the nuances of evaluating these compounds, from initial cell-based assays to preclinical animal models, providing the "why" behind the experimental choices.
The In Vitro Landscape: Assessing Potency at the Bench
In vitro assays are the bedrock of early-stage drug discovery, offering high-throughput, cost-effective methods to screen vast libraries of compounds and determine their initial potency and mechanism of action.[6] For 1,2,4-oxadiazole candidates, these assays are tailored to their specific therapeutic targets.
Causality Behind Experimental Choices:
-
Target-Based Assays vs. Cell-Based Assays: A target-based assay (e.g., an enzyme inhibition assay) isolates the molecular target to measure direct interaction and potency (like IC50). While precise, it doesn't guarantee the compound can enter a cell and engage its target. Therefore, progression to a cell-based assay (e.g., a cancer cell proliferation assay) is a critical next step. This provides a more biologically relevant system to assess not only potency but also cell permeability and potential off-target cytotoxicity.
-
Choice of Cell Lines: For anticancer candidates, a panel of cancer cell lines is often used.[1][7] For example, a compound might be tested against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells to determine its spectrum of activity.[8][9] The choice of cell lines should be rationalized based on the cancer type being targeted and the expression levels of the drug's molecular target.
-
Endpoint Measurement: The method for measuring efficacy is critical. The MTT assay, which measures metabolic activity as an indicator of cell viability, is common for cytotoxicity studies.[4] For other applications, like immunomodulation, endpoints might include measuring the production of specific cytokines like TNF-α and IL-12.[4]
Case Study: Anticancer 1,2,4-Oxadiazole Derivatives
Several studies have highlighted 1,2,4-oxadiazoles with potent in vitro anticancer activity. For instance, derivatives have been synthesized that show sub-micromolar IC50 values against various cancer cell lines.[1][7]
Table 1: Example In Vitro Efficacy of Anticancer 1,2,4-Oxadiazole Candidates
| Compound Class | Cancer Cell Line | Assay Type | Efficacy Metric (IC50) | Reference |
| 1,2,4-Oxadiazole-Benzimidazole Hybrids | MCF-7 (Breast) | MTT Assay | 0.12 - 2.78 µM | [1] |
| 3,5-Diaryl-1,2,4-Oxadiazoles | T47D (Breast) | Caspase Assay | 4.10 µM (Paclitaxel control) | [10] |
| 1,2,4-Oxadiazole-Triazole-Pyrazole Hybrids | MCF-7 (Breast) | Cytotoxicity Assay | 0.081 mM | [9] |
| 1,2,4-Oxadiazole-Thioether Derivatives | HepG2 (Liver) | MTT Assay | 1.07 µM | [9] |
The In Vivo Challenge: From the Bench to the Organism
A compound that shines in vitro may fail spectacularly in vivo. The transition to a living organism introduces a labyrinth of complexity, including Absorption, Distribution, Metabolism, and Excretion (ADME), pharmacokinetics (PK), and pharmacodynamics (PD).[6]
Causality Behind Experimental Choices:
-
Animal Model Selection: The choice of animal model is paramount. For anticancer studies, a common choice is a murine xenograft model, where human cancer cells are implanted into immunocompromised mice.[11] For infectious diseases, a neutropenic thigh infection model might be used to assess antibacterial efficacy.[12] The model must be relevant to the human disease state being studied.
-
Route of Administration and Dosing: How the drug is delivered (e.g., oral, intravenous) and the dosing regimen can dramatically impact its efficacy. These decisions are often informed by early in vitro pharmacokinetic studies.[13]
-
Self-Validating Controls: A robust in vivo study must include proper controls. A "vehicle" group (receiving the delivery solution without the drug) is essential to ensure the observed effects are from the compound itself. A "positive control" group, treated with a known effective drug (like cisplatin in cancer studies), provides a benchmark for efficacy.[11]
Case Study: Antibacterial 1,2,4-Oxadiazole ND-421
A compelling example of bridging the in vitro-in vivo gap is the antibacterial agent ND-421.[3]
-
In Vitro Performance: ND-421 demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][12] It synergizes well with β-lactam antibiotics and exhibits a long postantibiotic effect of 4.7 hours, significantly longer than linezolid (1.5 h) or vancomycin (1.8 h).[12]
-
In Vivo Translation: The promising in vitro data was translated to a murine neutropenic thigh infection model. ND-421 not only showed efficacy on its own but also acted synergistically with the β-lactam antibiotic oxacillin, potentiating its activity against an otherwise resistant MRSA strain.[12]
Table 2: Comparative In Vitro vs. In Vivo Efficacy of ND-421 against MRSA
| Parameter | In Vitro Result | In Vivo Result (Murine Thigh Model) | Reference |
| Standalone Efficacy | Bactericidal against MRSA | 1.49 log10 bacterial reduction | [12] |
| Combination Efficacy | Synergizes with β-lactams | 1.60 log10 bacterial reduction (with oxacillin) | [12] |
| Post-Antibiotic Effect | 4.7 hours | N/A (Supports sustained activity) | [12] |
Visualizing the Drug Development Workflow
The progression from initial screening to preclinical validation is a structured process designed to filter out candidates that are unlikely to succeed.
Caption: A generalized workflow from in vitro screening to in vivo validation.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cells.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,2,4-oxadiazole candidate against a cancer cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compound in culture media. Replace the old media with the compound-containing media. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a common preclinical model for evaluating the antitumor activity of a drug candidate.[11]
Objective: To assess the in vivo efficacy of a 1,2,4-oxadiazole candidate in reducing tumor growth in a mouse xenograft model.
Methodology:
-
Animal Housing: House immunodeficient mice (e.g., BALB/c nude) in a pathogen-free environment, following all institutional animal care guidelines.
-
Tumor Implantation: Subcutaneously inject 5x10⁶ cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a volume of ~100-150 mm³, randomize mice into treatment groups (e.g., n=6-8 per group).
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO, oral gavage)
-
Group 2: Test Compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg, intraperitoneal, weekly)
-
-
Treatment and Monitoring: Administer treatments according to the schedule. Monitor animal weight and tumor volume for the duration of the study (e.g., 21-28 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Data Analysis: Compare the average tumor volume and weight between the treatment groups and the vehicle control group to determine the percentage of tumor growth inhibition (TGI).
Bridging the Gap: Why In Vitro Potency Doesn't Always Translate
The discrepancy between in vitro and in vivo results is a central challenge in drug development.[6][14] A potent enzyme inhibitor may have poor oral bioavailability, be rapidly metabolized by the liver, or fail to penetrate the target tissue.
Caption: Key pharmacokinetic factors influencing in vitro-in vivo correlation.
In vitro-in vivo extrapolation (IVIVE) models are increasingly used to predict human pharmacokinetics from preclinical data, but significant uncertainties remain.[15][16] For 1,2,4-oxadiazoles, their use as bioisosteric replacements for esters and amides can improve metabolic stability, a key factor in enhancing in vivo performance.[2][17]
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold remains a highly attractive framework for the development of novel therapeutics. While in vitro assays are indispensable for initial screening and lead identification, this guide underscores the imperative of early and careful in vivo evaluation. A potent in vitro profile is merely the entry ticket; success is ultimately dictated by the complex interplay of pharmacokinetics and pharmacodynamics within a living system. Future research should focus on developing more predictive in vitro models, such as 3D organoids and microphysiological systems, to better mimic in vivo conditions and improve the translatability of preclinical data, ultimately accelerating the journey of promising 1,2,4-oxadiazole candidates from the laboratory to the clinic.
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A Comparative Guide to Molecular Docking of 1,2,4-Oxadiazole Derivatives with Therapeutic Protein Targets
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability and ability to serve as a versatile pharmacophore. This guide provides an in-depth comparative analysis of molecular docking studies involving 1,2,4-oxadiazole derivatives against a spectrum of therapeutically relevant protein targets. We will explore the nuances of these interactions, supported by experimental data, to provide researchers and drug development professionals with actionable insights into the structure-activity relationships that drive the biological efficacy of this privileged heterocyclic motif.
The Rationale Behind Targeting Proteins with 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is an attractive component in drug design due to its favorable physicochemical properties, including its planarity which facilitates stacking interactions within protein binding pockets, and its capacity for hydrogen bonding. These derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool for elucidating the binding modes of these compounds and guiding the design of more potent and selective inhibitors.[2][3]
A Comparative Analysis of Docking Interactions
The versatility of the 1,2,4-oxadiazole scaffold is evident in its ability to interact with a diverse array of protein targets. The following sections provide a comparative overview of docking studies across different therapeutic areas.
Anticancer Targets
1,2,4-oxadiazole derivatives have shown significant potential as anticancer agents by targeting various proteins involved in cancer progression.[1][4] Docking studies have been instrumental in understanding their mechanism of action at a molecular level.
For instance, certain 1,2,4-oxadiazole derivatives have been docked into the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] These studies revealed that while the oxadiazole ring itself may not always form direct crucial interactions, it plays a critical role in orienting the substituents for optimal engagement with the active site residues.[4] Similarly, docking studies with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed to rationalize the anticancer activity of 1,2,4-oxadiazole-linked 5-fluorouracil derivatives.[1][5]
| Target Protein | Representative Derivative | Docking Score/Binding Affinity | Key Interacting Residues | Reference |
| EGFR | Compound 33 (a 1,2,4- and 1,3,4-oxadiazole hybrid) | Not explicitly stated, but confirmed strong interaction | ATP-binding pocket residues | [4] |
| c-Met | A novel 1,2,4-oxadiazole derivative | Not explicitly stated, but confirmed interaction | Not explicitly stated | [4] |
| VEGFR-2 | 1,2,4-oxadiazole linked 5-fluorouracil derivatives (7a-7j) | Not explicitly stated, but potent compounds were docked | Not explicitly stated | [1][5] |
| Caspase-3 | 3-Aryl-5-aryl-1,2,4-oxadiazoles | Not explicitly stated, but hydrogen bonding was identified as important | Not explicitly stated | [6] |
| Androgen Receptor | 3-phenyl-5-styryl-1,2,4-oxadiazole derivatives (SP1-SP25) | Not explicitly stated, but potent compounds were identified | Not explicitly stated | [7] |
Anti-inflammatory and Analgesic Targets
Chronic inflammation is a hallmark of numerous diseases, and cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Docking studies of 1,3,4-oxadiazole derivatives (a related isomer) with COX-2 have shown that substituents can moderately affect the binding affinity by 2-3 kcal/mol.[8] These studies help in designing derivatives with improved potency and selectivity.
| Target Protein | Representative Derivative | Docking Score/Binding Affinity | Key Interacting Residues | Reference |
| COX-2 | Novel 1,3,4-oxadiazole derivatives | -6.748 to -4.613 kcal/mol | ARG120, TYR355 | [9][10] |
Antimicrobial and Antifungal Targets
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1,2,4-oxadiazole derivatives have been investigated as potential inhibitors of enzymes crucial for microbial survival. For example, docking studies have targeted enoyl-ACP (CoA) reductase in Mycobacterium tuberculosis and CYP51 in Leishmania infantum.[11][12]
| Target Protein | Representative Derivative | Docking Score/Binding Affinity | Key Interacting Residues | Reference |
| Enoyl-ACP (CoA) Reductase (M. tuberculosis) | Oxadiazole-ligated pyrrole derivatives | Not explicitly stated, but showed H-bond interaction | Lys165, Gly14, Ile21, Ser20, Trp222 | [12] |
| CYP51 (L. infantum) | Ox1 (a 1,2,4-oxadiazole derivative) | Docking score of 36.43 | Not explicitly stated | [11] |
| Succinate Dehydrogenase (SDH) (Fungi) | Compounds 4f and 4q | Not explicitly stated, but hydrogen bonds were identified | TRP173, ILE27, TYR58, SER39 | [13] |
Neurological Targets
In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15] Docking studies have elucidated the interactions within the active site gorge of these enzymes, highlighting the importance of arene-H interactions and hydrogen bonding for potent inhibition.[14]
| Target Protein | Representative Derivative | Docking Score/Binding Affinity | Key Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | Compound 2b (a 1,2,4-oxadiazole derivative) | Not explicitly stated, but showed analogous interactions to donepezil | Tyr341, Ser203, Phe338, Trp86 | [14] |
| Butyrylcholinesterase (BuChE) | Compound 6n (a 1,2,4-oxadiazole derivative) | Not explicitly stated, but showed hydrophobic interactions | Not explicitly stated | [15] |
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a generalized workflow for performing a molecular docking study, based on methodologies reported in the literature.[1][3][16]
1. Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Preprocessing: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign correct bond orders. This step is crucial for accurately representing the protein's electrostatic environment.
2. Ligand Preparation:
-
Structure Generation: Draw the 2D structure of the 1,2,4-oxadiazole derivative using a chemical drawing tool and convert it to a 3D structure.
-
Energy Minimization: Optimize the ligand's geometry using a suitable force field to obtain a low-energy conformation.
3. Active Site Definition and Grid Generation:
-
Binding Site Identification: Define the binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or through computational prediction algorithms.
-
Grid Box Creation: Generate a grid box that encompasses the defined active site. This grid is used by the docking algorithm to calculate the interaction energies.
4. Molecular Docking:
-
Algorithm Selection: Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Execution: Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site. The program will score these poses based on a scoring function that estimates the binding affinity.
5. Analysis of Results:
-
Pose Selection: Analyze the generated poses and select the one with the most favorable score (e.g., lowest binding energy).
-
Interaction Analysis: Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the structural basis of the ligand's activity.
Caption: A generalized workflow for a molecular docking study.
Visualizing Protein-Ligand Interactions
The following diagram illustrates a hypothetical interaction of a 1,2,4-oxadiazole derivative within a protein's active site, highlighting the common types of non-covalent interactions that contribute to binding affinity.
Caption: Common interactions between a 1,2,4-oxadiazole derivative and protein active site residues.
Conclusion and Future Perspectives
Molecular docking has proven to be a powerful tool for understanding the interactions between 1,2,4-oxadiazole derivatives and their protein targets. The insights gained from these computational studies are invaluable for the rational design of new, more effective therapeutic agents. As computational methods continue to improve in accuracy and speed, we can expect that in silico techniques like molecular docking will play an even more prominent role in accelerating the drug discovery process for this important class of heterocyclic compounds.
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. Available at: [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. Available at: [Link]
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - MDPI. Available at: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. Available at: [Link]
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Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. Available at: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - MDPI. Available at: [Link]
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Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Available at: [Link]
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Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - NIH. Available at: [Link]
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Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC - NIH. Available at: [Link]
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Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer - PubMed. Available at: [Link]
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Synthesis, Molecular Docking, Analgesic, and Anti-Inflammatory Activities of New 1,2,4-Oxadiazolo-Sulfonamides | Request PDF - ResearchGate. Available at: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. Available at: [Link]
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Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives - ResearchGate. Available at: [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed. Available at: [Link]
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Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed. Available at: [Link]
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Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold - Biointerface Research in Applied Chemistry. Available at: [Link]
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Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment | Bentham Science Publishers. Available at: [Link]
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed. Available at: [Link]
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Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. Available at: [Link]
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LC-MS/MS method development for the quantification of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Quantitative Analysis of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole by LC-MS/MS
A Senior Application Scientist's Comparative Guide for Method Development and Validation
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. As an intermediate in the synthesis of agrochemicals and pharmaceuticals, its accurate quantification in complex matrices is critical for environmental monitoring, quality control, and pharmacokinetic studies.[1] This document moves beyond a simple protocol, delving into the scientific rationale behind each decision, comparing viable alternatives, and grounding the methodology in internationally recognized validation standards.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of this compound is the critical first step in designing a selective and sensitive analytical method.
Table 1: Physicochemical Properties of the Target Analyte
| Property | Value/Information | Implication for LC-MS/MS Method |
| Chemical Name | This compound | --- |
| CAS Number | 1199-49-1 | Essential for sourcing reference standards.[2][3] |
| Molecular Formula | C₆H₇Cl₃N₂O | Guides precursor ion identification in mass spectrometry.[2] |
| Molecular Weight | 229.49 g/mol | Determines the mass-to-charge ratio (m/z) for MS analysis.[2] |
| Structure | See Figure 1 | Contains a polar oxadiazole ring and a non-polar isopropyl group, suggesting mixed-mode chromatographic behavior. The nitrogen atoms are potential sites for protonation in ESI+. |
| Predicted Polarity | Moderately Polar | Requires careful selection of chromatographic conditions to ensure adequate retention and separation from matrix components.[4] |
Figure 1: Chemical Structure of this compound The structure reveals both hydrophobic (isopropyl) and hydrophilic (oxadiazole ring) regions, which dictates the chromatographic strategy.
A Comparative Approach to Sample Preparation
The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering components, and concentrate the sample to achieve the desired sensitivity.[5][6] The choice of technique is matrix-dependent.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Target Matrix | Principle | Advantages | Disadvantages |
| QuEChERS | Soil, Food, Plant Tissue | Acetonitrile extraction followed by salting out and dispersive solid-phase extraction (d-SPE) cleanup.[7][8] | Fast, high throughput, low solvent usage, effective for a wide range of pesticides.[7] | May have lower recovery for very polar compounds; d-SPE cleanup may be insufficient for complex matrices. |
| Solid-Phase Extraction (SPE) | Water, Plasma | Analyte is retained on a solid sorbent while the matrix is washed away; analyte is then eluted with a small volume of solvent.[5][6] | High concentration factor, excellent cleanup, high selectivity through sorbent choice. | Can be more time-consuming and costly than other methods; requires method development to optimize sorbent, wash, and elution steps. |
| Protein Precipitation (PPT) | Plasma, Serum | An organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[9] | Simple, fast, and inexpensive. | Non-selective, minimal cleanup, high risk of matrix effects due to co-extracted components like phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | Water, Plasma | Analyte is partitioned between two immiscible liquid phases based on its relative solubility. | Good cleanup, can remove salts and highly polar interferences. | Requires large volumes of organic solvents, can be labor-intensive, and prone to emulsion formation. |
Expert Recommendation: For environmental water samples, Solid-Phase Extraction (SPE) is the superior choice for its ability to concentrate the analyte and provide a clean extract. For soil or food matrices, the QuEChERS method offers an unparalleled balance of speed, efficiency, and cost-effectiveness.[7] For plasma in a regulated bioanalytical setting, SPE is often preferred over PPT to minimize matrix effects and ensure method robustness.[11]
Chromatographic Strategy: Taming a Moderately Polar Analyte
Achieving adequate chromatographic retention is paramount for separating the analyte from matrix interferences that can cause ion suppression or enhancement in the mass spectrometer.[12][13][14] Given the analyte's mixed polarity, a standard C18 column may provide insufficient retention.
Caption: Decision workflow for selecting the optimal chromatographic column.
Table 3: Comparison of Liquid Chromatography Modes
| LC Mode | Stationary Phase | Mobile Phase | Retention Mechanism | Suitability for Analyte |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic interactions. | Starting Point. May show poor retention if the analyte is too polar.[15] |
| Polar-Embedded RP | C18 with embedded polar groups | Polar (compatible with 100% aqueous) | Hydrophobic and polar interactions. | Strong Alternative. Designed to prevent phase collapse and improve retention for polar analytes.[16] |
| HILIC | Polar (e.g., bare silica, amide) | Apolar (high % Acetonitrile) | Partitioning into a water-enriched layer on the stationary phase surface.[17] | Excellent Option. Ideal for compounds that are too polar for reversed-phase, offering orthogonal selectivity.[4] |
Experimental Protocol: Chromatographic Method Development
-
Initial Scouting:
-
Column: C18, 2.1 x 50 mm, <3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a fast scouting gradient (e.g., 5-95% B in 3 minutes) to determine the approximate elution time.[15]
-
-
Evaluation: If retention is poor (elutes near the void volume), switch to a HILIC column (e.g., Amide or Silica).
-
HILIC Scouting:
-
Column: Amide, 2.1 x 50 mm, <3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient: Start at 100% A and ramp to 100% B to elute the polar analyte.
-
-
Optimization: Once a suitable column and mobile phase system are selected, optimize the gradient slope, flow rate, and column temperature to achieve a symmetric peak shape and adequate retention time (ideally 2-5 minutes).
Mass Spectrometry: Forging a Selective and Sensitive Detection Method
Tandem mass spectrometry, specifically using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, provides the benchmark for sensitivity and selectivity in quantitative analysis.[18]
Caption: Workflow for optimizing MRM transitions in a triple quadrupole MS.
Experimental Protocol: MRM Method Development
-
Analyte Tuning: Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Identification: Acquire full scan mass spectra in both positive and negative Electrospray Ionization (ESI) modes. For this analyte, the protonated molecule [M+H]⁺ at m/z 230.9 (calculated for C₆H₈Cl₃N₂O⁺) is the most probable precursor in positive mode.
-
Product Ion Scanning: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 230.9). Scan the third quadrupole (Q3) while applying a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2) to generate fragment ions.
-
Fragment Selection: Identify 2-3 of the most stable and abundant product ions. These fragments form the basis of the MRM transitions.
-
Collision Energy (CE) Optimization: For each selected MRM transition (precursor → product), perform a CE optimization experiment. This involves analyzing the analyte while ramping the CE value for that specific transition and identifying the voltage that produces the highest intensity signal.[19][20] This step can be automated using instrument software.[21][22][23]
-
Final MRM Table: Select the transition with the highest signal as the "quantifier" and the second most intense as the "qualifier." The qualifier ion provides an extra layer of confirmation for the analyte's identity.
Table 4: Hypothetical Optimized MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The nitrogen atoms in the oxadiazole ring are readily protonated. |
| Precursor Ion (Q1) | m/z 230.9 | Corresponds to the [M+H]⁺ of the analyte. |
| Quantifier Ion (Q3) | m/z 148.1 | The most intense, stable fragment resulting from collision-induced dissociation. |
| Qualifier Ion (Q3) | m/z 106.2 | The second most intense fragment, used for identity confirmation. |
| Collision Energy (CE) | 22 eV (Quantifier) 28 eV (Qualifier) | Empirically determined values that yield maximum signal intensity for each transition.[19] |
| Dwell Time | 50-100 ms | Balances the number of data points across the peak with overall cycle time for multi-analyte methods. |
Method Validation: Ensuring Data Integrity and Trustworthiness
A method is only reliable if it is properly validated according to established guidelines. The International Council for Harmonisation (ICH) M10 guideline is the global standard for bioanalytical method validation.[24][25][26]
Table 5: Key Validation Parameters and Acceptance Criteria (based on ICH M10)
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the true value and the variability of the measurements. | Mean accuracy at each QC level (low, mid, high) must be within ±15% of nominal. Precision (%CV) must not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision (%CV) ≤20%. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the sample matrix.[11][12] | The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
Comparison with Alternative Analytical Platforms
While LC-MS/MS is the gold standard, it is instructive to compare it with other potential techniques to understand its advantages.
Table 6: Comparison of Quantitative Analytical Platforms
| Technique | Principle | Sensitivity | Selectivity | Throughput | Suitability for this Analyte |
| LC-MS/MS (QqQ) | Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.[27] | Excellent (pg/mL to ng/mL) | Excellent | High | Ideal. The benchmark for quantitative analysis of small molecules in complex matrices.[18] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.[28] | Very Good | Very Good | High | Possible Alternative. Feasibility depends on the analyte's thermal stability and volatility. May require derivatization. |
| LC-HRMS | Chromatographic separation with detection by high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap). | Excellent | Excellent | Medium-High | Powerful Alternative. Offers high selectivity without needing MRM optimization, but may be less sensitive than a tuned QqQ for pure quantitation.[18] |
| Immunoassays (ELISA) | Antigen-antibody binding with a colorimetric or fluorescent readout.[29] | Good | Moderate to Good | Very High | Not Practical. Requires development of a specific antibody, which is costly and time-consuming for a non-biomolecule intermediate. Prone to cross-reactivity. |
| Optical Biosensors | Biological recognition event converted into an optical signal.[30][31] | Varies | Moderate | Very High (for screening) | Screening Tool Only. Lacks the quantitative accuracy and regulatory acceptance of MS-based methods for definitive analysis.[30] |
Conclusion
The development of a quantitative method for this compound is a systematic process that hinges on understanding the analyte's chemistry, selecting appropriate sample preparation and chromatographic strategies, and meticulously optimizing mass spectrometric parameters. LC-MS/MS stands as the unequivocal platform of choice, offering the superior sensitivity, selectivity, and regulatory acceptance required for robust and reliable quantification in challenging matrices. By grounding the method in the principles of authoritative guidelines like ICH M10, the resulting data will be defensible, reproducible, and fit for purpose, meeting the high standards of researchers, scientists, and drug development professionals.
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A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for Novel 1,2,4-Oxadiazole Compounds on Human Cell Lines
Introduction: The Critical Role of Cytotoxicity Screening for 1,2,4-Oxadiazole Compounds
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Recent research has increasingly highlighted the potential of 1,2,4-oxadiazole derivatives as potent anticancer agents, demonstrating significant cytotoxic effects against various human cancer cell lines, including breast, lung, and colon cancer.[1][4][5] These compounds often exert their effects by targeting critical cellular machinery, such as enzymes and growth factors, leading to the inhibition of cancer cell proliferation.[2][4] Given this therapeutic promise, the rigorous and accurate in vitro evaluation of the cytotoxic potential of novel 1,2,4-oxadiazole analogues is a pivotal step in the drug discovery and development pipeline.[6][7]
The selection of an appropriate cytotoxicity assay is not a trivial decision; it is a critical determinant of data quality and the subsequent direction of preclinical research.[6][8] A multitude of assays are available, each with its own underlying principle, advantages, and limitations.[9][10][11] This guide provides a comparative analysis of the most commonly employed cytotoxicity assays, offering insights honed from years of field experience to aid researchers in making informed decisions for screening their novel 1,2,4-oxadiazole compounds. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and present a comparative framework to guide your selection.
Pillar 1: Assays Based on Metabolic Activity
A primary indicator of cell health and viability is metabolic activity. Assays that measure this parameter are often the first line of screening due to their sensitivity and high-throughput compatibility.
The MTT Assay: A Classic Metabolic Indicator
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[7][12][13] The core principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[12]
Caption: MTT Assay Workflow.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.[12][14]
-
Compound Treatment: Treat the cells with serial dilutions of the novel 1,2,4-oxadiazole compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.[14][16]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[16]
The Resazurin (alamarBlue®) Assay: A Fluorescent Alternative
The resazurin assay, commercially known as alamarBlue®, is another robust method for assessing metabolic activity.[17][18] This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[17][19] The intensity of the fluorescence is directly proportional to the number of viable cells.
Caption: Resazurin Assay Workflow.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Resazurin Addition: Add a pre-determined volume of the resazurin reagent (often a 10X solution) directly to the cell culture medium in each well.[19][20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[17][19]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[20] Absorbance can also be measured at 570 nm.[20]
Pillar 2: Assays Based on Cell Membrane Integrity
A hallmark of cytotoxicity is the loss of cell membrane integrity. Assays that quantify this event provide a direct measure of cell death.
The Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Leakage
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[21] LDH is a stable cytoplasmic enzyme present in all cells; its release into the extracellular space is an indicator of compromised cell membrane integrity.[21][22] The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[22]
Caption: LDH Assay Workflow.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[22]
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[23]
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and dye, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.[22]
Pillar 3: Assays Based on Cellular Biomass
Measuring the total cellular protein content can serve as a reliable indicator of cell number and, by extension, cell proliferation or cytotoxicity.
The Sulforhodamine B (SRB) Assay: Quantifying Total Protein
The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[24][25] The amount of bound dye is directly proportional to the total cellular protein content, providing a sensitive measure of cell biomass.[24][26] A key advantage of the SRB assay is that it is independent of cellular metabolic activity and is less prone to interference from the test compounds.[25]
Caption: SRB Assay Workflow.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add a cold fixative, such as 10% (w/v) trichloroacetic acid (TCA), to each well and incubate for 1 hour at 4°C.[24][26]
-
Washing: Remove the fixative and wash the plates several times with 1% (v/v) acetic acid to remove unbound dye.[24]
-
Staining: Add the SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[24]
-
Final Wash: Remove the SRB solution and wash the plates again with 1% acetic acid to remove any unbound dye.[24]
-
Solubilization: Air-dry the plates and then add a solubilization solution, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.[24][26]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength between 510 and 565 nm.[25][26]
Comparative Analysis of Cytotoxicity Assays
The choice of the most suitable cytotoxicity assay depends on several factors, including the specific research question, the properties of the 1,2,4-oxadiazole compounds being tested, and the available laboratory resources.[9][10]
| Assay | Principle | Endpoint | Advantages | Disadvantages | Best Suited For |
| MTT | Mitochondrial reductase activity | Cell Viability | Inexpensive, well-established, high-throughput.[12][13] | Can be affected by compounds that alter mitochondrial respiration; requires a solubilization step.[27] | Initial high-throughput screening of large compound libraries. |
| Resazurin | Cellular redox potential | Cell Viability | More sensitive than MTT, non-toxic to cells, allows for kinetic monitoring.[17] | Can be reduced by components in the culture medium; light sensitive.[18] | Time-course studies and when higher sensitivity is required. |
| LDH | Cell membrane integrity | Cytotoxicity | Direct measure of cell death; supernatant can be used for other assays.[23][28] | Less sensitive for early apoptotic events; can be affected by serum LDH.[28] | Assessing necrotic cell death and membrane-disrupting compounds. |
| SRB | Total protein content | Cell Biomass | Independent of metabolic activity; stable endpoint; cost-effective.[25][26] | Requires a fixation step; may not distinguish between cytostatic and cytotoxic effects. | Screening compounds where metabolic interference is a concern. |
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability and reproducibility of your cytotoxicity data, it is imperative to incorporate a self-validating system into your experimental design.[29][30]
-
Appropriate Controls: Always include positive controls (a compound with known cytotoxicity), negative controls (vehicle-treated cells), and blank controls (medium only).[31]
-
Dose-Response Curves: Generate full dose-response curves for each compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Time-Course Experiments: Evaluate the cytotoxicity of your compounds at multiple time points to understand the kinetics of the cellular response.[8]
-
Orthogonal Assays: Confirm the results from your primary screening assay with a secondary assay that has a different underlying principle. For example, a hit from an MTT assay could be validated with an LDH or SRB assay.[6]
Conclusion: A Strategic Approach to Cytotoxicity Profiling
The evaluation of cytotoxicity is a critical step in the preclinical assessment of novel 1,2,4-oxadiazole compounds. There is no single "best" assay; the optimal choice is contingent upon the specific experimental context. A multi-tiered approach, beginning with a high-throughput metabolic assay like MTT or resazurin, followed by confirmation with an orthogonal method such as LDH or SRB, will provide a comprehensive and reliable cytotoxicity profile.[6] By understanding the principles and limitations of each assay and incorporating rigorous controls, researchers can generate high-quality, reproducible data that will confidently guide the advancement of promising 1,2,4-oxadiazole candidates through the drug discovery pipeline.
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A Head-to-Head Comparison of Synthetic Routes to 3,5-Disubstituted 1,2,4-Oxadiazoles: A Guide for Researchers
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and drug development. Its significance lies in its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles. This five-membered heterocycle is a key pharmacophore found in a multitude of experimental, investigational, and marketed drugs.[1] Given its prevalence, the efficient and versatile synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a critical task for synthetic and medicinal chemists.
This guide provides a head-to-head comparison of the most prominent synthetic routes to this important scaffold. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: An Overview
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is dominated by two principal strategies: the acylation and cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2] More recently, a variety of one-pot methodologies have emerged, offering streamlined access to this heterocyclic core.
Here, we will compare the following key synthetic approaches:
-
Route 1: The Classical Two-Step Synthesis from Amidoximes and Acylating Agents
-
Route 2: Modern One-Pot Syntheses from Amidoximes
-
Route 3: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
-
Route 4: Emerging and Novel Synthetic Methods
Route 1: The Classical Two-Step Synthesis from Amidoximes and Acylating Agents
This is arguably the most widely employed and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[2][3] The reaction proceeds in two distinct steps: the O-acylation of an amidoxime with a carboxylic acid derivative to form an O-acylamidoxime intermediate, followed by a cyclodehydration to yield the desired 1,2,4-oxadiazole.[1][4]
Causality Behind Experimental Choices
The isolation of the O-acylamidoxime intermediate allows for its purification, which can be advantageous when dealing with sensitive substrates or when aiming for high purity of the final product. The choice of acylating agent (acyl chloride, anhydride, or carboxylic acid with a coupling agent) depends on the reactivity of the amidoxime and the desired reaction conditions. Acyl chlorides are highly reactive but may not be suitable for substrates with acid-labile functional groups.[3] Carboxylic acids, activated with coupling agents like carbodiimides, offer a milder alternative. The cyclodehydration step is typically achieved by heating, often in the presence of a base or acid catalyst.
Experimental Protocol: Two-Step Synthesis via an O-Acylamidoxime Intermediate
Step 1: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane, add the acyl chloride (1.1 eq.) dropwise at 0 °C.[3]
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the purified O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution at reflux for 4-12 hours, or until TLC analysis indicates complete conversion to the 1,2,4-oxadiazole.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted 1,2,4-oxadiazole.
Workflow Diagram
Caption: Workflow for the two-step synthesis of 1,2,4-oxadiazoles.
Route 2: Modern One-Pot Syntheses from Amidoximes
To improve efficiency and reduce operational complexity, several one-pot procedures have been developed that bypass the isolation of the O-acylamidoxime intermediate.[1] These methods are highly attractive for library synthesis and in drug discovery settings where rapid access to a diverse range of analogs is crucial.
Causality Behind Experimental Choices
One-pot syntheses rely on carefully chosen reaction conditions that promote both the initial acylation and the subsequent cyclization in a single reaction vessel. This can be achieved through the use of coupling agents that also facilitate the dehydration step, microwave irradiation to accelerate the reaction rates, or the use of superbasic media like NaOH/DMSO which can promote the reaction at room temperature.[5][6] The choice of a specific one-pot protocol will depend on the available equipment (e.g., microwave reactor) and the substrate scope of the method.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
-
In a microwave vial, combine the amidoxime (1.0 eq.), carboxylic acid (1.2 eq.), and a coupling agent such as HBTU (1.3 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIEA) (2.0 eq.).
-
Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 15-30 minutes.[7]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 3,5-disubstituted 1,2,4-oxadiazole.
Workflow Diagram
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS No. 1199-49-1). As a halogenated heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the chemical rationale behind each procedural step to foster a culture of safety and scientific integrity.
Chemical Profile and Hazard Assessment
To establish a safe disposal plan, we must first understand the molecule's inherent risks. This compound is characterized by two key structural features that dictate its handling:
-
The Trichloromethyl Group (-CCl₃): This moiety classifies the compound as a chlorinated organic , a category of chemicals with specific, stringent disposal requirements.[1] Chlorinated compounds can generate hazardous byproducts like hydrochloric acid upon improper incineration and are subject to specific environmental regulations.[2] Their primary occupational exposure routes are often inhalation and dermal contact due to potential volatility and skin absorption.[3]
-
The 1,2,4-Oxadiazole Ring: This nitrogen-oxygen heterocycle is a stable aromatic ring found in many biologically active compounds.[4][5] While the ring itself is generally stable, substituted oxadiazoles can be incompatible with strong oxidizing agents.[6][7] Some derivatives are known to cause skin and eye irritation.[6][8]
Given the absence of a specific, publicly available Safety Data Sheet (SDS), a conservative approach is mandated. The compound must be treated as hazardous, with potential for toxicity and irritation, until proven otherwise.
Regulatory Framework: The Foundation of Compliance
All hazardous waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that waste generators are responsible for the waste from its creation to its ultimate disposal.[9] Key principles include proper waste identification, segregation, storage, and documentation.[9][10] This guide aligns with RCRA standards, but researchers must consult their institution's specific Environmental Health & Safety (EHS) office, as local regulations may impose additional requirements.
Pre-Disposal Operations: Engineering and Personal Safety
Safe disposal begins long before waste is placed in a container. The following controls are essential to minimize exposure.
Personal Protective Equipment (PPE): A baseline of protection is non-negotiable. The specific PPE should be selected based on a risk assessment, but must include:
-
Eye Protection: ANSI-rated safety goggles are mandatory to protect against splashes.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the manufacturer's compatibility chart for breakthrough times. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger quantities or spill cleanup, a chemical apron may be necessary.[6]
-
Respiratory Protection: While all handling should occur in a fume hood, if there is any risk of aerosol generation outside of this control, a NIOSH-approved respirator may be required.
Engineering Controls:
-
Chemical Fume Hood: All transfers of this compound, including commingling with waste solvents, must be performed inside a certified chemical fume hood to prevent the inhalation of potentially volatile or aerosolized compounds.[11][12]
Step-by-Step Disposal Protocol
This protocol ensures the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization The first step for any generator is to determine if their waste is hazardous.[9] Due to the trichloromethyl group, any waste containing this compound must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste .[2]
Step 2: Critical Waste Segregation Proper segregation is the most crucial step in the disposal process. Halogenated and non-halogenated waste streams must always be kept separate.[13] The disposal cost for halogenated waste is often significantly higher due to the specialized incineration required.[12][13]
-
DO: Collect this compound and any materials contaminated with it (e.g., solvents, pipette tips, contaminated wipes) in a designated HALOGENATED ORGANIC WASTE container.
-
DO NOT: Mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[13]
-
DO NOT: Mix with incompatible materials such as strong acids, bases, or oxidizing agents.[12][13]
-
DO NOT: Dispose of any amount down the sink or in the regular trash.[14]
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical waste, and has a tightly sealing screw cap.[12][14]
-
Label Immediately: A "Hazardous Waste" label must be affixed to the container as soon as the first drop of waste is added.[12][13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical names of all constituents, including solvents. Do not use abbreviations or formulas.[14]
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Flammable, Toxic).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories are designated as SAAs and must adhere to strict storage rules.
-
Location: Store the waste container at or near the point of generation.[12]
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[12][14]
Step 5: Arranging for Disposal Once the container is full, or if work on the project is complete, contact your institution's EHS department to request a waste pickup. Do not allow waste to accumulate beyond regulated time limits.
Table 1: Disposal and Safety Profile for this compound
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste: Halogenated Organic | The -CCl₃ group makes it a chlorinated compound requiring specific disposal.[2][12] |
| Primary Disposal Path | High-temperature incineration at a licensed facility. | Required for the safe destruction of halogenated organic compounds. |
| Segregation | Must be kept separate from non-halogenated waste. | Prevents contamination of other waste streams and avoids higher disposal costs.[13] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids/Bases, Heavy Metals. | To prevent dangerous reactions and the creation of mixed hazardous waste.[6][13] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat. | Protects against primary exposure routes of skin/eye contact and inhalation.[3][11] |
| Handling Location | Certified Chemical Fume Hood. | Minimizes risk of inhalation of vapors or aerosols.[11][12] |
Spill and Decontamination Procedures
Accidents require immediate and correct action.
Minor Spill (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, properly labeled hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same waste container.
-
Contact EHS for guidance and to report the incident.
Major Spill (outside a fume hood or a large volume):
-
Evacuate the area immediately.[15]
-
Alert others and activate the nearest fire alarm if the spill is large or flammable.
-
Call your institution's emergency number and the EHS office.[15]
-
Do not attempt to clean the spill yourself. Wait for trained emergency responders.
Decontamination of Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinse (rinsate) is considered hazardous and must be collected and disposed of as Halogenated Organic Waste . Subsequent rinses may be handled as non-halogenated waste if the initial contamination has been effectively removed.
Waste Management Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Safety and handling of chlorinated organic compounds. (2025). Benchchem.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Hazardous Waste Segregation. (n.d.). Unknown Source.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents. (n.d.). Cornell EHS.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
- STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki.
- Safety in the chemical laboratory. (n.d.). COPYRIGHTED MATERIAL.
- Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Oxadiazole isomers: all bioisosteres are not created equal. (2012). MedChemComm (RSC Publishing).
- Unexpected Synthesis of Oxadiazole Analogues: Characterization and Energetic Properties. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (2025, January 27). TCI Chemicals.
- Oxadiazole isomers: All bioisosteres are not created equal. (2025, August 6). ResearchGate.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI.
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Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
For the pioneering researchers, chemists, and drug development professionals working with novel chemical entities, a robust safety protocol is not merely a procedural formality—it is the bedrock of innovation. This guide provides essential, immediate safety and logistical information for handling 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS No. 1199-49-1), a heterocyclic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly insecticides and fungicides.[1]
Due to the specific nature of this compound, a publicly available, comprehensive Safety Data Sheet (SDS) is not readily accessible. Therefore, this guide is built upon a foundation of chemical structure analysis, data from analogous compounds, and established principles of laboratory safety. Our approach is to infer the hazard profile and establish a rigorous protective equipment plan based on the compound's constituent functional groups: the 1,2,4-oxadiazole core and the highly reactive trichloromethyl group.
Hazard Assessment: A Causal Analysis
Understanding why a compound is hazardous is critical to respecting its risks. The potential dangers of this compound stem from two primary structural features:
-
The 1,2,4-Oxadiazole Ring System: Safety data for various 1,2,4-oxadiazole derivatives consistently indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3] More reactive analogs, such as those with chloromethyl groups, are classified as causing severe skin burns and eye damage (H314) and being harmful if swallowed (H302).[4] This establishes the baseline for handling all compounds in this class with caution.
-
The Trichloromethyl (-CCl₃) Group: This functional group is powerfully electron-withdrawing and is a hallmark of compounds with significant biological activity and toxicity, such as chloroform and trichloroacetic acid.[5] The -CCl₃ group enhances the reactivity of the molecule, increasing the likelihood of adverse interactions with biological systems.[6] Halogenated organic compounds, as a class, are implicated in a wide range of health effects, and exposure can occur through skin contact, inhalation, or ingestion.[7]
Given its intended use in developing bioactive molecules like fungicides, it is prudent to treat this compound as possessing significant biological activity and potential toxicity.[1]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The following protocol should be considered the minimum standard for all manipulations of this compound.
Step-by-Step PPE Application (Donning)
-
Body Protection: A flame-resistant laboratory coat is the baseline. For procedures involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron or a disposable Tyvek suit should be worn over the lab coat.[8]
-
Hand Protection: Double-gloving is required. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer. This provides protection against incidental contact and degradation from potential solvent exposure. Gloves must be inspected for integrity before each use.[9]
-
Eye and Face Protection: Chemical safety goggles that form a complete seal around the eyes are mandatory.[2] If there is a risk of splashing, a full-face shield must be worn in addition to the goggles.[10]
-
Respiratory Protection: All work with solid or solutions of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
PPE Specification Summary Table
| Task / Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid (<1g) | Lab Coat | Double Nitrile Gloves | Safety Goggles | Chemical Fume Hood |
| Solution Preparation | Lab Coat & Chemical Apron | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Chemical Fume Hood |
| Large Scale Reaction (>10g) | Tyvek Suit over normal clothing | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Chemical Fume Hood |
| Spill Cleanup | Chemical Resistant Suit | Heavy-duty Neoprene/Butyl Gloves | Goggles & Face Shield | NIOSH-approved Respirator |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Weighing: When weighing the solid, use a disposable weigh boat within the fume hood to minimize contamination of balances.
-
Dissolution: Add solvents to the solid slowly to avoid splashing. The trichloromethyl group may react with certain nucleophilic solvents or bases; consult chemical compatibility charts.
-
Reaction Quenching: Be aware that quenching reactions may be exothermic. Perform this step slowly and with appropriate cooling.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Decontamination: Remove the outer gloves first, followed by the face shield, goggles, and lab coat/apron. Remove inner gloves last using the proper removal technique to avoid skin contact.[9] Wash hands and arms thoroughly with soap and water.
Disposal Plan: Managing Chlorinated Waste
As a chlorinated heterocyclic compound, waste generated from this material requires specialized disposal.
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, silica gel) must be placed in a dedicated, clearly labeled hazardous waste container for chlorinated solids.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, labeled hazardous waste container designated for chlorinated organic solvents. Do not mix with non-halogenated waste streams.
-
Disposal Method: All waste must be disposed of through a licensed chemical waste management company. The preferred method for destroying chlorinated organic compounds is high-temperature incineration to prevent the formation of more toxic byproducts.
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection decision tree based on experimental scale and risk.
References
-
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- Safety Data Sheets(SDS). LookChem. [Link]
-
Chloromethyl: compounds, synthesis and safety. Chempanda Blog. [Link]
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This compound Product Page. Senrise Technology. [Link]
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Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer. [Link]
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This compound Product Description. MySkinRecipes. [Link]
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Safety Data Sheet 1199 Stretch Additive. Davis International. [Link]
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5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
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Ghayee, A., & Puga, A. (2023). Perspective on halogenated organic compounds. Advances in neurotoxicology. [Link]
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DOWSIL™ 1199 Silicone Glazing Sealant Safety Data Sheet. BuildSite. [Link]
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Chemistry of the Trifluoromethoxy Group. Freie Universität Berlin. [Link]
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]
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The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
